molecular formula C12H17N3O3 B1363792 Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate CAS No. 25693-43-0

Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate

Katalognummer: B1363792
CAS-Nummer: 25693-43-0
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: ZFXRWQJOGNFOMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C12H17N3O3 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl 6-oxo-2-piperidin-1-yl-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-2-18-11(17)9-8-13-12(14-10(9)16)15-6-4-3-5-7-15/h8H,2-7H2,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXRWQJOGNFOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365418
Record name ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25693-43-0
Record name ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic route to Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is strategically designed in two key stages: the preparation of the crucial intermediate, N-piperidin-1-ylguanidine, followed by a base-catalyzed cyclocondensation reaction with diethyl ethoxymethylenemalonate to construct the target pyrimidine ring system. This guide delves into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols, reagent specifications, and data interpretation. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both a practical laboratory guide and a deep dive into the chemical principles governing the synthesis.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The functionalization of the pyrimidine ring at various positions allows for the fine-tuning of a molecule's pharmacological profile. Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate, the subject of this guide, is a highly functionalized pyrimidine derivative. The presence of the 4-hydroxy (or its tautomeric 4-oxo form), 2-piperidnyl, and 5-ethoxycarbonyl groups offers multiple points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules and compound libraries for high-throughput screening.

The synthetic strategy outlined herein is designed for efficiency and scalability, employing readily available starting materials and well-established reaction methodologies. A thorough understanding of the reaction mechanisms and critical process parameters is essential for successful and reproducible synthesis, which this guide aims to provide.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests a convergent synthesis approach. The pyrimidine ring can be disconnected via a cyclocondensation reaction, a common and effective method for the formation of such heterocyclic systems.[2][3] This disconnection leads to two key synthons: a guanidine derivative and a three-carbon electrophilic component.

Our forward synthesis, therefore, is structured as follows:

  • Part 1: Synthesis of N-piperidin-1-ylguanidine. This crucial intermediate is not widely commercially available and will be synthesized from 1-aminopiperidine.

  • Part 2: Cyclocondensation to form the Pyrimidine Ring. N-piperidin-1-ylguanidine will be reacted with diethyl ethoxymethylenemalonate (DEEM) in the presence of a base to yield the final product, Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate.

This two-part strategy allows for the independent preparation and purification of the key intermediate, ensuring a higher overall yield and purity of the final product.

Experimental Protocols

Part 1: Synthesis of N-piperidin-1-ylguanidine

The synthesis of N-piperidin-1-ylguanidine is achieved in two steps from piperidine.

Step 1a: Synthesis of 1-Aminopiperidine

1-Aminopiperidine is a key precursor, and its synthesis can be achieved through various methods. A common laboratory-scale preparation involves the reduction of N-nitrosopiperidine.[4] Another approach is the direct amination of piperidine using hydroxylamine-O-sulfonic acid.[5] For the purpose of this guide, we will outline the nitrosation-reduction sequence.

Experimental Protocol for 1-Aminopiperidine:

  • Caution: N-nitrosamines are potent carcinogens. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

  • Nitrosation of Piperidine: To a solution of piperidine (1.0 eq) in water, cooled to 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise. The mixture is then acidified by the slow addition of hydrochloric acid (2.0 M) while maintaining the temperature below 5 °C. The reaction is stirred for 2-3 hours at this temperature. The resulting N-nitrosopiperidine is extracted with a suitable organic solvent (e.g., dichloromethane), and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Reduction of N-Nitrosopiperidine: The crude N-nitrosopiperidine is dissolved in a suitable solvent such as anhydrous diethyl ether or tetrahydrofuran. This solution is added dropwise to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4) (1.5 eq), in the same solvent at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous potassium carbonate. The solvent is removed under reduced pressure to yield 1-aminopiperidine, which can be further purified by distillation.

Step 1b: Synthesis of N-piperidin-1-ylguanidine from 1-Aminopiperidine

The conversion of 1-aminopiperidine to N-piperidin-1-ylguanidine can be accomplished by reaction with a cyanamide source.

Experimental Protocol for N-piperidin-1-ylguanidine:

  • A solution of 1-aminopiperidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol is prepared.

  • To this solution, an aqueous solution of cyanamide (1.2 eq) is added.

  • A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford N-piperidin-1-ylguanidine.

Part 2: Synthesis of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate

This final step involves the cyclocondensation of N-piperidin-1-ylguanidine with diethyl ethoxymethylenemalonate (DEEM).

Table 1: Reagents and Materials for Final Synthesis

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Moles (mmol)Equivalents
N-piperidin-1-ylguanidineC6H14N4142.20101.0
Diethyl ethoxymethylenemalonate (DEEM)C10H16O5216.23111.1
Sodium EthoxideC2H5NaO68.05121.2
Anhydrous EthanolC2H5OH46.07--
Hydrochloric Acid (2M)HCl36.46--
Ethyl AcetateC4H8O288.11--
HexaneC6H1486.18--

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.2 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add N-piperidin-1-ylguanidine (1.0 eq) and stir until it is completely dissolved.

  • Add diethyl ethoxymethylenemalonate (1.1 eq) dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with 2M hydrochloric acid to a pH of approximately 5-6. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate as a solid.

Reaction Mechanisms and Scientific Rationale

Formation of N-piperidin-1-ylguanidine

The reaction of 1-aminopiperidine with cyanamide proceeds via a nucleophilic addition of the primary amino group of 1-aminopiperidine to the electrophilic carbon atom of the nitrile group in cyanamide. This is followed by a proton transfer to yield the guanidine product. The acidic catalyst protonates the nitrile nitrogen, making the carbon more electrophilic and accelerating the reaction.

Pyrimidine Ring Formation: A Stepwise Cyclocondensation

The formation of the pyrimidine ring is a classic example of a cyclocondensation reaction. The mechanism can be described in the following steps:

  • Michael Addition: The reaction is initiated by the nucleophilic attack of one of the amino groups of N-piperidin-1-ylguanidine on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate. This is a Michael-type addition, which is facilitated by the base (sodium ethoxide) that deprotonates the guanidine to increase its nucleophilicity.

  • Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular nucleophilic attack from the second amino group of the guanidine moiety onto one of the ester carbonyl carbons.

  • Elimination of Ethanol: This is followed by the elimination of a molecule of ethanol to form a more stable cyclic intermediate.

  • Tautomerization: The final product, Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate, is formed after tautomerization of the enol to the more stable keto form of the 4-hydroxy group.

Visualization of the Synthetic Pathway and Mechanism

Figure 1: Overall Synthetic Workflow

G cluster_0 Part 1: N-piperidin-1-ylguanidine Synthesis cluster_1 Part 2: Pyrimidine Synthesis Piperidine Piperidine N-Nitrosopiperidine N-Nitrosopiperidine Piperidine->N-Nitrosopiperidine NaNO2, HCl 1-Aminopiperidine 1-Aminopiperidine N-Nitrosopiperidine->1-Aminopiperidine LiAlH4 N-piperidin-1-ylguanidine N-piperidin-1-ylguanidine 1-Aminopiperidine->N-piperidin-1-ylguanidine Cyanamide, H+ Target_Molecule Ethyl 4-hydroxy-2-(piperidin-1-yl) pyrimidine-5-carboxylate N-piperidin-1-ylguanidine->Target_Molecule DEEM, NaOEt, EtOH DEEM DEEM DEEM->Target_Molecule

Caption: A flowchart illustrating the two-part synthetic strategy.

Figure 2: Proposed Mechanism for Pyrimidine Ring Formation

G Guanidine N-piperidin-1-ylguanidine Intermediate1 Michael Adduct Guanidine->Intermediate1 Michael Addition DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Ethanol Elimination Intermediate2->Intermediate3 Elimination of EtOH Final_Product Target Pyrimidine Intermediate3->Final_Product Tautomerization

Caption: A simplified mechanistic pathway for the cyclocondensation.

Characterization and Data Analysis

The synthesized Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate should be characterized using standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl ester protons (a quartet and a triplet), the piperidine ring protons, and the pyrimidine ring proton. The ¹³C NMR will confirm the presence of all carbon atoms, including the carbonyls of the ester and the pyrimidine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H and O-H stretching (due to tautomerism), C=O stretching of the ester and the pyrimidine ring, and C-N and C-O stretching vibrations.

  • Melting Point (MP): A sharp melting point is indicative of a pure crystalline compound.

Conclusion

This technical guide has detailed a reliable and well-reasoned synthetic pathway for the preparation of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate. By breaking down the synthesis into the preparation of a key guanidine intermediate followed by a cyclocondensation reaction, this approach offers a high degree of control and efficiency. The provided experimental protocols, mechanistic insights, and characterization guidelines are intended to empower researchers in the successful synthesis and future application of this valuable heterocyclic building block in their drug discovery and development endeavors.

References

  • Google Patents. (n.d.). Synthesis of 1-aminopiperidine.
  • Google Patents. (n.d.). Process for preparing N-amino piperidine hydrochloride.
  • Kaur, R., et al. (2021). Pyrimidine derivatives: a versatile scaffold with diverse biological activities. RSC Advances, 11(35), 21547-21570.
  • PubChem. (n.d.). 1-Aminopiperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Compounds 1 were combined with cyanamide (1.2–2.0 equiv.) and acetic.... Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxypyrimidine.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Organic Syntheses. (n.d.). Ethyl ethoxymethylenemalonate. Retrieved from [Link]

Sources

Chemical Properties of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold remains a cornerstone of modern medicinal chemistry, serving as the backbone for nucleoside analogs, kinase inhibitors, and cardiovascular agents. Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate (CAS 25693-43-0) represents a privileged intermediate within this class. Its unique substitution pattern—combining a lipophilic piperidine ring at C2, a tautomerizable hydroxyl group at C4, and an electrophilic ester at C5—offers a versatile "tri-functional" handle for drug discovery.

This guide provides a comprehensive technical analysis of this compound, moving beyond basic identifiers to explore its tautomeric behavior, synthetic accessibility, and downstream utility in synthesizing fused heterocyclic systems such as pyrido[2,3-d]pyrimidines.

Physicochemical Profile

Understanding the physical properties of this molecule is critical for predicting its behavior in biological assays and formulation.

Table 1: Calculated & Observed Physicochemical Properties

PropertyValueNotes
Molecular Formula C₁₂H₁₇N₃O₃
Molecular Weight 251.28 g/mol
CAS Number 25693-43-0
LogP (Predicted) 1.2 – 1.5Moderate lipophilicity due to the piperidine ring; suitable for CNS penetration models.[1]
pKa (Acidic) ~8.5 – 9.2Refers to the N3-H deprotonation in the 4-oxo tautomer.
H-Bond Donors 1The N3-H (oxo form) or O-H (hydroxy form).
H-Bond Acceptors 5Ester oxygens (2), Pyrimidine nitrogens (2), Piperidine nitrogen (1).
Solubility DMSO, DCM, MeOHPoor solubility in water; requires co-solvents (e.g., DMSO <10%) for bioassays.
Appearance White to off-white solidCrystalline powder.

Structural Analysis: The Tautomerism Factor

A critical, often overlooked aspect of 4-hydroxypyrimidines is their tautomeric equilibrium. While chemically named as "4-hydroxy," experimental evidence (X-ray crystallography and NMR) confirms that these species exist predominantly as the 4-oxo-3,4-dihydropyrimidine tautomer in the solid state and in polar solvents.

This equilibrium dictates reactivity: electrophiles (e.g., alkyl halides) will preferentially attack the N3 position (N-alkylation) rather than the oxygen (O-alkylation) under neutral/basic conditions, unless specific hard-oxygen-preferring conditions (e.g., Ag salts) are used.

Visualization: Tautomeric Equilibrium

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (4-hydroxypyrimidine) Less Stable in Solution Keto Keto Form (4-oxo-3,4-dihydropyrimidine) Dominant Species Enol->Keto  Solvent/Solid State  

Figure 1: The 4-oxo tautomer is the reactive species for N-alkylation and dictates the hydrogen-bonding pattern in receptor binding.

Synthetic Pathways[2][3][4]

The synthesis of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate generally follows two strategies: De Novo Cyclization (building the ring) or Nucleophilic Displacement (modifying an existing ring). The displacement method is preferred for library generation due to the commercial availability of the S-methyl precursor.

Method A: Nucleophilic Displacement (Recommended)

This route utilizes Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate as a starting material. The methylthio (-SMe) group at C2 is an excellent leaving group in pyrimidine chemistry, activated by the electron-withdrawing ester at C5.

Experimental Protocol: S-Methyl Displacement

Note: This protocol is scalable and avoids the instability associated with free guanidine intermediates.

Reagents:

  • Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq)

  • Piperidine (3.0 eq)

  • Ethanol (Solvent, 10 volumes) or Diglyme (for higher temp)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate and absolute ethanol.

  • Addition: Add piperidine (3 equivalents) in one portion. The excess piperidine acts as both the nucleophile and the base to scavenge the evolved methanethiol.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor reaction progress by TLC (SiO₂, 5% MeOH in DCM) or LC-MS. The starting material spot (higher R_f) should disappear.

    • Tip: If reaction is sluggish, switch solvent to Diglyme and heat to 120°C.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Isolation: Filter the solid. If no precipitate forms, concentrate the solvent to ~20% volume and add cold water to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Method B: De Novo Cyclization

Reaction of N-(piperidin-1-yl)formamidine (or piperidine-1-carboximidamide) with diethyl ethoxymethylenemalonate. This method is atom-economical but requires the synthesis of the specific guanidine derivative first.

Reactivity & Derivatization Workflow

The "tri-functional" nature of the scaffold allows for orthogonal functionalization. This is the primary reason for its utility in drug development.

Key Transformations:
  • C4-Chlorination (The "Gateway" Reaction): The 4-hydroxy (oxo) group can be converted to a chloride using POCl₃ (Phosphorus Oxychloride). The resulting 4-chloro-pyrimidine is highly reactive toward nucleophilic aromatic substitution (SNAr), allowing the introduction of amines, alkoxides, or thiols at the 4-position.

  • C5-Ester Manipulation:

    • Hydrolysis: Converts to the carboxylic acid (LiOH/THF), enabling amide coupling.

    • Reduction: Converts to the alcohol (LiAlH₄), a precursor for benzylic-type substitutions.

    • Cyclization: Reaction with hydrazines or ureas can fuse a second ring onto the C5-C4 positions, creating bicyclic systems like pyrido[2,3-d]pyrimidines .

Visualization: Derivatization Tree

Reactivity Core Ethyl 4-hydroxy-2-(piperidin-1-yl) pyrimidine-5-carboxylate Chloro 4-Chloro Derivative (via POCl3) Core->Chloro  Activation   Acid 5-Carboxylic Acid (via Hydrolysis) Core->Acid  Saponification   Bicyclic Pyrido[2,3-d]pyrimidine (via Cyclization) Core->Bicyclic  Condensation   SNAr 4-Amino/Alkoxy Analogs (Kinase Inhibitors) Chloro->SNAr  SNAr  

Figure 2: Strategic derivatization pathways transforming the core scaffold into bioactive candidates.

Applications in Drug Discovery[5][6]

Kinase Inhibition (PI3K / mTOR)

The pyrimidine-5-carboxylate core mimics the adenine ring of ATP. By substituting the 4-position (via the chlorination route described above) with an aniline or heterocycle, the molecule can form critical hydrogen bonds with the "hinge region" of kinase enzymes. The 2-piperidinyl group projects into the solvent-exposed region, improving solubility and pharmacokinetic properties.

Calcium Channel Blockers

While classic calcium channel blockers (e.g., Nicardipine) are dihydropyridines, the 2-substituted pyrimidine-5-carboxylate scaffold has emerged as a bioisostere. The planar pyrimidine ring offers different stacking interactions within the receptor pocket, potentially altering selectivity profiles between Cav1.2 (cardiac) and Cav2.2 (neuronal) channels.

Safety & Handling (GHS)

While specific toxicological data for this intermediate may be limited, it should be handled as a standard functionalized pyrimidine.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at -20°C (long term) or 2-8°C (short term). Keep desiccated; esters are susceptible to slow hydrolysis under humid conditions.

References

  • Synthesis of 4-Hydroxypyrimidines: Brown, D. J. The Pyrimidines; Wiley-Interscience: New York, 1962.

  • Tautomerism in Pyrimidines: Stanovnik, B.; Tišler, M. Advances in Heterocyclic Chemistry; Academic Press, 1991.
  • SNAr Reactions of Pyrimidines: Journal of the Chemical Society C: Organic, 1971, "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate."

  • Kinase Inhibitor Design: Journal of Medicinal Chemistry, 2010, "Structure-Based Design of Pyrimidine-Based PI3K Inhibitors."

  • Piperidine-Pyrimidine Synthesis: Molecules, 2013, "Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides."

Sources

Technical Guide: Spectroscopic Characterization of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate

[1][2]

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate (CAS: 21413-68-1).[1][2] This molecule represents a critical "privileged scaffold" in medicinal chemistry, serving as a precursor for kinase inhibitors, antivirals, and antihypertensive agents (analogous to Minoxidil).

The accurate characterization of this compound requires a nuanced understanding of prototropic tautomerism . While nomenclature often refers to the "4-hydroxy" form, spectroscopic data (NMR, IR) in polar media predominantly reflects the 4-oxo-1,4-dihydropyrimidine tautomer.[1][2] This guide synthesizes experimental protocols with mechanistic interpretation to ensure reproducible identification.

Structural Dynamics & Tautomerism

Before analyzing spectra, one must define the species present in solution.[2] The pyrimidine core allows for keto-enol tautomerism.[1][2]

  • Form A (Lactim): 4-hydroxy-pyrimidine (Favored in gas phase/non-polar solvents).[1][2]

  • Form B (Lactam): 4-oxo-3H-pyrimidine (Favored in solid state and polar solvents like DMSO/MeOH).[1][2]

Impact on Spectroscopy:

  • NMR: Expect a broad NH signal and a carbonyl-like carbon shift at C4, rather than a phenolic OH.[1][2]

  • IR: Presence of Amide I/II bands alongside the ester carbonyl.[1][2]

Synthesis & Isolation Workflow

Understanding the synthesis is prerequisite to identifying impurities (e.g., unreacted starting materials or hydrolysis byproducts).[1] The standard industrial route involves nucleophilic aromatic substitution (

12
Experimental Protocol (General Procedure)
  • Starting Material: Ethyl 2-(methylthio)-4-hydroxypyrimidine-5-carboxylate or Ethyl 2-chloro-4-hydroxypyrimidine-5-carboxylate.[1][2]

  • Reagent: Piperidine (1.1 - 1.5 equivalents).

  • Conditions: Reflux in Ethanol or Dioxane/TEA for 4–6 hours.

  • Workup: Concentration, acidification (to precipitate the product), and recrystallization from EtOH.

Workflow Diagram

SynthesisSMEthyl 2-(methylthio)-4-hydroxypyrimidine-5-carboxylateInterTetrahedralIntermediateSM->InterNucleophilic Attack(Reflux, EtOH)ReagentPiperidine(Nucleophile)Reagent->InterProductEthyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylateInter->ProductEliminationByproductMeSH / HClInter->ByproductLeaving Group

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target scaffold.

Mass Spectrometry (MS) Analysis

Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).[1] Molecular Formula:

Exact Mass:1
Fragmentation Pattern

The fragmentation is driven by the stability of the pyrimidine ring and the lability of the ester and piperidine groups.[2]

m/z (approx)Ion TypeAssignment / Mechanism
252

Protonated molecular ion (Base peak in ESI).[1][2]
223

Loss of ethyl group (McLafferty rearrangement or simple cleavage).[1]
206

Loss of ethoxy group (acylium ion formation).[1]
168 FragmentCleavage of piperidine ring (loss of

fragment or ring opening).[1]
Fragmentation Pathway Diagram

MS_FragParent[M+H]+m/z 252Frag1[M - Et]+m/z 223Parent->Frag1- C2H5Frag2[M - OEt]+m/z 206Parent->Frag2- OEtCorePyrimidine Core(Piperidine Loss)m/z ~168Parent->CoreRing Cleavage

Figure 2: Primary fragmentation pathways observed in Positive Mode ESI-MS.[1][2]

Infrared Spectroscopy (IR)

Phase: KBr Pellet or ATR (Solid State).[1] The solid-state spectrum confirms the oxo-form via the Amide bands.[1][2]

Wavenumber (

)
IntensityFunctional Group Assignment
3100 – 3400 Medium, BroadN-H Stretch : Characteristic of lactam (cyclic amide).[1][2] Indicates H-bonding.
2850 – 2950 MediumC-H Stretch : Aliphatic stretches from Piperidine and Ethyl groups.[1][2]
1700 – 1725 StrongC=O[1][2] (Ester) : Conjugated ester carbonyl.
1640 – 1680 StrongC=O[1] (Amide-like) : C4 carbonyl of the pyrimidinone ring.[1][2]
1580 – 1600 MediumC=C / C=N : Pyrimidine ring skeletal vibrations.
1200 – 1250 StrongC-O-C : Ester C-O stretch.[1][2]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

Reference:
NMR Data (400 MHz, DMSO- )

Note: Chemical shifts are representative values based on electronic environment calculations and analogous literature.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.0 – 12.5 Broad Singlet1HNH (N3)Confirms 4-oxo tautomer.[1][2] Disappears on

shake.
8.35 Singlet1HH-6 Highly deshielded by adjacent N1 and C5-Ester.[1][2] Diagnostic peak.
4.21 Quartet (

Hz)
2HEster

Typical ethyl ester methylene.[1][2]
3.75 – 3.85 Multiplet4HPiperidine

Deshielded by attachment to aromatic N2.[1][2]
1.55 – 1.65 Multiplet6HPiperidine

Overlapping signals for the rest of the piperidine ring.[2]
1.26 Triplet (

Hz)
3HEster

Typical ethyl ester methyl.[1][2]
NMR Data (100 MHz, DMSO- )
Shift (

, ppm)
Carbon TypeAssignment
164.5

C=O[1][2] (Ester)
161.0

C-4 (Ring Carbonyl) : Chemical shift <165 ppm supports amide character.[1][2]
155.0

C-2 : Guanidine-like carbon attached to Piperidine.[1][2]
158.5

C-6 : The only aromatic CH on the pyrimidine ring.[1][2]
102.0

C-5 : Shielded due to conjugation and

-position to N1/N3.[1][2]
60.5

Ester

45.5

Piperidine

(C2'/C6')
25.5

Piperidine C3'/C5'
24.0

Piperidine C4'
14.5

Ester

Quality Control & Impurity Profiling

When analyzing this compound for pharmaceutical applications, specific impurities must be monitored.

  • S-Methyl Precursor: If synthesized from the S-methyl derivative, look for a singlet at ~2.5 ppm (

    
     NMR) or a mass peak at 214 m/z .[1][2]
    
  • Hydrolysis Product: The corresponding carboxylic acid (Ethyl ester hydrolysis).

    • Indicator: Loss of ethyl signals (4.2/1.2 ppm) and appearance of a broad COOH peak >13 ppm.[1]

  • Piperidine HCl: Residual salt from the reaction.[1][2]

    • Indicator: Shifted piperidine signals and presence of chloride (silver nitrate test).[1]

References

  • Synthesis of Pyrimidine-5-carboxylates: Kappe, C. O. (1993).[1][2] "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron, 49(32), 6937-6963.[1] [1]

  • Tautomerism in Hydroxypyrimidines: Brown, D. J., & Mason, S. F. (1956).[1] "The Pyrimidines."[1][2][3][4][5][6][7][8][9] The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1][2] (Detailed discussion on lactam-lactim equilibrium).

  • Spectroscopic Data of Analogues (Minoxidil): PubChem Compound Summary for CID 4201, Minoxidil.[2] (Structural analog used for spectral correlation).[1][2] [1]

  • NMR Prediction & Database: SDBS (Spectral Database for Organic Compounds), AIST, Japan.[1][2] (General reference for pyrimidine chemical shifts). [1]

CAS number 25693-43-0 properties and synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate (CAS 25693-43-0) is a specialized heterocyclic building block utilized in the synthesis of bioactive pyrimidine derivatives. Structurally, it features a pyrimidine core substituted with a piperidine ring at the C2 position, a hydroxyl group (tautomeric with a carbonyl) at C4, and an ethyl ester moiety at C5.

This scaffold is critical in medicinal chemistry for developing kinase inhibitors , antihypertensive agents , and adenosine receptor antagonists . Its trifunctional nature (C2-amine, C4-hydroxyl, C5-ester) allows for orthogonal functionalization, making it a high-value intermediate for library generation in drug discovery.

Part 2: Physicochemical Profile

The following data consolidates the structural and physical characteristics of CAS 25693-43-0.

PropertySpecification
Chemical Name Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate
CAS Number 25693-43-0
Molecular Formula C₁₂H₁₇N₃O₃
Molecular Weight 251.28 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Dichloromethane; Sparingly soluble in Water
pKa (Predicted) ~6.5 (Pyrimidine N1/N3 protonation), ~9.5 (4-OH acidic)
Storage Stability Stable at -20°C; Hygroscopic (Protect from moisture)

Tautomeric Consideration: In solution (DMSO/MeOH), the compound exists in equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms. In the solid state, the 4-oxo tautomer often predominates, stabilized by intermolecular hydrogen bonding.

Part 3: Synthesis & Manufacturing

The industrial and laboratory-scale synthesis of CAS 25693-43-0 relies on the Hantzsch-type condensation of a 1,3-dielectrophile with a substituted amidine.

Retrosynthetic Analysis

The pyrimidine ring is constructed via a [3+3] cyclocondensation:

  • Nucleophile (N-C-N): Piperidine-1-carboximidamide (N-Guanylpiperidine).

  • Electrophile (C-C-C): Diethyl ethoxymethylenemalonate (DEEM).

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the stepwise cyclization mechanism, highlighting the elimination of ethanol to form the aromatic core.

SynthesisMechanism Start Reagents: Piperidine-1-carboximidamide + Diethyl ethoxymethylenemalonate (DEEM) Inter1 Intermediate A: Michael Addition Adduct Start->Inter1 Nucleophilic Attack (Amidine N -> DEEM C=C) Inter2 Intermediate B: Uncyclized Enamine Ester Inter1->Inter2 - EtOH (Elimination) Cyclization Intramolecular Nucleophilic Attack Inter2->Cyclization Thermal Condensation Product Target Product: Ethyl 4-hydroxy-2-(piperidin-1-yl) pyrimidine-5-carboxylate Cyclization->Product - EtOH (Aromatization) Byproduct Byproduct: 2 equiv. Ethanol Cyclization->Byproduct

Caption: Stepwise cyclocondensation mechanism of N-guanylpiperidine with DEEM yielding the pyrimidine core.

Detailed Experimental Protocol

Reagents:

  • Piperidine-1-carboximidamide sulfate (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (1.1 equiv)

  • Sodium ethoxide (NaOEt) (1.1 equiv)

  • Ethanol (Anhydrous, 10 vol)

Procedure:

  • Free Base Formation: Suspend Piperidine-1-carboximidamide sulfate in anhydrous ethanol. Add NaOEt slowly at 0°C to liberate the free amidine base. Stir for 30 minutes.

  • Addition: Add Diethyl ethoxymethylenemalonate dropwise to the reaction mixture at room temperature.

  • Cyclization: Heat the mixture to reflux (78°C) and maintain for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or HPLC.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate directly.

    • If precipitate forms: Filter the solid, wash with cold ethanol, and dry.

    • If soluble: Concentrate the solvent under reduced pressure.[1] Redissolve the residue in minimal hot ethanol and cool to 4°C to crystallize.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary to achieve >98% purity.

Critical Control Point: Ensure anhydrous conditions during the addition of DEEM to prevent hydrolysis of the ester groups before cyclization.

Part 4: Reactivity & Derivatization

This scaffold is a "privileged structure" because it can be selectively modified at three positions.

Reaction TypeTarget SiteReagent/ConditionsOutcome
Chlorination C4-HydroxylPOCl₃, Reflux4-Chloro derivative: Key intermediate for S_NAr reactions with amines (Suzuki/Buchwald couplings).
Hydrolysis C5-EsterLiOH, THF/H₂OCarboxylic Acid: Precursor for amide coupling or decarboxylation.
Displacement C2-PiperidineHigh Temp, NucleophilesThe piperidine ring is generally stable but can be displaced under harsh conditions if activated.

Workflow Diagram: Derivatization Pathways

Derivatization Core CAS 25693-43-0 (4-OH, 5-COOEt) Chloro 4-Chloro Derivative (Reactive Electrophile) Core->Chloro POCl3, Reflux Acid 5-Carboxylic Acid Core->Acid LiOH, H2O Amino 4-Amino Pyrimidine (Kinase Inhibitor Core) Chloro->Amino R-NH2, DIPEA Amide 5-Carboxamide (Peptidomimetic) Acid->Amide HATU, R-NH2

Caption: Divergent synthesis pathways transforming the core scaffold into functional drug candidates.

Part 5: Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

  • Stability: The ester linkage is susceptible to hydrolysis under strongly acidic or basic aqueous conditions. Store in a desiccator.

References

  • Sigma-Aldrich. Product Specification: Ethyl 4-hydroxy-2-piperidino-5-pyrimidinecarboxylate. Link

  • US Biological. Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate Data Sheet. Link[2]

  • PubChem. Compound Summary: Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate. Link

  • Fischer, P. et al. "Synthesis of 2-amino-4-hydroxypyrimidine-5-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, Vol 20, 1983. (General method grounding).

Sources

Technical Guide: In Vitro Screening Architectures for Novel Pyrimidine-5-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine carboxylate scaffold represents a privileged structure in medicinal chemistry, particularly for its ability to mimic the purine ring of ATP, making it a potent template for kinase inhibitors (e.g., EGFR, BCR-ABL) and dihydrofolate reductase (DHFR) antagonists. However, the presence of the carboxylate moiety introduces specific solubility and permeability challenges that often lead to high attrition rates in early discovery.

This technical guide moves beyond generic screening to provide a self-validating workflow designed specifically for this chemical class. It prioritizes the elimination of false positives caused by aggregation and metabolic interference, ensuring that hit validation is driven by genuine target engagement.

Phase 1: Physicochemical Validation (The "Gatekeeper" Filter)

Before biological interrogation, pyrimidine carboxylates must undergo rigorous physicochemical profiling. The carboxylate group can form intermolecular hydrogen bonds, leading to poor solubility in aqueous buffers and "brick dust" precipitation that mimics inhibition in enzymatic assays.

Protocol: Kinetic Solubility via Nephelometry

Objective: Determine the limit of solubility in assay buffer (pH 7.4) to define the maximum screenable concentration.

Self-Validating Mechanism: This protocol uses a Pre-Read/Post-Read differential to identify false turbidity signals derived from the plate plastic or dust, rather than the compound.

Materials:

  • Nephelometer (e.g., BMG Labtech or similar)

  • Solubility Buffer: PBS pH 7.4 + 1% DMSO (matches assay conditions)

  • Control: Pyrene (high solubility) and Phenytoin (low solubility)

Step-by-Step Methodology:

  • Stock Prep: Prepare a 10 mM stock of the pyrimidine carboxylate in 100% DMSO.

  • Plate Blanking (Critical): Add 196 µL of Solubility Buffer to a clear-bottom 96-well plate. Read the plate (Scatter signal) before adding the compound to establish a baseline (

    
    ).
    
  • Spiking: Add 4 µL of the compound stock (Final conc: 200 µM, 2% DMSO).

  • Incubation: Seal and shake at 600 rpm for 90 minutes at 25°C.

  • Measurement: Remove seal and measure light scattering (

    
    ).
    
  • Validation:

    • Calculate

      
      .
      
    • If

      
      , the compound is insoluble at 200 µM.
      
    • Action: Dilute stock to 100 µM and re-run. Do not screen in bioassays above the soluble limit.

Workflow Visualization

The following diagram illustrates the critical "Go/No-Go" decision tree for physicochemical filtering.

SolubilityWorkflow Stock 10mM DMSO Stock Plate 96-Well Plate (Pre-Read T0) Stock->Plate 4 µL Buffer PBS Buffer (pH 7.4) Buffer->Plate 196 µL Incubate Incubate 90 min @ 25°C Plate->Incubate Nephelometry Nephelometry (Read T90) Incubate->Nephelometry Decision Delta T > Threshold? Nephelometry->Decision Proceed Proceed to Bioassay Decision->Proceed No (Soluble) Dilute Dilute & Retest Decision->Dilute Yes (Insoluble)

Figure 1: Kinetic solubility workflow ensuring only soluble fractions enter biological screening.

Phase 2: Target Engagement (The Mechanism)

Pyrimidine carboxylates often function as ATP-competitive inhibitors. For this guide, we focus on an EGFR Kinase Inhibition Assay . The carboxylate moiety at the C-5 or C-6 position often interacts with the hinge region or the gatekeeper residue (Thr790M in resistant strains).

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Objective: Quantify the IC50 of the compound against recombinant EGFR kinase.

Why TR-FRET? unlike standard fluorescence, TR-FRET eliminates background interference from autofluorescent small molecules—a common issue with heterocycles like pyrimidines.

Self-Validating Mechanism:

  • Z-Prime (

    
    ):  Must be 
    
    
    
    for the plate to be valid.
  • Reference Inhibitor: Gefitinib (IC50 ~2-5 nM) must be run on every plate.

Methodology:

  • Reagent Prep:

    • Enzyme Mix: 0.5 nM recombinant EGFR in Kinase Buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35).

    • Substrate Mix: 200 nM Biotin-PolyGT peptide + 10 µM ATP (Km apparent).

  • Compound Addition: Transfer 50 nL of compound (10-point dose response) to a 384-well low-volume white plate using an acoustic dispenser (e.g., Echo).

  • Reaction Initiation: Add 5 µL Enzyme Mix, incubate 10 min (pre-equilibration). Add 5 µL Substrate Mix.

  • Reaction Stop: After 60 min, add 10 µL Detection Mix (Europium-labeled anti-phosphotyrosine antibody + APC-labeled Streptavidin).

  • Read: Measure ratio of 665 nm (Acceptor) / 615 nm (Donor).

Mechanism of Action Visualization

This diagram details the competitive binding mode validated by the assay.

MOA EGFR EGFR Kinase Domain (Active Site) ATP ATP (Native Ligand) EGFR->ATP Binding Affinity (Km) Inhibitor Pyrimidine Carboxylate (Novel Compound) EGFR->Inhibitor Competitive Binding (Ki) Phos Substrate Phosphorylation (Signal ON) ATP->Phos Catalysis NoSignal Inhibition (Signal OFF) Inhibitor->NoSignal Blockade

Figure 2: Competitive inhibition model. The pyrimidine carboxylate competes with ATP for the kinase hinge region.

Phase 3: Phenotypic Screening (The Outcome)

Once target inhibition is confirmed, cellular activity is assessed.[1][2] We use the MTT Assay , but with a critical modification to account for the metabolic effects of pyrimidines.

Protocol: Modified MTT Cytotoxicity Assay

Caveat: Standard MTT relies on mitochondrial reductase. Pyrimidine analogs can sometimes alter mitochondrial respiration without killing the cell immediately (cytostatic vs. cytotoxic). Modification: Parallel visual inspection and a "Day 0" control are required.

Methodology:

  • Seeding: Seed A549 (Lung Cancer) cells at 3,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment: Add compounds (serially diluted) for 72 hours.

    • Vehicle Control: 0.5% DMSO.

    • Positive Control:[3] Doxorubicin (10 µM).

  • MTT Addition: Add MTT reagent (0.5 mg/mL final). Incubate 3 hours at 37°C.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Quantification: Read Absorbance at 570 nm (Signal) and 630 nm (Background reference).

Data Presentation: SAR Analysis

The table below illustrates how to present the screening data to highlight the impact of the carboxylate group modifications.

Compound IDR1 (Pos 4)R2 (Pos 5)EGFR IC50 (nM)A549 EC50 (µM)Solubility Limit (µM)
PYR-001 -NH2-COOH120>5015
PYR-002 -NH-Ph-COOEt4512.55
PYR-003 -NH-Ph-Cl-COOH158.245
Gefitinib (Ref)(Ref)3.20.4>100

Analysis:

  • PYR-001: The free acid (-COOH) at Pos 5 shows poor permeability (High EC50) despite moderate enzyme inhibition.

  • PYR-002: Esterification (-COOEt) improves cellular uptake (lower EC50) but reduces solubility significantly (Risk of precipitation).

  • PYR-003: Adding a lipophilic group (-Cl) to the amine combined with the free acid balances potency and solubility.

References

  • Hassaballah, A. I., et al. (2024).[1] "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition." RSC Advances. [Link]

  • Mock, E. D., et al. (2020). "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry. [Link][4][5][6]

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Di, L., & Kerns, E. H. (2006). "Profiling drug-like properties in discovery research." Current Opinion in Chemical Biology. (Standard protocol reference for kinetic solubility).

Sources

An In-depth Technical Guide to the Structure Elucidation of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Unambiguous Structural Verification

Foundational Analysis: Mass Spectrometry for Molecular Formula Determination

The first step in any structure elucidation is to determine the elemental composition and molecular weight. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

Causality of Experimental Choice: We select Electrospray Ionization (ESI) as the ionization method due to its soft ionization nature, which is ideal for polar, non-volatile organic molecules like our target compound. This minimizes fragmentation, ensuring a prominent molecular ion peak from which the exact mass can be determined.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of HPLC-grade methanol or acetonitrile.

  • Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Operate in positive ion mode to facilitate the formation of the protonated molecule, [M+H]⁺.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Anticipated Data & Interpretation

The molecular formula for Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate is C₁₂H₁₇N₃O₃.[2] The expected monoisotopic mass is 251.1270 Da.

ParameterPredicted ValueInferred Information
Molecular Formula C₁₂H₁₇N₃O₃Elemental Composition
Exact Mass 251.1270 DaCorresponds to C₁₂H₁₇N₃O₃
[M+H]⁺ (Observed) ~252.1343 m/zConfirms Molecular Weight
[M+Na]⁺ (Observed) ~274.1162 m/zCommon adduct, further confirms MW

Trustworthiness through Self-Validation: The high mass accuracy (<5 ppm) of a Q-TOF or Orbitrap instrument allows for the unambiguous determination of the elemental formula from a list of possibilities within a narrow mass window. The consistent observation of common adducts like [M+Na]⁺ provides an internal check on the assigned molecular ion.

Mapping the Skeleton: ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3][4] It provides detailed information about the chemical environment of each carbon and hydrogen atom.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (like OH/NH).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Experiments to Acquire:

    • Proton NMR (¹H NMR)

    • Carbon-13 NMR (¹³C NMR)

    • 2D Correlation Spectroscopy (COSY) to identify H-H couplings.

    • 2D Heteronuclear Single Quantum Coherence (HSQC) to map protons to their directly attached carbons.

    • 2D Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range (2-3 bond) H-C correlations, which is crucial for connecting molecular fragments.

¹H NMR: Predicted Spectrum and Interpretation

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons.

AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale & Key Correlations (from HMBC)
H6 (Pyrimidine) ~8.0-8.5s1HThe lone pyrimidine proton, deshielded by the ring nitrogens and adjacent carbonyl. Correlates to C2, C4, C5, C=O.
CH₂ (Ethyl) ~4.1-4.3q2HMethylene of the ethyl ester, deshielded by the oxygen. Correlates to C=O and CH₃.
CH₃ (Ethyl) ~1.2-1.4t3HMethyl of the ethyl ester. Correlates to the ester CH₂.
Hα (Piperidine) ~3.5-3.7t (broad)4HProtons on carbons adjacent to the pyrimidine nitrogen, deshielded. Correlate to C2 of the pyrimidine ring.
Hβ, Hγ (Piperidine) ~1.5-1.7m6HRemaining piperidine protons, in the more shielded aliphatic region.[5]
OH/NH (Tautomer) ~10.0-12.0s (broad)1HExchangeable proton. Its presence/absence and chemical shift can indicate the dominant tautomeric form in solution.
¹³C NMR: Predicted Spectrum and Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

AssignmentPredicted δ (ppm)Rationale
C=O (Ester) ~165-170Typical chemical shift for an ester carbonyl.
C4 (Pyrimidine) ~160-165Carbon bearing the hydroxyl group (in enol form) or carbonyl (in keto form), highly deshielded.
C2 (Pyrimidine) ~158-162Carbon attached to two nitrogens (piperidine and ring N), deshielded.
C6 (Pyrimidine) ~145-150Olefinic carbon of the pyrimidine ring.
C5 (Pyrimidine) ~95-105Carbon attached to the ester group.
CH₂ (Ethyl) ~60-65Ester methylene carbon.
Cα (Piperidine) ~45-50Piperidine carbons attached to nitrogen.
Cβ, Cγ (Piperidine) ~20-30Aliphatic piperidine carbons.
CH₃ (Ethyl) ~14-16Ester methyl carbon.

Trustworthiness through 2D NMR: While 1D spectra provide the pieces, 2D NMR (HSQC and HMBC) provides the validation by showing the connections. The critical HMBC correlation from the piperidine Hα protons (~3.6 ppm) to the pyrimidine C2 carbon (~160 ppm) would definitively prove the attachment point of the piperidine ring, a key structural question.

Confirming Functional Groups: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Data Acquisition: Acquire the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan first.

Anticipated Data & Interpretation

The molecule can exist in tautomeric forms (hydroxy-pyrimidine vs. pyrimidone). The IR spectrum will reflect the dominant form in the solid state.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3200-2800 (broad) O-H / N-H stretchHydroxy / Ring AmideA broad peak here would suggest the presence of the 4-hydroxypyrimidine tautomer or the N-H of the pyrimidone form, involved in H-bonding.[7][8]
2950-2850 C-H stretchAliphatic (Ethyl, Piperidine)Confirms the presence of sp³ C-H bonds.
~1720 C=O stretchEster CarbonylA strong, sharp peak confirming the ethyl ester group.[8]
~1650 C=O / C=N stretchPyrimidone Carbonyl / RingA strong peak in this region could indicate the keto-tautomer and/or C=N stretches of the pyrimidine ring.[7]
~1600 & ~1550 C=C / C=N stretchPyrimidine RingCharacteristic aromatic/heteroaromatic ring vibrations.
~1250 C-O stretchEsterConfirms the C-O single bond of the ester.

The Definitive Proof: Single-Crystal X-ray Diffraction

When an unambiguous, solid-state structure is required, for example in pharmaceutical patent applications or to study intermolecular interactions, single-crystal X-ray diffraction is the gold standard.[9][10] It provides a precise 3D map of electron density, revealing exact bond lengths, angles, and the specific tautomer present in the crystal lattice.[11][12]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: This is the most critical and often challenging step. Grow a single, high-quality crystal of the compound (typically 0.1-0.3 mm in size) by slow evaporation from a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: Mount the crystal on a goniometer head and place it in an X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and thermal parameters.

Integrated Workflow for Structure Elucidation

The power of this approach lies in the integration of complementary data. No single technique provides the complete picture, but together, they build a self-validating system.

StructureElucidation cluster_synthesis Starting Point cluster_analysis Analytical Workflow cluster_data Derived Information cluster_conclusion Final Confirmation Synthesized_Compound Synthesized Compound (Unknown Structure) HRMS HRMS (ESI-TOF) Synthesized_Compound->HRMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized_Compound->NMR IR FTIR Spectroscopy Synthesized_Compound->IR XRAY X-Ray Crystallography (Optional Gold Standard) Synthesized_Compound->XRAY If single crystal available Formula Molecular Formula (C₁₂H₁₇N₃O₃) HRMS->Formula Exact Mass Connectivity Atomic Connectivity (2D Structure Map) NMR->Connectivity Chemical Shifts & Correlations Functional_Groups Functional Groups (C=O, OH, C-O, etc.) IR->Functional_Groups Vibrational Frequencies ThreeD_Structure 3D Solid-State Structure (Bond Lengths/Angles) XRAY->ThreeD_Structure Final_Structure Confirmed Structure: Ethyl 4-hydroxy-2-(piperidin-1-yl) pyrimidine-5-carboxylate Formula->Final_Structure Data Convergence Connectivity->Final_Structure Data Convergence Functional_Groups->Final_Structure Data Convergence ThreeD_Structure->Final_Structure Absolute Proof

Caption: Workflow for the integrated structure elucidation of the target compound.

This integrated approach ensures trustworthiness. The molecular formula from HRMS acts as a constraint for NMR and IR interpretation. The functional groups identified by IR must be consistent with the carbon and proton environments seen in the NMR spectra. Finally, the connectivity map derived from 2D NMR must account for every atom in the molecular formula and every functional group identified. The successful convergence of these datasets provides irrefutable proof of the structure.

References

  • ResearchGate. ¹³C NMR spectra of 2-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3c) (75 MHz, CDCl₃). Available from: [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available from: [Link]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]

  • PubChem. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. Available from: [Link]

  • ResearchGate. (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Available from: [Link]

  • Springer. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Available from: [Link]

  • ResearchGate. Infrared study of some 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids. Correlation with MO-calculations. Available from: [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

  • PubChemLite. Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate (C12H17N3O3). Available from: [Link]

  • SpectraBase. Pyrimidine-2-carboxylic acid. Available from: [Link]

  • YouTube. Overview of Structure Determination in Heterocyclic Chemistry. Available from: [Link]

  • ACS Publications. Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions | Organic Letters. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. Available from: [Link]

  • ResearchGate. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available from: [Link]

  • ResearchGate. (PDF) 4-Hydroxy-2-quinolones 120. Synthesis and structure of ethyl 2-hydroxy-4-oxo-4H-pyrido-[1,2-a]pyrimidine-3-carboxylate. Available from: [Link]

  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]

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A Technical Guide to the Physicochemical Characterization of Substituted Pyrimidine Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of substituted pyrimidine esters is paramount. These properties govern a molecule's behavior from the earliest stages of discovery through to formulation and clinical performance. This guide provides an in-depth exploration of the essential physicochemical characterization techniques, offering not just protocols, but the scientific rationale behind the experimental choices to ensure robust and reliable data.

The Indispensable Role of Physicochemical Profiling

Substituted pyrimidine esters are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] Their efficacy, however, is not solely dependent on their interaction with a biological target. The journey of a drug molecule in the body—its absorption, distribution, metabolism, and excretion (ADME)—is fundamentally dictated by its physicochemical characteristics.[2] A meticulously executed physicochemical profile is therefore not a mere checklist of experiments, but a critical roadmap for successful drug development. It enables the early identification of potential liabilities, guides lead optimization, and informs formulation strategies.

This guide will navigate through the critical physicochemical parameters, providing both the theoretical underpinnings and practical, field-proven methodologies for their determination.

Aqueous Solubility: The Gateway to Bioavailability

A drug must first dissolve to be absorbed. Aqueous solubility is, therefore, a non-negotiable prerequisite for oral bioavailability. For substituted pyrimidine esters, the interplay of the pyrimidine core, the ester functionality, and various substituents can lead to a wide range of solubilities. We will explore two key types of solubility measurements: kinetic and thermodynamic.

Understanding Kinetic vs. Thermodynamic Solubility

Kinetic solubility measures the concentration of a compound in solution at a specific time point after its introduction from a concentrated stock solution (typically in DMSO). It is a high-throughput screening method that provides an early indication of a compound's dissolution behavior. Thermodynamic solubility, on the other hand, represents the true equilibrium concentration of a compound in a saturated solution. It is a more time- and resource-intensive measurement but provides the definitive solubility value.

Experimental Workflow: Solubility Determination

G cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility k1 Prepare Compound in DMSO Stock k2 Add Stock to Aqueous Buffer k1->k2 k3 Short Incubation (e.g., 2 hours) k2->k3 k4 Detect Precipitation (Nephelometry, UV-Vis) k3->k4 end t1 Add Excess Solid to Buffer t2 Equilibrate (e.g., 24-48 hours) t1->t2 t3 Separate Solid and Supernatant t2->t3 t4 Quantify Concentration in Supernatant (HPLC) t3->t4 start

Caption: A flowchart illustrating the distinct workflows for kinetic and thermodynamic solubility determination.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the internationally recognized OECD Guideline 105 for testing of chemicals.[3][4]

Objective: To determine the equilibrium aqueous solubility of a substituted pyrimidine ester.

Materials:

  • Substituted pyrimidine ester (solid, crystalline)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water and acetonitrile

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of the solid pyrimidine ester to a known volume of PBS (pH 7.4) in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound by a validated HPLC-UV method against a calibration curve.

Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound at the specified pH and temperature.

Table 1: Illustrative Solubility Data for a Series of Substituted Pyrimidine Esters

Compound IDR-GroupKinetic Solubility (μM) at pH 7.4Thermodynamic Solubility (μM) at pH 7.4
PYR-001 -H150125
PYR-002 -Cl7560
PYR-003 -OCH3200180
PYR-004 -NO25040

Lipophilicity (logP/logD): Balancing Solubility and Permeability

Lipophilicity is a measure of a compound's affinity for a non-polar environment. It is a critical parameter that influences not only solubility but also membrane permeability, plasma protein binding, and metabolic stability. The partition coefficient (logP) is the logarithm of the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase. For ionizable compounds like many pyrimidine derivatives, the distribution coefficient (logD) at a specific pH is a more relevant parameter.

The Shake-Flask Method for logD Determination

The shake-flask method is the "gold standard" for experimental logP and logD determination.[5][6]

Objective: To determine the n-octanol/water distribution coefficient (logD) of a substituted pyrimidine ester at pH 7.4.

Materials:

  • Substituted pyrimidine ester

  • n-Octanol (pre-saturated with PBS)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours. Allow the phases to separate completely.

  • Partitioning: Add a known amount of the pyrimidine ester to a vial containing a known volume of the pre-saturated PBS. Then, add a known volume of the pre-saturated n-octanol.

  • Equilibration: Tightly cap the vial and vortex for several minutes to ensure thorough mixing. Place the vial on a shaker for a few hours to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial to achieve a clean separation of the two phases.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

Calculation: logD = log ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Table 2: Illustrative logD Data for Substituted Pyrimidine Esters

Compound IDR-GrouplogD at pH 7.4
PYR-001 -H1.8
PYR-002 -Cl2.5
PYR-003 -OCH31.5
PYR-004 -NO22.2

Ionization Constant (pKa): The Influence of pH

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For substituted pyrimidine esters, the nitrogen atoms in the pyrimidine ring can be protonated, influencing their charge state at different physiological pH values. The pKa is a critical determinant of solubility, permeability, and receptor binding.

Logical Relationship: Physicochemical Properties and ADME

G Solubility Aqueous Solubility Absorption Absorption Solubility->Absorption Excretion Excretion Solubility->Excretion Lipophilicity Lipophilicity (logD) Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution Metabolism Metabolism Lipophilicity->Metabolism pKa Ionization (pKa) pKa->Absorption pKa->Distribution pKa->Excretion Crystal Crystal Structure Crystal->Absorption

Caption: The interplay of key physicochemical properties and their impact on a drug's ADME profile.

Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Objective: To determine the pKa of a substituted pyrimidine ester.

Procedure:

  • Solution Preparation: Dissolve a precise amount of the pyrimidine ester in a suitable solvent (e.g., water or a co-solvent system).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

Solid-State Characterization: Beyond the Molecule

The solid-state properties of an active pharmaceutical ingredient (API) can have a profound impact on its stability, manufacturability, and bioavailability.[7][8] For substituted pyrimidine esters, it is crucial to characterize the melting point and crystal structure.

Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is used to determine the melting point, purity, and polymorphism of a compound.

Objective: To determine the melting point and assess the thermal stability of a substituted pyrimidine ester.

Procedure:

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the pyrimidine ester into an aluminum DSC pan and seal it.

  • DSC Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Interpretation: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The shape and size of the peak can provide information about the purity and crystallinity of the sample.

Crystal Structure Elucidation by X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[11][12] It provides unequivocal information about the molecular conformation, packing, and intermolecular interactions in the solid state.

Objective: To determine the single-crystal X-ray structure of a substituted pyrimidine ester.

Procedure:

  • Crystal Growth: Grow single crystals of the pyrimidine ester of suitable size and quality. This is often the most challenging step.

  • Data Collection: Mount a single crystal on a goniometer and expose it to a beam of X-rays. The diffracted X-rays are collected by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal, from which the atomic positions are determined and refined.

The resulting crystal structure provides invaluable insights into potential polymorphism, which can significantly affect the drug's properties.[13][14][15][16]

Spectroscopic Characterization: Confirming Identity and Structure

Spectroscopic techniques are essential for confirming the chemical identity and structure of synthesized substituted pyrimidine esters.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[17][18][19][20]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.[17][18]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Conclusion

The physicochemical characterization of substituted pyrimidine esters is a multi-faceted endeavor that is critical for the success of any drug discovery and development program. A thorough understanding and application of the techniques outlined in this guide will empower researchers to make informed decisions, mitigate risks, and ultimately, design and develop safer and more effective medicines. The integration of solubility, lipophilicity, pKa, and solid-state characterization data provides a holistic view of a molecule's properties, paving the way for rational drug design and successful clinical translation.

References

  • IUPAC Heterocyclic Nomenclature Summary. Scribd. Available from: [Link].

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available from: [Link].

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health. Available from: [Link].

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. National Institutes of Health. Available from: [Link].

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Preprints.org. Available from: [Link].

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  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration. Available from: [Link].

  • III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman. Dr. Shyama Prasad Mukherjee University. Available from: [Link].

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  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available from: [Link].

  • Guidance for Industry #169 - Drug Substance. U.S. Food and Drug Administration. Available from: [Link].

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available from: [Link].

  • Solubility testing in accordance with the OECD 105. FILAB. Available from: [Link].

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Institutes of Health. Available from: [Link].

  • Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids. MDPI. Available from: [Link].

  • Differential Scanning Calorimetry (DSC) Theory and Applications. TA Instruments. Available from: [Link].

  • (PDF) Crystal Polymorphism in Pharmaceutical Science. ResearchGate. Available from: [Link].

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai. JOCPR. Available from: [Link].

  • API: solid state robust characterization in key to cut costs and time! AlfatestLab. Available from: [Link].

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available from: [Link].

  • Guidance for Industry - M4: The CTD — Quality Questions and Answers/ Location Issues. Regulations.gov. Available from: [Link].

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. Available from: [Link].

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  • Nomenclature of Heterocyclic Compounds. ResearchGate. Available from: [Link].

  • A procedure for calibration of differential scanning calorimeters. ResearchGate. Available from: [Link].

  • NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available from: [Link].

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The Piperidine-Pyrimidine Pharmacophore: Strategic Application in Kinase Inhibitor Design and Beyond

[1][2]

Executive Summary

The fusion of a piperidine moiety with a pyrimidine scaffold represents one of the most enduring and "privileged" structural combinations in modern medicinal chemistry. This architecture is particularly dominant in the field of kinase inhibition, where the pyrimidine ring typically functions as the ATP-mimetic hinge binder, while the piperidine ring serves as a versatile appendage that modulates physicochemical properties (solubility, pKa) and targets solvent-exposed regions or specific ionic pockets within the protein active site.

This technical guide analyzes the structural, electronic, and synthetic rationale behind this pharmacophore. We provide a deep-dive analysis of Ceritinib as a primary case study, contrast the piperidine ring with its common bioisostere piperazine, and detail authoritative synthetic and biological protocols for developing new chemical entities (NCEs) utilizing this scaffold.

Part 1: Structural & Electronic Rationale

The Pyrimidine Core (The Anchor)

The pyrimidine ring is electron-deficient, making it an excellent acceptor for hydrogen bonds. In kinase inhibitors, N1 and C2-NH typically form a bidentate H-bond interaction with the kinase hinge region (e.g., the backbone NH and CO of specific residues). Its planar nature allows for effective

12
The Piperidine Moiety (The Modulator)

The piperidine ring is attached to the pyrimidine core (directly or via a linker) to solve three critical drug discovery challenges:

  • Solubility & pKa: The secondary or tertiary amine within the piperidine ring typically has a pKa between 9.0 and 11.0. At physiological pH, it exists largely in a protonated, cationic state. This charge dramatically improves aqueous solubility, a common failing of flat, aromatic kinase inhibitors.

  • Ionic Anchoring: The protonated nitrogen often forms a salt bridge with conserved acidic residues (Asp or Glu) located in the solvent-front region or the

    
    C-helix of the kinase.[1][2]
    
  • Metabolic Stability: Compared to flexible aliphatic chains, the cyclic piperidine restricts the number of rotatable bonds, reducing the entropic penalty of binding. It is generally more metabolically stable than its open-chain analogs, although it is still a site for CYP450-mediated oxidation.[1][2]

Pharmacophore Logic Diagram

PharmacophoreFigure 1: Structural Logic of the Piperidine-Pyrimidine ScaffoldPyrimidinePyrimidine Core(Hinge Binder)LinkerLinker / Spacer(Phenyl/Amide)Pyrimidine->LinkerScaffold ExtensionPiperidinePiperidine Moiety(Solubilizer & Salt Bridge)Linker->PiperidineSolvent ReachTargetTarget Residue(e.g., Glu/Asp)Piperidine->TargetIonic Interaction(Salt Bridge)

Part 2: Medicinal Chemistry Case Study: Ceritinib

Ceritinib (Zykadia) is a second-generation ALK (Anaplastic Lymphoma Kinase) inhibitor used to treat metastatic non-small cell lung cancer (NSCLC).[1][2] Its structure perfectly exemplifies the utility of the piperidine-pyrimidine motif.

Structural Analysis[3][4]
  • Core: 2,4-diaminopyrimidine.[1][2]

  • Tail: A piperidine ring attached to the 4-position of the aniline ring.

  • Mechanism: The piperidine nitrogen of ceritinib is positioned to interact with Glu1210 in the ALK active site. This interaction is critical for potency and selectivity over other kinases that lack an acidic residue in the equivalent position.

SAR Insights: Piperidine vs. Aliphatic Amines

Research into ceritinib analogs revealed that replacing the piperidine ring with flexible aliphatic amines often retained potency against wild-type ALK but suffered in two areas:

  • Selectivity: The rigid chair conformation of piperidine directs the nitrogen vector precisely toward Glu1210. Flexible chains pay a higher entropic cost to achieve this geometry.[2]

  • Permeability: While both are basic, the lipophilic bulk of the piperidine ring shields the charge slightly better than a primary aliphatic amine, aiding passive diffusion through membranes before protonation in the cytosol.

Part 3: Comparative SAR: Piperidine vs. Piperazine[3]

A common decision point in lead optimization is choosing between a piperidine (one nitrogen) and a piperazine (two nitrogens).

FeaturePiperidinePiperazine
Basicity (pKa) Higher (~11.0).[1][2] Stronger salt bridges.[2]Lower (~9.8 for N1).[2] Modulated by N4 substitution.
Solubility Good, but high LogP can be an issue if unsubstituted.Excellent. The second nitrogen lowers LogP significantly.
Metabolic Stability Susceptible to hydroxylation at C3/C4.[2]Susceptible to N-oxidation and ring opening.[1][2]
Permeability Generally better CNS/membrane penetration due to higher lipophilicity.[2]Lower permeability due to higher polarity (lower LogD).[2]
Application Preferred when a strong ionic anchor is needed or to boost lipophilicity.[2]Preferred to rapidly lower LogP or introduce a handle for further functionalization (urea/amide).

Expert Insight: In the development of CDK4/6 inhibitors (e.g., Palbociclib), piperazine was chosen to link the core to the side chain. However, piperidine analogs were synthesized to explore metabolic stability. Data suggests that while piperazine offers better solubility profiles, piperidine analogs often exhibit superior half-lives (

12

Part 4: Synthetic Methodologies

To synthesize a piperidine-substituted pyrimidine, two primary pathways are employed depending on the reactivity of the pyrimidine core.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This is the standard "workhorse" reaction for electron-deficient pyrimidines (e.g., 2,4-dichloropyrimidine).[1][2]

Protocol: C4-Selective Amination

  • Reagents: 2,4-Dichloropyrimidine (1.0 equiv), 4-Boc-aminopiperidine (1.0 equiv), Diisopropylethylamine (DIPEA, 2.5 equiv).[1][2]

  • Solvent: Ethanol or n-Butanol (polar protic solvents accelerate SNAr).[1][2]

  • Conditions:

    • Dissolve pyrimidine in solvent at 0°C.[2]

    • Add DIPEA followed by the piperidine dropwise.

    • Stir at 0°C to Room Temperature (RT) for 2–4 hours. Note: The C4 position is more electrophilic than C2. Low temperature favors C4 selectivity.[1]

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine. Purify via silica gel chromatography (Hexane/EtOAc).

Method B: Buchwald-Hartwig Cross-Coupling

Used when the pyrimidine is not sufficiently electron-deficient (e.g., electron-donating groups present) or for C2-substitution on deactivated rings.[1][2]

Protocol:

  • Reagents: Chloropyrimidine substrate (1.0 equiv), Piperidine derivative (1.2 equiv), Pd(OAc)₂ (5 mol%), BINAP or Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Conditions: Heat at 100°C under Argon/Nitrogen for 12–16 hours.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

SynthesisFigure 2: Regioselective S_NAr Synthesis PathwayStart2,4-DichloropyrimidineIntermediateTransition State(Meisenheimer Complex)Start->IntermediateS_NAr (0°C)ReagentPiperidine + BaseReagent->IntermediateProduct4-(Piperidin-1-yl)pyrimidine(C4 Selective)Intermediate->Product-HCl

Part 5: Biological Characterization Protocols

In Vitro Kinase Potency Assay (ADP-Glo)

To validate the activity of the piperidine-pyrimidine hybrid.[1][2]

  • Principle: Measures ADP generated from the kinase reaction.

  • Protocol:

    • Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Incubate compound (serial dilution), Recombinant Kinase (e.g., ALK), and Substrate (e.g., Poly Glu:Tyr) for 10 min.

    • Initiate reaction with ATP (at

      
       concentration).[2] Incubate 60 min at RT.
      
    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).[1][2] Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1][2]

    • Read Luminescence.[2] Calculate IC₅₀.

Metabolic Stability (Microsomal Assay)

Crucial for assessing the liability of the piperidine ring.

  • Protocol:

    • Incubate test compound (1 µM) with liver microsomes (human/mouse) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.[2][3]

    • Sample at t=0, 15, 30, 60 min.

    • Quench with ice-cold acetonitrile (containing internal standard).

    • Centrifuge and analyze supernatant via LC-MS/MS.[1][2]

    • Data Interpretation: Rapid disappearance often indicates oxidation of the piperidine ring. Mitigation: Block metabolic "soft spots" by adding fluorine or methyl groups to the piperidine C3/C4 positions.

References

  • Marsilje, T. H., et al. (2013). "Discovery of Ceritinib (LDK378): A Potent and Selective ALK Inhibitor." Journal of Medicinal Chemistry. Link[1][2]

  • Furet, P., et al. (2016). "Structure-Based Design of Ceritinib." Journal of Medicinal Chemistry. Link[1][2]

  • Lombardo, L. J., et al. (2004). "Discovery of Dasatinib: A Src/Abl Kinase Inhibitor." Journal of Medicinal Chemistry. Link[1][2]

  • Movassaghi, M. & Hill, M. D. (2006).[4] "Single-Step Synthesis of Pyrimidine Derivatives." Journal of the American Chemical Society.[4] Link[1][2]

  • Bhattacharjee, S., et al. (2020).[5] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences. Link[1][2]

Methodological & Application

Application Notes: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like the nucleobases thymine, cytosine, and uracil.[1] This inherent biological relevance has made pyrimidine derivatives a privileged class of heterocycles in drug development.[1][2] Specifically, 2-substituted pyrimidine-5-carboxylic esters are crucial intermediates and target molecules, with the substituents at the 2- and 5-positions playing pivotal roles in modulating pharmacological activity.[3] These compounds are investigated for a vast array of therapeutic applications, including as antiviral, anticancer, anti-inflammatory, and cardiovascular agents.[1][4]

The development of robust, versatile, and high-yielding synthetic protocols to access these molecules is therefore of paramount importance to researchers in pharmacology and drug discovery. This guide provides a detailed, field-proven protocol for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, focusing on the widely applicable cyclocondensation of amidinium salts with a three-carbon electrophilic partner. We will delve into the mechanistic rationale, provide a step-by-step procedure, and discuss the scope and validation of this powerful method.

Primary Synthetic Strategy: Cyclocondensation of Amidines with an Acrylate Equivalent

The most common and reliable method for constructing the 2,5-disubstituted pyrimidine ring involves the reaction of a 1,3-bifunctional three-carbon fragment with an amidine, which provides the N-C-N unit of the heterocycle.[5] A particularly effective variation of this strategy, developed by Zhichkin, Fairfax, and Eisenbeis, utilizes a stable, pre-formed sodium enolate which reacts cleanly with various amidinium salts.[6] This method is notable for its high yields and, critically, for directly producing pyrimidines without substitution at the 4-position, a common challenge in other synthetic approaches.[6]

Principle & Mechanism

The core of this synthesis is a cyclocondensation reaction. The key three-carbon synthon is sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate. This enolate possesses two electrophilic sites and a nucleophilic oxygen. The amidinium salt, on the other hand, provides a dinucleophilic N-C-N fragment.

The reaction proceeds through the following logical steps:

  • Nucleophilic Attack: One of the nitrogen atoms of the amidine attacks one of the electrophilic carbons of the propenolate derivative.

  • Cyclization: The second nitrogen atom of the amidine intermediate then attacks the remaining electrophilic carbon, leading to the formation of a six-membered dihydropyrimidine ring.

  • Aromatization: The ring aromatizes through the elimination of leaving groups (e.g., methanol and methoxide), driven by the thermodynamic stability of the resulting aromatic pyrimidine ring system.

This sequence provides a direct and efficient pathway to the desired heterocyclic core.

Diagram of the Synthetic Workflow

G cluster_0 Part 1: Synthon Preparation cluster_1 Part 2: Pyrimidine Ring Formation cluster_2 Part 3: Work-up & Purification A Methyl 3,3-dimethoxypropionate + Methyl Formate C Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate (Stable Enolate Salt) A->C Condensation B Sodium Hydride (NaH) in Anhydrous Solvent B->C Base E Cyclocondensation in Anhydrous DMF C->E Reactant 1 D Amidinium Salt (R-C(NH2)2+) D->E F 2-Substituted Dihydropyrimidine Intermediate (not isolated) E->F G Final Product: 2-R-pyrimidine-5-carboxylic ester F->G Aromatization (-2 MeOH) H Aqueous Quench (e.g., sat. NaHCO3) G->H I Extraction (e.g., Ethyl Acetate) H->I J Purification (Flash Chromatography) I->J

Caption: Workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Detailed Experimental Protocol

This protocol is adapted from the general procedure reported by Zhichkin et al. and is a self-validating system, concluding with purification and implying characterization for product verification.[6]

Materials and Reagents:

  • Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (or prepare in situ)

  • Appropriate Amidinium Salt (e.g., Acetamidine hydrochloride, Benzamidine hydrochloride) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for flash column chromatography

Instrumentation:

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the salt. Stir the solution at room temperature.

  • Amidine Addition: Add the desired amidinium salt (1.1 eq) to the solution in one portion.

    • Experimental Rationale: Anhydrous DMF is used as it is a polar aprotic solvent capable of dissolving the ionic starting materials. An inert atmosphere is crucial to prevent quenching of the reactive enolate by atmospheric moisture. A slight excess of the amidinium salt ensures complete consumption of the limiting enolate reagent.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Some reactions may benefit from gentle heating (e.g., 50-80 °C) to drive the reaction to completion.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a separatory funnel containing saturated aqueous sodium bicarbonate solution.[3]

    • Experimental Rationale: The aqueous bicarbonate quench neutralizes any remaining acidic species and helps to precipitate the organic product from the highly polar DMF solvent.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[3] Combine the organic layers.

    • Experimental Rationale: The target ester is significantly more soluble in ethyl acetate than in the aqueous phase. Repeating the extraction three times ensures maximum recovery of the product.

  • Washing: Wash the combined organic layers with brine (1 x volume).

    • Experimental Rationale: Washing with brine helps to remove residual water and any remaining water-soluble impurities from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification (Self-Validation): Purify the resulting crude residue by flash column chromatography on silica gel.[3] The eluent system will depend on the polarity of the specific product but is typically a gradient of ethyl acetate in hexanes or petroleum ether.[7]

    • Trustworthiness Check: The purified fractions should be analyzed by TLC. Fractions containing the pure product (as a single spot) are combined and concentrated. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Substrate Scope and Expected Yields

This method is versatile and accommodates a range of amidinium salts, allowing for the introduction of various substituents at the 2-position of the pyrimidine ring.

R-Group on Amidine (Substituent at C2)Representative YieldReference
Methyl (-CH₃)75-85%[6]
Phenyl (-C₆H₅)80-90%[6]
4-Chlorophenyl (-C₆H₄-Cl)~78%[6]
3-Pyridyl~65%[6]
Amino (-NH₂) (from Guanidinium)Moderate[5]

Note: Yields are representative and can vary based on reaction scale and the specific substrate used.[3]

References
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. Retrieved February 2, 2026, from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved February 2, 2026, from [Link]

  • Khan, I., & Ibrar, A. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. BioMed Research International. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved February 2, 2026, from [Link]

  • Moustafa, H. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved February 2, 2026, from [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(06), 720-722. Retrieved February 2, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved February 2, 2026, from [Link]

  • Kumar, D., & Kumar, N. (2012). Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Research in Pharmaceutical and Biomedical Sciences. Retrieved February 2, 2026, from [Link]

Sources

Application Note: Strategic Quantitation and Purity Profiling of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][3][4][5][6][7][8][9][10]

Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate (CAS: 72419-30-8, analog) is a critical heterocyclic intermediate, often associated with the synthesis of pyrimidine-based vasodilators (e.g., Minoxidil analogs) and kinase inhibitors.[1][2]

The Analytical Challenge: The structural nomenclature "4-hydroxy" is analytically deceptive. In solution, 4-hydroxypyrimidines predominantly exist as 4(3H)-pyrimidones due to lactam-lactim tautomerism.[1][2] This keto-form dominates in polar solvents, creating strong intermolecular hydrogen bonding networks that lead to:

  • HPLC Tailing: Interaction with residual silanols on silica columns.

  • GC Thermal Instability: Poor volatility and adsorption in the inlet liner without derivatization.

  • Solubility Issues: The coexistence of a lipophilic ethyl ester/piperidine moiety and a polar amide-like core requires a carefully balanced solvent system.

This guide provides a dual-method approach: a robust RP-HPLC protocol for routine purity/assay testing and a GC-MS workflow for structural confirmation and impurity profiling.[1][2]

Analytical Decision Matrix

The following logic flow illustrates the critical decision points for selecting the appropriate methodology based on the analyte's behavior.

AnalyticalDecisionTree Start Analyte: Ethyl 4-hydroxy-2-(piperidin-1-yl) pyrimidine-5-carboxylate TautomerCheck Check Tautomerism: Exhibits Keto-Enol Equilibrium? Start->TautomerCheck HPLC_Path Quantitation & Purity (Routine QC) TautomerCheck->HPLC_Path High Boiling Point GC_Path Impurity ID & Structure (R&D / Trace Analysis) TautomerCheck->GC_Path Volatile Impurities HPLC_Action Method: RP-HPLC Critical: Acidic Buffer (pH < 3.0) to suppress enol ionization HPLC_Path->HPLC_Action GC_Issue Direct Injection? RISK: Tailing & Degradation GC_Path->GC_Issue GC_Action Method: GC-MS (TMS Derivatization) Reagent: BSTFA + 1% TMCS GC_Issue->GC_Action Silylation Required

Figure 1: Analytical strategy addressing the physicochemical properties of 4-hydroxypyrimidines.

Protocol A: RP-HPLC-UV (Quantitation & Purity)[1][2][8]

Objective: To quantify the main ester peak and separate potential hydrolysis degradants (carboxylic acid form) and synthesis byproducts.

Chromatographic Conditions[6][9][11][12][13]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 End-capped, 150 mm × 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Waters XBridge).[1]

    • Why End-capped? The basic nitrogen in the piperidine ring will interact with free silanols, causing severe tailing. High carbon load columns are preferred.

  • Wavelength: 254 nm (Primary), 230 nm (Secondary for impurities).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.

Mobile Phase Strategy
  • Buffer (Mobile Phase A): 20 mM Potassium Phosphate (monobasic), adjusted to pH 2.5 with Orthophosphoric Acid.

    • Mechanistic Insight: Low pH ensures the piperidine nitrogen is fully protonated (

      
      ) and the 4-hydroxy group remains neutral (suppressing ionization), locking the molecule in a single state for sharp peak shape.
      
  • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Buffer (A) % ACN (B) Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
15.0 30 70 Linear Gradient
20.0 30 70 Wash
20.1 90 10 Re-equilibration

| 25.0 | 90 | 10 | End |

Sample Preparation[9]
  • Diluent: 50:50 Water:Acetonitrile.[3]

  • Stock Solution: Weigh 25 mg of sample into a 25 mL volumetric flask. Dissolve in 10 mL ACN (sonicate for 5 mins), then dilute to volume with water.

  • Working Standard: Dilute Stock to 0.1 mg/mL (100 ppm).

  • Filtration: 0.22 µm PTFE or Nylon filter (Essential to remove particulate matter from synthesis).

System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control due to basic nitrogen).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • RSD (n=6): < 2.0% for area.

Protocol B: GC-MS (Structural Confirmation)[1][2]

Objective: Identification of the molecule via mass fragmentation and detection of volatile non-UV active impurities.

The Derivatization Necessity: Direct injection of 4-hydroxypyrimidines leads to poor reproducibility.[1][2] We utilize Silylation to replace the active protic hydrogen on the 4-hydroxy (and potentially the amide nitrogen) with a Trimethylsilyl (TMS) group.

Derivatization Workflow[6][7][9][12][14]
  • Weigh: 5 mg of sample into a 2 mL GC vial.

  • Solvent: Add 500 µL of anhydrous Pyridine. (Pyridine acts as an acid scavenger).

  • Reagent: Add 200 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubate: Cap and heat at 60°C for 30 minutes.

    • Why Heat? Steric hindrance around the pyrimidine ring can slow down the silylation of the lactam form.

  • Dilute: Dilute 1:10 with anhydrous Ethyl Acetate before injection.

GC-MS Conditions[1]
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), 30 m × 0.25 mm × 0.25 µm.[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1, Temperature 260°C.

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 300°C for 5 mins.

  • MS Source: EI (70 eV), 230°C.

  • Scan Range: 40–600 m/z.

Data Interpretation[9][10]
  • Target Peak: Look for the Mono-TMS derivative.

    • Molecular Weight Calculation: Parent MW (251.28) + TMS (72) - H (1) = 322.28 amu .[1][2]

  • Key Fragments:

    • m/z 322 (Molecular Ion).

    • m/z 307 (Loss of methyl from TMS).

    • m/z 277 (Loss of ethoxy group from ester).

Workflow Visualization

Workflow cluster_HPLC HPLC-UV Workflow cluster_GC GC-MS Workflow Sample Sample: 25mg Dissolve Dissolve in ACN (Sonicate 5 min) Sample->Dissolve Buffer Add Acidic Buffer (pH 2.5) Dissolve->Buffer Filter Filter 0.22 µm Buffer->Filter Inject Inject 10 µL (C18 Column) Filter->Inject GCSample Sample: 5mg Deriv Add Pyridine + BSTFA/TMCS GCSample->Deriv Heat Heat 60°C (30 mins) Deriv->Heat GCInject Inject Split 20:1 (HP-5MS) Heat->GCInject

Figure 2: Parallel processing workflows for liquid and gas chromatography.

Comparison of Method Capability

FeatureHPLC-UV (Method A)GC-MS (Method B)[1][2]
Primary Use Quantitative Assay (Purity %)Impurity Identification
Sample State Underivatized (Native)Derivatized (TMS-Ester/Ether)
Limit of Detection ~0.05% (w/w)~0.01% (w/w)
Major Risk Peak tailing (requires pH control)Incomplete derivatization
Specificity Moderate (RT based)High (Mass Fingerprint)

References

  • European Pharmacopoeia (Ph. Eur.) . (2023). Chapter 2.2.46: Chromatographic Separation Techniques. EDQM. Link

  • Brown, D. J. (1962). The Pyrimidines. The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1][2] (Foundational text on pyrimidine tautomerism). Link

  • Sigma-Aldrich . (2023).[1][2] Derivatization Reagents for GC: Silylation. Technical Bulletin. Link

  • PubChem . (2023). Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate Compound Summary. (Analogous structure data). Link

  • Phenomenex . (2022). Optimization of HPLC Methods for Basic Compounds. Application Note. Link

Sources

Application Note: In Vitro Assay Development for Piperidinyl Pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidinyl pyrimidine scaffold represents a privileged structural motif in modern drug discovery, particularly within the kinase inhibitor space (e.g., CDK4/6, JAK, and ATR inhibitors). While the pyrimidine core offers a robust hinge-binding vector, the piperidine moiety frequently introduces physicochemical challenges—specifically high basicity (


 ~10–11) and lipophilicity—that can confound in vitro data. This guide provides a validated framework for developing biochemical (TR-FRET) and cellular (NanoBRET™) assays specifically optimized for this chemical class. It addresses scaffold-specific artifacts such as colloidal aggregation and lysosomotropism to ensure data integrity.

Compound Characterization & Handling

Before initiating bioassays, the physicochemical behavior of piperidinyl pyrimidines must be managed to prevent false negatives/positives.

Solubility and Salt Forms

The secondary amine of the piperidine ring renders these compounds basic.

  • Stock Preparation: Dissolve free bases in 100% DMSO. If using HCl or mesylate salts, ensure the DMSO stock does not crash out upon addition to aqueous buffers.

  • Acoustic Ejection: For high-throughput screening (HTS), use acoustic dispensing (e.g., Echo®) to minimize tip-based adsorption of lipophilic pyrimidines.

The "Sticky" Compound Phenomenon

Piperidinyl pyrimidines are prone to forming colloidal aggregates in aqueous solution, leading to non-specific inhibition of enzymes.

  • Critical Reagent: All assay buffers must contain a non-ionic detergent (0.01% Triton X-100 or 0.005% Tween-20) to disrupt promiscuous aggregates [1].

Biochemical Assay: TR-FRET Kinase Binding

For this scaffold, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to fluorescence intensity (FI) assays because the ratiometric readout corrects for the potential autofluorescence often seen with extended conjugated pyrimidine systems.

Assay Principle

This assay measures the displacement of a fluorophore-labeled tracer from the kinase active site by the test compound. A Europium (Eu)-labeled antibody binds the kinase tag (e.g., GST or His), acting as the FRET donor. The tracer (acceptor) emits a signal only when bound. Inhibitor binding disrupts FRET.

Reagent Optimization Protocol

Objective: Determine the optimal Enzyme (


) and Tracer (

) concentrations to maximize the assay window (Z').
  • Tracer Titration:

    • Prepare a 16-point serial dilution of the Tracer (0 nM to 1000 nM).

    • Add fixed Kinase concentration (e.g., 5 nM) and Eu-Antibody (2 nM).[1]

    • Incubate for 60 min at RT.

    • Read: Measure Emission Ratio (665 nm / 615 nm).

    • Analysis: Fit to a "One site – specific binding" model to determine

      
       of the tracer.
      
    • Selection: Set

      
       or slightly below (
      
      
      
      ) for competitive mode.
  • Enzyme Titration:

    • Fix Tracer at

      
      .
      
    • Titrate Kinase (0.1 nM to 50 nM).

    • Selection: Choose

      
       that yields ~70% of the maximal signal (
      
      
      
      ) to ensure sensitivity to weak inhibitors.
Validated Workflow (Graphviz)

TR_FRET_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Reaction Assembly cluster_2 Step 3: Detection Stock Compound Stock (10 mM DMSO) Plate 384-Well Plate (Low Volume White) Stock->Plate Acoustic Transfer Buffer Assay Buffer (+ 0.01% Triton X-100) Mix Add: 1. Kinase + Eu-Ab 2. Tracer 3. Compound Buffer->Mix Plate->Mix Incubate Incubate 60 min @ RT Mix->Incubate Read Read TR-FRET (Ex: 337nm | Em: 665/615nm) Incubate->Read

Caption: Optimized TR-FRET workflow for lipophilic kinase inhibitors ensuring detergent inclusion.

Cellular Target Engagement: NanoBRET™

Biochemical potency (


) often fails to translate to cellular efficacy for piperidinyl pyrimidines due to lysosomotropism . The basic piperidine amine can become protonated and trapped in acidic lysosomes, reducing the effective concentration in the cytosol/nucleus where the kinase resides [2].

Solution: Use NanoBRET™ Target Engagement (TE) to measure binding affinity inside the live cell.[2][3]

Assay Principle

Cells express the Kinase fused to NanoLuc® luciferase (Donor).[3] A cell-permeable fluorescent tracer (Acceptor) binds the kinase. The test compound competes with the tracer.[2][3][4]

Protocol: Adherent Cell Format
  • Transfection (Day 1):

    • Plate HEK293 cells at 20,000 cells/well in a 96-well white plate.

    • Transfect with Kinase-NanoLuc plasmid using FuGENE® HD.[5]

  • Tracer & Compound Addition (Day 2):

    • Remove media. Add Opti-MEM containing the Tracer (at

      
       concentration).
      
    • Add serially diluted test compound (1:3 dilution series).

    • Note: Ensure final DMSO < 1%.[5]

  • Equilibration:

    • Incubate 2 hours at 37°C / 5%

      
      .
      
  • Measurement:

    • Add Substrate/Inhibitor mix (extracellular NanoLuc inhibitor prevents background signal from lysed cells).

    • Read Donor (460 nm) and Acceptor (618 nm) emission.

Data Analysis

Calculate the milliBRET ratio (mBU):



Fit data to a 4-parameter logistic equation to determine cellular affinity (

).

Troubleshooting & Optimization

Common failure modes for piperidinyl pyrimidines and their remediation.

IssueSymptomRoot CauseRemediation
Steep Hill Slope Hill slope > 2.0 in biochemical assays.Colloidal Aggregation.[6]Add 0.01% Triton X-100 or increasing concentrations of BSA (up to 0.1%).
Right-Shifted Cellular Potency Cell

>> Biochem

(>100x shift).
Lysosomal Trapping (Lysosomotropism).Confirm with NanoBRET. Modify piperidine

(e.g., add fluorine) to reduce basicity.
Signal Quenching Drop in Donor (615 nm) signal alone.Compound absorbs at excitation/emission

.
Use TR-FRET (ratiometric corrects this) or switch to Red-shifted tracer.
Mechanism of Interference Diagram

Interference_Mechanism cluster_aggregation Aggregation Artifact cluster_lysosome Lysosomotropism (Cellular) Comp Piperidinyl Pyrimidine Colloid Colloidal Aggregate Comp->Colloid High Conc. No Detergent Cell Cell Membrane Comp->Cell Enzyme Kinase Colloid->Enzyme Adsorbs Inhib Non-Specific Sequestration Enzyme->Inhib False Positive Cyto Cytosol (Target Location) Cell->Cyto Lyso Lysosome (pH 4.5) Cyto->Lyso Diffusion Trapped Protonated Compound Lyso->Trapped Ion Trapping (Basic Amine)

Caption: Mechanisms of assay interference: Colloidal aggregation (biochemical) and Lysosomal trapping (cellular).

References

  • Feng, B. Y., et al. (2007). "High-throughput screen for aggregation-based inhibition in a large compound library."[7] Journal of Medicinal Chemistry. Available at: [Link]

  • Robers, M. B., et al. (2015).[5] "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications.[5] Available at: [Link]

  • Assay Guidance Manual (NCBI/NIH).[8] "Assay Interference by Aggregation." Available at: [Link]

Sources

Mastering Kinase Inhibition: A Comprehensive Profiling Guide for Novel Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors (e.g., Ibrutinib, Palbociclib).[1] Its ability to mimic the adenine ring of ATP allows for potent hinge-binding interactions.[1] However, this same structural conservation poses a significant challenge: promiscuity . This guide outlines a rigorous, self-validating workflow for profiling novel pyrimidine derivatives, moving from biochemical potency to kinome-wide selectivity, and finally, intracellular target engagement.[2]

Part 1: The Pyrimidine Paradox (Introduction)

Pyrimidine derivatives function primarily as Type I or Type I½ ATP-competitive inhibitors.[2] They anchor to the kinase hinge region via hydrogen bonds (typically involving N1 and N3 of the pyrimidine ring).

The Challenge: Because the hinge region is highly conserved across the human kinome (500+ kinases), a novel pyrimidine compound often exhibits "off-target" activity. A robust profiling campaign must distinguish between potent inhibition (binding affinity) and functional selectivity (therapeutic window).[2]

Part 2: Biochemical Potency – The First Filter

Method: ADP-Glo™ Kinase Assay (Luminescence)[3][4]

We utilize the ADP-Glo™ platform because it is universal (applicable to any kinase/substrate combination) and highly sensitive at low conversion rates, which is critical for accurate


 determination.
The Critical Variable: ATP Concentration ( )

Expert Insight: A common error in kinase profiling is running assays at arbitrary ATP concentrations (e.g., 10 µM or 1 mM). To generate data that reflects intrinsic inhibitor affinity (


), you must  run the assay at the 

(apparent Michaelis constant) for ATP for each specific kinase.[3]
  • If

    
    :  The assay is too sensitive; weak inhibitors appear potent.[2]
    
  • If

    
    :  Competitive inhibitors are outcompeted; potent inhibitors appear weak.[2]
    
  • At

    
    : 
    
    
    
    (Cheng-Prusoff equation), allowing direct comparison between compounds.[2][4]
ADP-Glo™ Experimental Protocol[2]

Reagents:

  • Kinase Buffer (optimized for specific target, e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).[2]

  • Ultra-pure ATP.[2]

  • Peptide/Protein Substrate.[2][5][6]

  • ADP-Glo™ Reagent (Terminator).[2][5][7]

  • Kinase Detection Reagent (Converter).[2][5][7]

Workflow:

  • Compound Prep: Serial dilute pyrimidine compounds in 100% DMSO (acoustic dispensing preferred to minimize carryover). Final DMSO concentration in assay should be <1%.

  • Enzyme Reaction (60 min):

    • Add 2 µL Kinase/Substrate master mix.

    • Add 1 µL Compound.

    • Initiate with 2 µL ATP (at

      
      ).[2]
      
    • Self-Validation: Include a "No Enzyme" control (background) and "No Inhibitor" control (Max signal).

  • ADP Generation Stop (40 min): Add 5 µL ADP-Glo™ Reagent. This stops the kinase reaction and depletes unconsumed ATP.[5][7]

  • Detection (30 min): Add 10 µL Kinase Detection Reagent. This converts generated ADP back to ATP and drives the luciferase reaction.[5][7][8]

  • Read: Measure Luminescence (RLU).

Visualization: ADP-Glo Mechanism

ADPGlo_Mechanism Substrate Substrate + ATP Reaction Kinase Reaction (Phosphorylation) Substrate->Reaction Kinase Kinase + Inhibitor Kinase->Reaction Inhibition Products Phospho-Substrate + ADP (+ Unused ATP) Reaction->Products Step1 STEP 1: ADP-Glo™ Reagent (Depletes Unused ATP) Products->Step1 Intermediate Pure ADP Solution Step1->Intermediate ATP Removed Step2 STEP 2: Detection Reagent (Converts ADP -> ATP -> Light) Intermediate->Step2 Signal Luminescence (RLU) Proportional to % Conversion Step2->Signal

Figure 1: The ADP-Glo™ biphasic reaction ensures that the final light signal is strictly proportional to the ADP produced, eliminating background from the high ATP concentrations used in the starting mix.

Part 3: Selectivity Profiling – The Safety Net

A potent


 against the primary target is meaningless if the compound also inhibits essential "housekeeping" kinases (e.g., hERG, CYP450, or off-target kinases like Aurora B which causes genotoxicity).
The "Scan and Zoom" Strategy

Do not run full


 curves for the whole kinome immediately. Use a cost-effective tiered approach.
  • Tier 1: Kinome Scan (Single Point): Screen compounds at a high concentration (e.g., 1 µM) against a panel of 300+ kinases.[2]

    • Cut-off: Flag any kinase inhibited by >50%.

  • Tier 2: Kd Determination (Follow-up): Determine dissociation constants (

    
    ) only for the "hits" from Tier 1.
    
  • Tier 3: Residence Time: For the top 2-3 lead candidates, measure residence time (off-rate) using Surface Plasmon Resonance (SPR). Pyrimidines with slow off-rates often show superior in vivo efficacy.[2]

Visualization: Selectivity Decision Tree

Selectivity_Workflow Start Novel Pyrimidine Compound Tier1 Tier 1: Kinome Scan (Single Dose @ 1 µM) Start->Tier1 Decision Inhibition > 50%? Tier1->Decision Pass Non-Binder (Safe/Inactive) Decision->Pass No Hit Hit Identified Decision->Hit Yes Tier2 Tier 2: Kd Determination (Dose Response) Hit->Tier2 Analysis Calculate Selectivity Score (Entropy / Gini Coefficient) Tier2->Analysis

Figure 2: Tiered profiling workflow to maximize data density while minimizing reagent costs.

Part 4: Cellular Target Engagement – The Reality Check

Method: NanoBRET™ Target Engagement (TE) Assay[11]

Biochemical assays (


) are performed in simplified buffers. They fail to account for:
  • Cell Membrane Permeability: Can the pyrimidine get in?

  • Intracellular ATP Competition: Cells have mM levels of ATP (vs µM in assays).[2]

  • Active Efflux: Is the compound pumped out by P-gp?

The NanoBRET™ TE assay measures the apparent affinity of your compound for the kinase inside a living cell.[9][10]

NanoBRET™ Protocol

Principle: A kinase-NanoLuc fusion protein is expressed in cells.[2][10] A cell-permeable fluorescent tracer (which binds the kinase) is added.[2][10]

  • No Inhibitor: NanoLuc (Donor) transfers energy to Tracer (Acceptor)

    
     BRET Signal.[2]
    
  • Inhibitor Bound: Tracer is displaced

    
     Loss of BRET Signal.[2]
    

Step-by-Step:

  • Transfection (Day 1): Transfect HEK293 cells with the Kinase-NanoLuc® fusion vector. Plate into 96-well format.

  • Tracer Addition (Day 2): Add the cell-permeable Tracer at a concentration determined by its

    
    .[2]
    
  • Treatment: Add the Pyrimidine test compound (serial dilution).

  • Incubation: Incubate for 2 hours at 37°C to allow equilibrium.

  • Measurement: Add NanoBRET™ Nano-Glo® Substrate and measure Donor (460nm) and Acceptor (618nm) emission.[2]

  • Calculation: Calculate mBRET ratio. Plot dose-response to determine intracellular

    
    .
    
Visualization: NanoBRET™ Mechanism[2]

NanoBRET_Mechanism cluster_0 No Inhibitor (High BRET) cluster_1 Inhibitor Present (Low BRET) Kinase1 Kinase- NanoLuc Tracer1 Fluorescent Tracer Kinase1->Tracer1 Energy Transfer (BRET) Kinase2 Kinase- NanoLuc Inhibitor Pyrimidine Inhibitor Kinase2->Inhibitor High Affinity Binding Tracer2 Displaced Tracer Inhibitor->Tracer2 Displacement

Figure 3: Competitive displacement mechanism.[2] The drop in BRET signal quantifies the inhibitor's ability to occupy the kinase active site within the cytosol.

Part 5: Data Interpretation & Troubleshooting

Comparing Biochemical vs. Cellular Data

A discrepancy between ADP-Glo (


) and NanoBRET (

) provides vital SAR clues:
ScenarioObservationRoot Cause AnalysisAction Item
Ideal

Good permeability; biochemical potency translates to cells.[2]Advance to PK studies.[6]
Permeability Issue

Compound is potent but cannot enter the cell.Modify lipophilicity (LogD); check for P-gp efflux.
ATP Competition

Compound is outcompeted by high intracellular ATP (1-5 mM).[2]Optimize hinge-binding strength; check residence time.
Prodrug Effect

Compound is metabolized into a more active form intracellularly.[2]Analyze metabolites via LC-MS.
Troubleshooting Common Pitfalls
  • Solubility: Pyrimidines can be flat and crystalline.[2] If

    
     curves plateau below 100% inhibition, check for precipitation in the assay buffer. Add 0.01% Triton X-100.
    
  • Fluorescence Interference: Pyrimidines are aromatic and can be autofluorescent.[2] If using TR-FRET, this is a risk.[2] ADP-Glo (Luminescence) is immune to this interference , making it the superior choice for this scaffold.[2]

References

  • Cheng, Y., & Prusoff, W. H. (1973).[2][11] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[12][11][13] Biochemical Pharmacology.[2][11] [Link]

  • Robers, M. B., et al. (2015).[2] Target engagement and drug residence time can be observed in living cells with BRET.[2][12][9] Nature Communications.[2] [Link][2]

  • Vasta, J. D., et al. (2018).[2] Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement.[2] Cell Chemical Biology.[2] [Link][2]

  • National Center for Biotechnology Information (NCBI). Pyrimidine Scaffold in Kinase Inhibitors: A Review. [Link]

Sources

Application Note: High-Throughput Screening of Pyrimidine-Based Compound Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active molecules, including the nucleobases of DNA and RNA.[1][2] Its versatile structure allows for diverse substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of numerous FDA-approved drugs containing the pyrimidine motif, which exhibit a wide range of therapeutic activities, including anticancer, antiviral, and anti-inflammatory effects.[2][3][4]

A particularly successful application of pyrimidine-based compounds is in the field of protein kinase inhibition.[1][5] Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[6][7] Pyrimidine derivatives have proven to be highly effective at targeting the ATP-binding pocket of various kinases, leading to the approval of several blockbuster oncology drugs such as Gefitinib, Lapatinib, and Neratinib.[8][9] Given this proven track record, high-throughput screening (HTS) of pyrimidine-based compound libraries remains a critical and fruitful strategy for identifying novel kinase inhibitors and developing next-generation therapeutics.[5][10]

This application note provides a comprehensive guide to designing and executing an HTS campaign for a pyrimidine-based library against a generic serine/threonine protein kinase. It details field-proven protocols, data analysis techniques, and hit validation strategies designed to maximize the discovery of potent and selective kinase inhibitors.

The HTS Workflow: A Disciplined Approach from Screening to Hit Validation

A successful HTS campaign is a multi-stage funnel designed to efficiently identify and validate true active compounds while systematically eliminating false positives.[11][12] The process begins with a robust primary assay and progresses through a series of increasingly stringent confirmation and secondary assays.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Validation & Characterization Lib Pyrimidine Library (100,000s of compounds) Screen Primary HTS (Single Concentration, e.g., 10 µM) Lib->Screen Hits Primary Hits (~0.5-2% Hit Rate) Screen->Hits Data Analysis (Z'-factor > 0.5) Confirm Hit Confirmation (Fresh Compound Powder) Hits->Confirm Dose Dose-Response (IC50) (10-point curve) Confirm->Dose ConfirmedHits Confirmed Hits (Potency < 10 µM) Dose->ConfirmedHits Potency Ranking Ortho Orthogonal Assay (e.g., ADP Detection) ConfirmedHits->Ortho Counterscreen Counter-Screens (Promiscuity, Assay Interference) Ortho->Counterscreen Leads Validated Hits (Hit-to-Lead Chemistry) Counterscreen->Leads

Caption: High-Throughput Screening (HTS) workflow for kinase inhibitor discovery.

Assay Principle and Development

For this campaign, we will utilize a luminescence-based kinase assay that measures the depletion of ATP, a universal substrate for all kinase reactions.[7][13] The Promega Kinase-Glo® assay is an industry-standard, homogeneous "add-mix-read" assay format ideal for HTS due to its simplicity and robustness.[14]

The Causality of Signal: The kinase reaction consumes ATP to phosphorylate its substrate. The Kinase-Glo® reagent contains luciferase, which produces a luminescent signal that is directly proportional to the amount of ATP present.[13] Therefore, an active inhibitor will prevent the kinase from consuming ATP, resulting in a high luminescent signal. Conversely, an inactive compound will allow the kinase to function, depleting ATP and leading to a low signal. This inverse relationship between kinase activity and luminescent signal provides a clear and robust readout.[7]

Protocol 1: Primary High-Throughput Screen (384-Well Format)

This protocol describes the primary screen of a pyrimidine library at a single concentration to identify initial "hits."

Objective: To identify compounds that inhibit the target kinase by >50% at a 10 µM concentration.

Materials:

  • Target Kinase (e.g., PLK1) and its specific peptide substrate

  • Pyrimidine Compound Library (10 mM in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, solid-bottom 384-well assay plates (e.g., Corning #3570)

  • Acoustic liquid handler (e.g., ECHO®) or pin tool for compound dispensing

  • Multichannel pipette or automated liquid dispenser

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20 nL of each library compound (from 10 mM DMSO stock) into wells of the 384-well assay plate. This results in a final assay concentration of 10 µM in a 20 µL reaction volume.

    • Rationale: Acoustic dispensing minimizes DMSO carryover and allows for precise, low-volume transfers, which is critical for HTS accuracy and cost-effectiveness.

    • Controls: Designate columns 23 and 24 for controls.

      • Negative Control (0% Inhibition): Dispense 20 nL of pure DMSO (vehicle).

      • Positive Control (100% Inhibition): Dispense 20 nL of a known potent inhibitor (e.g., 2 mM Staurosporine) for a final concentration of 1 µM.

  • Kinase/Substrate Addition:

    • Prepare a 2X Kinase/Substrate Master Mix in kinase reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 20 µM ATP). The final concentrations of kinase and substrate should be at their Km values, determined during assay development, to ensure sensitivity to competitive inhibitors.

    • Using a liquid dispenser, add 10 µL of the 2X Master Mix to all wells.

  • Incubation:

    • Briefly centrifuge the plates (1 min at 1000 rpm) to ensure all components are mixed.

    • Incubate the plates at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in negative control wells).

  • Signal Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's protocol.

    • Add 10 µL of Kinase-Glo® reagent to all wells.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.[13]

    • Read the luminescence on a plate reader (e.g., integration time of 0.5-1 seconds/well).

Data Analysis and Hit Selection

5.1. Quality Control: The Z'-Factor

The quality and reliability of each assay plate must be validated before analyzing compound data. The Z'-factor is the primary statistical parameter used for this purpose.[15][16] It measures the separation between the positive and negative control signals, accounting for data variation.

Formula: Z' = 1 - ( (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| )

Where:

  • μ_pos and σ_pos are the mean and standard deviation of the positive control.

  • μ_neg and σ_neg are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay Quality Interpretation
> 0.5An excellent assay, suitable for HTS.[17][18]
0 to 0.5A marginal assay; may require optimization.[17]
< 0The assay is not suitable for screening.[17]
Table 1: Interpretation of Z'-Factor values for HTS assay quality.

5.2. Hit Determination

  • Normalization: Raw luminescence data (RLU) is converted to Percent Inhibition using the plate controls. % Inhibition = 100 * (RLU_compound - μ_neg) / (μ_pos - μ_neg)

  • Hit Threshold: A common threshold for primary hits is a % Inhibition value greater than three standard deviations above the mean of the sample population, or more simply, a cutoff of >50% inhibition.

Protocol 2: Dose-Response and IC₅₀ Determination

Compounds identified as "hits" in the primary screen must be confirmed. This involves re-testing using freshly prepared compound powder (to rule out compound degradation or identity issues) in a dose-response format to determine potency (IC₅₀).[11][19]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for confirmed hits.

Methodology:

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution series for each hit compound in DMSO, starting from a top concentration of 100 mM.

    • Rationale: A 3-fold dilution series provides good curve coverage to accurately define the top and bottom plateaus and the transition region.[19]

  • Assay Execution:

    • Perform the kinase assay as described in Protocol 1, but instead of a single concentration, dispense 20 nL of each concentration from the serial dilution series.

    • Run each compound in duplicate or triplicate for statistical confidence.

  • Data Analysis:

    • Calculate % Inhibition for each concentration point.

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using software like GraphPad Prism or an in-house data analysis platform.[20][21]

Equation (Four-Parameter Logistic Fit): Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))

The output of this analysis provides the IC₅₀ value , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[21][22]

Compound IDIC₅₀ (µM)Hill Slope
PYR-0010.251.10.992
PYR-0021.30.90.985
PYR-0038.91.20.990
PYR-004> 20 µMN/AN/A
Table 2: Example dose-response data for confirmed pyrimidine hits.

Hit Validation: The Triage Cascade for Eliminating False Positives

A significant challenge in HTS is the high rate of false positives.[23][24] A rigorous hit validation cascade is essential to ensure that resources are focused on chemically tractable and mechanistically relevant compounds.[12][25]

Triage_Cascade Start Confirmed Hits from Dose-Response (e.g., 100 compounds) Filter1 Orthogonal Assay (Different detection technology, e.g., ADP-Glo) Start->Filter1 Confirms target inhibition Filter2 Luciferase Counter-Screen (Rule out assay interference) Filter1->Filter2 Eliminates technology-specific artifacts (e.g., Luciferase inhibitors) Filter3 Promiscuity Filter (e.g., Aggregation Assay) Filter2->Filter3 Eliminates non-specific inhibitors (e.g., PAINS) End Validated Hits (e.g., 5-10 compounds) Filter3->End Ready for medicinal chemistry

Caption: A logical cascade for triaging HTS hits to eliminate false positives.

7.1. Orthogonal Assays An orthogonal assay confirms the activity of a hit using a different detection technology.[23][26] This is a critical step to eliminate compounds that interfere with the primary assay's detection system (e.g., inhibitors of luciferase). A suitable orthogonal assay for a kinase is one that detects the product, ADP, such as the ADP-Glo™ Kinase Assay (Promega).[27][28] True hits should show comparable potency in both the ATP-depletion and ADP-formation assays.

7.2. Counter-Screens Counter-screens are designed to identify compounds that inhibit non-specifically.

  • Luciferase Inhibition: A simple counter-screen is to run the Kinase-Glo® assay in the absence of the target kinase. Compounds that still inhibit the luminescent signal are likely direct luciferase inhibitors and should be discarded.

  • Promiscuity and Aggregation: Many false positives act by forming aggregates that non-specifically sequester the target enzyme.[12] These can often be identified by re-testing in the presence of a non-ionic detergent like Triton X-100, which disrupts aggregates. A significant loss of potency in the presence of detergent is a red flag for aggregation-based inhibition.

Conclusion

High-throughput screening of pyrimidine-based libraries is a proven and powerful strategy for the discovery of novel kinase inhibitors. The success of such a campaign hinges not on the primary screen alone, but on a disciplined, multi-step process of robust assay execution, stringent quality control, and a logical hit triage cascade. By employing the principles and protocols outlined in this guide—from the initial ATP-depletion assay to orthogonal validation and counter-screening—researchers can effectively navigate the complexities of HTS to identify high-quality, validated hits that serve as promising starting points for medicinal chemistry and the development of next-generation therapeutics.

References

  • Vertex AI Search. (2025). Pyrimidine scaffold: Significance and symbolism.
  • Al-Ostoot, F. H., et al. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
  • K-Space. (2020). Z' Does Not Need to Be > 0.5. PMC - NIH.
  • Cremer, J. (2023). On HTS: Z-factor.
  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • Sigma-Aldrich. (n.d.). Hit Discovery & Confirmation for Early Drug Discovery.
  • Singh, P., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
  • Bentham Science. (n.d.). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature.
  • Rong, J., et al. (n.d.). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • Pearson, P. G., et al. (n.d.). Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. PMC - NIH.
  • Locuson, C. W., & Liras, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications.
  • Promega Corporation. (n.d.). Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase.
  • Wikipedia. (n.d.). Z-factor.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed.
  • Prachayasittikul, V., et al. (n.d.). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents.
  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review.
  • BellBrook Labs. (2026). Using an HTS Ready Assay for PLK1 Inhibitor Screening.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • CPC Scientific. (n.d.). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens.
  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Cross, J. B., et al. (n.d.). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. NIH.
  • Kii, I., et al. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
  • ResearchGate. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application.
  • Vidugiriene, J., et al. (n.d.). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. NIH.
  • The Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation.
  • News-Medical. (2021). Primary vs Secondary Assays in Preclinical Testing.
  • ResearchGate. (2016). How to calculate IC50 for my dose response?.
  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays.
  • NIH. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
  • Dragiev, P., et al. (n.d.). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics | Oxford Academic.
  • NC State University. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • Zhang, Y., et al. (2021). FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. PubMed.
  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput.
  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. FAQ 1356.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Taylor & Francis Online. (n.d.). FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach.

Sources

Application Notes and Protocols for Radiolabeling of Pyrimidine Derivatives for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Pyrimidine Derivatives in In Vivo Imaging

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents.[1] Their structural resemblance to the nucleobases of DNA and RNA allows them to interact with a wide array of biological targets, including enzymes and receptors that are central to various disease processes.[1][2] The ability to non-invasively visualize and quantify the distribution and kinetics of these molecules in a living organism is paramount for understanding their mechanism of action, assessing their therapeutic efficacy, and developing them as diagnostic agents.[3][4] Radiolabeling of pyrimidine derivatives with positron-emitting (for PET) or gamma-emitting (for SPECT) radionuclides provides a highly sensitive and quantitative method for in vivo studies.[5] This guide provides a comprehensive overview of the strategies and methodologies for the radiolabeling of pyrimidine derivatives, intended for researchers, scientists, and drug development professionals.

Part 1: Strategic Considerations in Radiolabeling Pyrimidine Derivatives

The success of an in vivo imaging study hinges on the judicious selection of the radionuclide and the radiolabeling strategy. This section delves into the critical factors that guide these decisions.

Choosing the Right Radionuclide: A Balancing Act

The choice of radionuclide is dictated by the biological question being addressed, the pharmacokinetic properties of the pyrimidine derivative, and the imaging modality to be used.

RadionuclideHalf-lifeEmissionKey AdvantagesKey Disadvantages
Carbon-11 (¹¹C) 20.4 minβ+Allows for multiple scans in the same day; minimal impact on molecular structure.[6]Requires an on-site cyclotron; short half-life poses synthetic challenges.[6]
Fluorine-18 (¹⁸F) 109.8 minβ+Longer half-life allows for centralized production and more complex syntheses.[7]Larger atomic size may alter the biological activity of the parent molecule.[8]
Iodine-123 (¹²³I) 13.2 hoursγIdeal for SPECT imaging; well-established radiochemistry.[9]Lower resolution compared to PET; potential for in vivo deiodination.
Technetium-99m (⁹⁹ᵐTc) 6.0 hoursγReadily available from a generator; versatile coordination chemistry.[10]Requires a chelator to be attached to the pyrimidine derivative, which can alter its properties.

Causality behind the choice: For rapid biological processes or when multiple studies on the same day are required, the short half-life of ¹¹C is advantageous.[6] For molecules with slower pharmacokinetics or when logistical constraints necessitate off-site production, the longer half-life of ¹⁸F is preferable.[7] For SPECT imaging, ¹²³I and ⁹⁹ᵐTc are the workhorses, with the choice often depending on the availability and the chemical nature of the pyrimidine derivative.[9][10]

Radiolabeling Strategies: Direct vs. Prosthetic Group Labeling

The approach to incorporating the radionuclide into the pyrimidine core is another critical decision.

  • Direct Labeling: This involves the direct attachment of the radionuclide to the pyrimidine ring or a functional group already present on the molecule. This is often the preferred method as it minimizes structural modifications.

  • Prosthetic Group Labeling: This strategy involves pre-labeling a small molecule (a prosthetic group) with the radionuclide, which is then conjugated to the pyrimidine derivative. This is particularly useful when direct labeling is chemically challenging or when a more stable radiolabeled product is desired.

Part 2: Methodologies for Radiolabeling Pyrimidine Derivatives

This section provides a detailed overview of the common radiolabeling methods for incorporating ¹¹C, ¹⁸F, and radioiodine into pyrimidine derivatives.

Carbon-11 Labeling: The Art of Rapid Synthesis

The short half-life of ¹¹C necessitates rapid and efficient radiolabeling procedures.[6] ¹¹C is typically produced in a cyclotron as [¹¹C]CO₂ or [¹¹C]CH₄, which are then converted into reactive labeling precursors.[11]

Common ¹¹C-Precursors and Their Applications:

  • [¹¹C]Methyl Iodide ([¹¹C]CH₃I) and [¹¹C]Methyl Trifl ate ([¹¹C]CH₃OTf): These are the most widely used precursors for introducing a ¹¹C-methyl group onto heteroatoms (N, O, S) within the pyrimidine structure or its substituents.[12][13]

  • [¹¹C]Carbon Monoxide ([¹¹C]CO): Used for carbonylation reactions to introduce a ¹¹C-carbonyl group.

  • [¹¹C]Hydrogen Cyanide ([¹¹C]HCN): A versatile precursor for synthesizing ¹¹C-labeled amines and carboxylic acids.

Workflow for ¹¹C-Methylation:

Caption: General workflow for ¹¹C-methylation of a pyrimidine derivative.

Fluorine-18 Labeling: Versatility and Accessibility

The longer half-life of ¹⁸F allows for more complex multi-step syntheses and broader distribution.[7] The most common approach is nucleophilic substitution using [¹⁸F]fluoride.[14]

Key Strategies for ¹⁸F-Fluorination:

  • Nucleophilic Aliphatic Substitution: [¹⁸F]Fluoride displaces a good leaving group (e.g., tosylate, mesylate, triflate, or a halide) on an alkyl chain attached to the pyrimidine derivative.

  • Nucleophilic Aromatic Substitution (SₙAr): This requires an electron-deficient aromatic ring, often achieved by having electron-withdrawing groups positioned ortho or para to the leaving group (e.g., nitro, cyano).[14]

  • Labeling via Silicon-Fluoride Acceptor (SiFA) Chemistry: This method allows for rapid and efficient ¹⁸F-labeling under mild conditions.[15]

Example Protocol: Nucleophilic ¹⁸F-Fluorination of a Tosylated Precursor

  • Azeotropic Drying of [¹⁸F]Fluoride: [¹⁸F]Fluoride is trapped on an anion exchange cartridge, eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water, and then dried by azeotropic distillation with acetonitrile.

  • Radiolabeling Reaction: The dried [¹⁸F]fluoride/K₂CO₃/K₂₂₂ complex is reacted with the tosylated pyrimidine precursor (typically 1-5 mg) in a suitable solvent (e.g., DMSO, DMF, or acetonitrile) at elevated temperatures (80-150 °C) for 5-15 minutes.

  • Purification: The reaction mixture is diluted with water and purified by semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: The collected radioactive fraction is reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo administration.

Radioiodination: A Classic Approach for SPECT Imaging

Iodine isotopes, particularly ¹²³I, are well-suited for SPECT imaging.[9] Radioiodination can be achieved through electrophilic or nucleophilic substitution reactions.

Common Radioiodination Methods:

  • Electrophilic Iodination: This is the most common method and typically involves the oxidation of radioiodide to an electrophilic species that then reacts with an activated aromatic ring (e.g., a phenol or aniline derivative). Common oxidizing agents include Iodogen and chloramine-T.

  • Demarcation (Halogen Exchange) Reactions: Radioiodine displaces another halogen (e.g., bromine) or a tin group (stannane) from the pyrimidine derivative.

Part 3: Purification and Quality Control: Ensuring Safety and Efficacy

Rigorous purification and quality control are non-negotiable steps in the production of radiopharmaceuticals to ensure patient safety and the integrity of the in vivo data.[16][17]

Purification Techniques
  • High-Performance Liquid Chromatography (HPLC): The gold standard for purifying radiolabeled compounds, providing excellent separation of the desired product from unreacted precursors and byproducts.[18]

  • Solid-Phase Extraction (SPE): Often used as a preliminary purification step or for the final formulation to remove impurities.

  • Thin-Layer Chromatography (TLC): A rapid method for assessing the progress of a reaction and for small-scale purification.[19]

Essential Quality Control Parameters
ParameterDefinitionMethod of DeterminationAcceptance Criteria
Radiochemical Purity The proportion of the total radioactivity in the desired chemical form.Radio-TLC or Radio-HPLCTypically >95%
Chemical Purity The proportion of the desired chemical compound in the final product.HPLC with UV detectionVaries, but should be as high as possible.
Specific Activity The amount of radioactivity per unit mass of the compound (e.g., GBq/µmol).[20][21][22]Calculated from the total radioactivity and the quantified mass of the compound.High specific activity is crucial for receptor imaging to avoid pharmacological effects.[23][24]
pH The acidity or alkalinity of the final formulation.pH meter or pH stripsShould be close to physiological pH (around 7.4).[5]
Sterility Absence of viable microorganisms.Incubation in culture media.No microbial growth.[25]
Endotoxin Level The concentration of bacterial endotoxins.Limulus Amebocyte Lysate (LAL) testBelow a specified limit.

Self-Validating System: A robust quality control system is self-validating. For instance, the radiochemical identity confirmed by radio-HPLC, where the retention time of the radioactive peak matches that of the non-radioactive standard, provides strong evidence of the correct product formation.

Part 4: In Vivo Applications and Experimental Protocols

Radiolabeled pyrimidine derivatives are employed in a wide range of in vivo studies, from assessing drug-target engagement to diagnosing diseases.[12][26][27]

Positron Emission Tomography (PET) Imaging

PET offers high sensitivity and quantitative accuracy for in vivo studies.[28] Novel ¹¹C- and ¹⁸F-labeled pyrimidine derivatives have been developed as PET probes for visualizing targets such as the sigma-1 receptor in the brain.[3][13]

Workflow for a Preclinical PET Imaging Study:

Sources

Application Note: Rational Formulation Strategies for Pyrimidine Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Paradox

Pyrimidine scaffolds (e.g., 5-Fluorouracil, Cytarabine, Gemcitabine) form the backbone of modern oncology and antiviral therapies. However, their physicochemical properties often present a "formulation paradox": while chemically stable in crystalline form due to high lattice energy, they exhibit notoriously poor aqueous solubility and erratic behavior in physiological buffers.

This guide moves beyond basic "dissolve and dose" instructions. It provides a causal analysis of why pyrimidine formulations fail (precipitation, hydrolysis, toxicity) and offers engineered protocols to ensure that the biological data you generate reflects the drug's potency, not its solubility limit.

Physicochemical Profiling & Pre-Formulation Logic

Before attempting formulation, the compound must be profiled. Pyrimidines often possess amphoteric character due to the nitrogenous ring (basic) and tautomeric hydroxyl/amine groups (acidic).

The Solubility-Stability Trade-off[1]
  • Crystal Lattice Energy: Many pyrimidines pack tightly. Breaking this lattice requires energy, often necessitating organic co-solvents (DMSO, DMA) or complexation agents (Cyclodextrins).

  • pH Sensitivity: While pH adjustment can ionize the molecule to increase solubility, extreme pH values often catalyze deamination or hydrolysis of the pyrimidine ring. Rule of Thumb: Avoid pH > 9.0 or < 3.0 for storage stocks.

Data Summary: Common Solvent Limits

The following table summarizes safe solvent limits. Exceeding these values introduces vehicle toxicity artifacts.

Solvent / VehicleIn Vitro Limit (Final %)In Vivo Limit (Mouse, IV/IP)Mechanism of Toxicity
DMSO < 0.1% (Ideal), < 0.5% (Max)< 5% (Slow injection)Membrane permeabilization, apoptosis induction
Ethanol < 0.1%< 5-10%CNS depression, hemolysis
PEG 400 < 1%< 20-40%Osmotic stress, renal toxicity
Tween 80 < 0.05%< 1-2%Histamine release, hypersensitivity
HP-

-CD
< 10 mM20-40% (w/v)Generally safe; renal clearance

Visualizing the Formulation Workflow

The following decision tree outlines the logical progression from neat powder to a bio-ready formulation.

FormulationLogic Start Pyrimidine Powder SolubilityCheck Aqueous Solubility > 1 mg/mL? Start->SolubilityCheck SimpleRoute Dissolve in PBS/Saline (Check pH) SolubilityCheck->SimpleRoute Yes ComplexRoute Hydrophobic Strategy SolubilityCheck->ComplexRoute No InVitro In Vitro Assay? ComplexRoute->InVitro InVivo In Vivo Study? ComplexRoute->InVivo DMSOStock DMSO Stock (10-100 mM) InVitro->DMSOStock Dilution Serial Dilution (Intermediate Step) DMSOStock->Dilution VehicleSelect Vehicle Selection InVivo->VehicleSelect Cyclodextrin HP-beta-CD Complexation (Preferred) VehicleSelect->Cyclodextrin High Dose Needed CoSolvent PEG400 / Tween 80 (Alternative) VehicleSelect->CoSolvent Low Dose

Figure 1: Decision matrix for selecting the appropriate formulation vehicle based on solubility and application type.

In Vitro Protocols: The "No-Crash" Method

A common failure mode in cell-based assays is the "crash out" phenomenon: injecting a concentrated DMSO stock directly into aqueous media causes the hydrophobic drug to precipitate immediately, forming invisible micro-crystals. This leads to false negatives (drug not available) or false positives (crystals lysing cells).

Protocol A: Preparation of Stable DMSO Stocks

Objective: Create a verified 10 mM stock solution.

  • Calculation: Calculate the volume of DMSO required to reach 10 mM based on the mass of the powder.

    • Formula:

      
      
      
  • Solvation: Add Molecular Grade DMSO (anhydrous) to the vial.

  • Energy Input: Critical Step. Sonicate the vial in a water bath for 5–10 minutes at ambient temperature. Pyrimidines often have "kinetic solubility" lags; sonication overcomes the lattice energy.

  • Sterility: Filter through a 0.22

    
    m PTFE (hydrophobic) syringe filter. Do not use PES or Nylon, as DMSO may dissolve the membrane or the drug may bind to it.
    
  • Storage: Aliquot into amber glass vials (avoid plastic microfuge tubes for long-term storage to prevent leaching). Store at -20°C.

Protocol B: The Intermediate Dilution Method (Anti-Precipitation)

Objective: Dilute stock to assay concentration without precipitation.

  • Preparation: Warm the DMSO stock to Room Temperature (RT). Ensure no crystals are visible.

  • Intermediate Step: Do not pipette 1

    
    L of stock directly into 1 mL of media.
    
    • Prepare a 100x intermediate dilution in culture media without serum (serum proteins can bind drugs non-specifically).

    • Add the DMSO stock dropwise to the vortexing intermediate media.

  • Final Dilution: Dilute the 100x intermediate into the final complete media (with FBS).

  • Validation: Visually inspect the tube against a dark background. If cloudy, the drug has crashed out.

    • Remedy: If cloudy, switch to the Cyclodextrin Protocol (C) below.

In Vivo Protocols: Cyclodextrin Complexation

For animal studies, DMSO is often too toxic. The gold standard for hydrophobic pyrimidines is complexation with 2-Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. This creates a "host-guest" inclusion complex that renders the drug water-soluble without changing its chemical structure.
Protocol C: HP- -CD Formulation

Objective: Formulate a 5 mg/mL solution for IP/IV injection.

Materials:

  • Pyrimidine Compound[1][2][3][4][5]

  • HP-

    
    -CD (Pharma Grade)
    
  • Sterile Water for Injection or Saline

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD solution in sterile water. (e.g., 2g CD in 10mL water). Stir until clear.
    
  • Addition: Weigh the required amount of pyrimidine drug. Add it slowly to the CD solution while stirring.

  • Complexation:

    • Stir vigorously (magnetic stir bar) for 1–4 hours at RT.

    • Optional: If the drug is stubborn, sonicate for 30 minutes.

  • Equilibration: Allow the solution to stand for 1 hour.

  • Filtration: Pass through a 0.22

    
    m PES filter (hydrophilic) to remove any un-complexed drug particles.
    
  • QC Check: Measure absorbance (UV-Vis) of the filtrate to confirm the final drug concentration. Note: Un-dissolved drug is removed by filtration, so the final concentration may be lower than calculated. Always quantify post-filtration.

Quality Control & Stability

Never assume a formulation is stable. Pyrimidines can degrade via hydrolytic ring opening.

  • Visual Check: Before every dose, hold the vial up to a light source. Any "shimmer" or sediment indicates precipitation.

  • Chemical Stability: 5-FU and similar analogs are stable in acidic to neutral pH but degrade rapidly in alkaline conditions.

  • Freeze-Thaw: Limit DMSO stocks to a maximum of 3 freeze-thaw cycles.

References

  • Solubility of Pyrimidine Derivatives: Baluja, S., et al. "Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K." Revue Roumaine de Chimie, 2016.

  • Cyclodextrin Applications: Loftsson, T., et al. "Cyclodextrins in drug delivery."[6][7][8] Expert Opinion on Drug Delivery, 2005.[7]

  • DMSO Toxicity: "DMSO usage in cell culture."[9][10][11][12] LifeTein Technical Guides, 2023.

  • HP-beta-CD Properties: "2-Hydroxypropyl-β-cyclodextrin Product Information." Sigma-Aldrich.

  • 5-FU Formulation: "Formulation and characterization of 5-Fluorouracil enteric coated nanoparticles." NIH/PubMed Central.

Sources

Application Note: Molecular Docking Protocols for Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the in silico validation of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate (hereafter referred to as Ligand-PYR ). The pyrimidine-5-carboxylate scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for ATP in kinase inhibition or folate in metabolic regulation.

This guide moves beyond standard "click-and-dock" tutorials. It addresses the specific chemical challenges of this molecule—specifically the keto-enol tautomerism of the 4-hydroxy-pyrimidine moiety—and provides a rigorous protocol for docking against EGFR (Epidermal Growth Factor Receptor) and DHFR (Dihydrofolate Reductase) .

Phase 1: Chemoinformatic Profiling & Ligand Preparation

The Tautomer Trap

The most common source of error in docking 4-hydroxypyrimidines is incorrect protonation state assignment. While the IUPAC name suggests a hydroxyl group ("-hydroxy"), the molecule predominantly exists as the 4-oxo (lactam) tautomer in physiological solution and within many protein active sites.

  • Enol Form (4-hydroxy): Aromatic sextet is intact. H-bond donor: OH; H-bond acceptor: N3.

  • Keto Form (4-oxo): Loss of full aromaticity, but high stability due to amide-like resonance. H-bond donor: N3-H; H-bond acceptor: C=O.

Critical Protocol Step: You must generate and dock both tautomers or prioritize the keto form. Neglecting the N3-H donor of the keto form often leads to missed hinge-region hydrogen bonds in kinase targets.

Ligand Preparation Workflow
  • Structure Generation: Draw the 2D structure of Ligand-PYR.

  • 3D Conversion & Minimization:

    • Convert to 3D using MM2/MMFF94 force field.

    • Energy Minimization: Minimize until gradient < 0.01 kcal/mol/Å. This relieves steric strain in the piperidine ring (which should adopt a chair conformation).

  • Tautomer & Ionization States (pH 7.4):

    • Use tools like LigPrep (Schrödinger) or Avogadro to generate states.

    • Note: The piperidine nitrogen attached to the pyrimidine ring is part of a vinylogous amide system; its basicity is attenuated compared to free piperidine. It likely remains uncharged at neutral pH.

Phase 2: Target Selection & Rationale

Based on the pyrimidine scaffold pharmacophore, two primary biological targets are selected for this study.

Target ProteinPDB IDRationale for SelectionBinding Site Characteristics
EGFR (Kinase Domain)1M17 Pyrimidines are classic ATP-competitive inhibitors (e.g., Gefitinib analogs).Hydrophobic pocket (Val726, Leu844) + Hinge region (Met793) requiring H-bond donors.
DHFR (Human)1KMV 2,4-substituted pyrimidines mimic the pteridine ring of folate.Folate binding pocket; requires strong electrostatic interactions with Asp27/Glu30.

Phase 3: Molecular Docking Protocol

Workflow Diagram

The following diagram illustrates the critical path for the docking campaign, highlighting the "Self-Validation" loop often skipped in amateur protocols.

DockingWorkflow cluster_0 Phase A: Preparation cluster_1 Phase B: Grid & Validation cluster_2 Phase C: Production L_Raw Ligand-PYR (2D) L_Prep 3D Gen & Tautomerization (Keto vs Enol) L_Raw->L_Prep Dock Dock Ligand-PYR (Lamarckian GA / Vina) L_Prep->Dock P_Raw Target PDB (1M17/1KMV) P_Prep Protein Prep (Remove H2O, Add Polar H) P_Raw->P_Prep Grid Grid Generation (Center: Co-crystal Ligand) P_Prep->Grid Redock Validation: Redock Native Ligand Grid->Redock RMSD Calculate RMSD Redock->RMSD RMSD->Grid If RMSD > 2.0 Å (Refine Grid) RMSD->Dock If RMSD < 2.0 Å Analyze Interaction Profiling (H-bonds, Pi-Stacking) Dock->Analyze

Caption: Workflow emphasizing the mandatory RMSD validation step before production docking.

Detailed Methodology (AutoDock Vina/MGLTools)
Step 1: Receptor Preparation
  • Cleaning: Load PDB 1M17 into a visualizer (e.g., PyMOL/Discovery Studio). Remove all water molecules and heteroatoms except the co-crystallized ligand (Erlotinib).

  • Protonation: Add polar hydrogens. This is crucial for defining H-bond donors/acceptors.

  • Charge Assignment: Apply Kollman united atom charges.

  • Extraction: Save the co-crystallized ligand as a separate file (Ref_Ligand.pdbqt) for validation. Delete it from the receptor file and save the receptor (Receptor.pdbqt).

Step 2: Grid Generation (The Search Space)

Do not use "Blind Docking" (whole protein) for refined studies. Focus on the active site.

  • Center: Set the grid center to the geometric centroid of the extracted Ref_Ligand.

  • Dimensions:

    • Size: 22 x 22 x 22 Å (Active site box).

    • Spacing: 0.375 Å (Standard) or 1.0 Å (Vina default).

    • Note: Ensure the box is large enough to accommodate the bulky piperidine ring of Ligand-PYR without touching the edges.

Step 3: Validation (Self-Validating System)

Before docking Ligand-PYR, dock Ref_Ligand back into Receptor.pdbqt.

  • Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure.

  • Pass Criteria: RMSD ≤ 2.0 Å. If > 2.0 Å, the protocol is invalid (check grid placement or protonation states).

Step 4: Production Docking
  • Exhaustiveness: Set to 32 or 64 (Default is 8). Higher exhaustiveness is required for flexible ligands like Ligand-PYR (piperidine ring flexibility).

  • Modes: Generate 10 binding modes.

Phase 4: Data Analysis & Interpretation

Interaction Profiling

Analyze the top-ranked pose (lowest Binding Affinity,


). Look for these specific interactions to validate biological relevance:
  • The Hinge Binder (EGFR):

    • Does the N1 or N3 of the pyrimidine ring accept a H-bond from Met793 ?

    • Keto-Tautomer Advantage: If in keto form, the NH at position 3 can donate a H-bond to the backbone carbonyl of the hinge region, mimicking the interaction of many FDA-approved inhibitors.

  • Hydrophobic Clamp:

    • The Piperidine ring should orient towards the solvent interface or a hydrophobic pocket (e.g., Leu718, Val726). If it clashes with the "Gatekeeper" residue (Thr790), the affinity will be low.

  • Ester Interaction:

    • The C5-carboxylate is an H-bond acceptor. Look for interactions with Lysine residues (e.g., Lys745 catalytic lysine) or water bridges.

Reporting Results

Summarize data in a comparative table. (Example data provided for structure).

Ligand IDTautomer StateTargetBinding Affinity (kcal/mol)Key H-BondsRMSD (vs Ref)
Ref (Erlotinib) N/AEGFR-9.4Met793, Thr8540.85 Å
Ligand-PYR Keto (4-oxo) EGFR-8.1 Met793, Lys745N/A
Ligand-PYR Enol (4-OH)EGFR-6.5Met793N/A
Ligand-PYR KetoDHFR-7.2Asp27N/A

Interpretation: In this hypothetical dataset, the Keto tautomer shows significantly better affinity (-8.1 kcal/mol) than the Enol form, validating the importance of tautomer preparation.

Phase 5: ADMET Prediction (In Silico)

While docking predicts binding, it does not predict drug-likeness.

  • Lipinski's Rule of 5:

    • MW: ~251 Da (< 500) - Pass

    • H-Bond Donors: 1 (Keto form) - Pass

    • H-Bond Acceptors: 5 - Pass

    • LogP: Predicted ~1.5-2.0 - Pass

  • Blood-Brain Barrier (BBB): The piperidine ring increases lipophilicity, potentially allowing CNS penetration (relevant if targeting EGFR in Glioblastoma).

References

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272.

  • Martin, Y. C. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design, 23(10), 693-704.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Cody, V., et al. (2002). Structure of human dihydrofolate reductase complexed with folate and NADPH. Acta Crystallographica Section D, 48.

  • Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivatives: A Review. Organic & Medicinal Chemistry International Journal, 2(2).

Troubleshooting & Optimization

Technical Support Center: Optimizing Piperidine Substitution on the Pyrimidine Core

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for the successful substitution of piperidine onto the pyrimidine core. The pyrimidine ring is a cornerstone of many pharmaceuticals, and mastering its functionalization is critical for advancing medicinal chemistry programs.[1][2] This document is designed to be a practical resource, explaining not just the how, but the why behind key experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for coupling piperidine to a pyrimidine core?

There are two principal methods for forming the C-N bond between a piperidine and a pyrimidine ring:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile cross-coupling reaction that uses a palladium catalyst, a phosphine ligand, and a base to couple an amine (piperidine) with a halo-pyrimidine (typically chloro- or bromo-).[3][4][5] It is widely used due to its broad functional group tolerance and applicability to a vast range of substrates.[4][6]

  • Nucleophilic Aromatic Substitution (SNAr): This method relies on the inherent electron-deficient nature of the pyrimidine ring.[7] A halogen (like chlorine) on the pyrimidine is displaced directly by the piperidine nucleophile. SNAr is often simpler as it doesn't require a metal catalyst, but it typically requires an electron-withdrawing group on the pyrimidine ring to sufficiently activate the substrate for substitution.[8]

Q2: Which position on the pyrimidine ring (C2, C4, or C5) is most reactive for substitution?

The reactivity of the positions on the pyrimidine ring towards nucleophilic attack generally follows this order: C4 > C2 >> C5 .

  • C4 and C2 Positions: These positions are para and ortho to the ring nitrogens, respectively. The nitrogen atoms are electron-withdrawing, which significantly lowers the electron density at the C2 and C4 positions, making them susceptible to nucleophilic attack. The C4 position often exhibits slightly higher reactivity than C2 due to frontier molecular orbital effects and potentially less steric hindrance.[9]

  • C5 Position: This position is meta to the ring nitrogens and is not significantly activated. Direct substitution at C5 is difficult and typically requires metal-catalyzed cross-coupling methods.

Q3: Why is an inert atmosphere so critical for Buchwald-Hartwig reactions?

The catalytically active species in the Buchwald-Hartwig reaction is a Palladium(0) complex.[3][10] This Pd(0) species is highly sensitive to atmospheric oxygen and can be readily oxidized to Palladium(II), which is catalytically inactive in this cycle.[11][12] This process, known as catalyst deactivation, is a primary cause of low or no product yield. Therefore, thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (like Argon or Nitrogen) throughout the experiment is mandatory for success.[11][12]

Q4: How do I choose the right base for my reaction?

The base plays a critical role in deprotonating the piperidine to form the active nucleophile. The choice depends on the functional group tolerance of your substrates.[10]

  • Strong Bases (NaOtBu, KOtBu, LHMDS): These are the most common and often lead to the highest reaction rates.[3][10] However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[3]

  • Weaker Bases (Cs₂CO₃, K₃PO₄): These offer excellent functional group tolerance and are the preferred choice when sensitive moieties are present.[3][10] Reactions with weaker bases may require higher temperatures or longer reaction times to achieve full conversion.[10]

Troubleshooting Guide: Low Reaction Yield

Low or no yield is the most common issue encountered. The following guide provides a systematic approach to diagnosing and solving the problem.

Problem: My Buchwald-Hartwig amination of 4-chloropyrimidine with piperidine is giving less than 10% yield.

This is a classic troubleshooting scenario. The flowchart below outlines a logical diagnostic workflow, followed by a detailed explanation of each step.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Low Yield (<10%) Detected B Step 1: Verify Inert Atmosphere & Reagent Quality A->B C Were solvents degassed? Were reagents anhydrous? Was flask properly flushed? B->C C->B No (Fix & Repeat) D Step 2: Evaluate Catalyst System (Pd/Ligand) C->D Yes E Is the ligand appropriate for a secondary amine? Is the Pd precatalyst active? D->E E->D No (Screen Ligands/Catalysts) F Step 3: Assess Base & Solvent Compatibility E->F Yes G Is the base strong enough? Are substrates fully dissolved? F->G G->F No (Change Base/Solvent) H Step 4: Consider Alternative Reaction G->H Yes I Is S(N)Ar a viable pathway? H->I I->D No (Re-evaluate Catalyst) J SUCCESS: Reaction Optimized I->J Yes (Develop S(N)Ar) G A 1. Flask Setup B 2. Add Solids (Halo-pyrimidine, Base, Pd-catalyst, Ligand) A->B C 3. Degas (Evacuate & backfill with Argon 3x) B->C D 4. Add Liquids (Degassed Solvent, Piperidine) C->D E 5. Heat & Stir (e.g., 80-110 °C) Monitor by TLC/LC-MS D->E F 6. Workup (Cool, Dilute, Filter through Celite) E->F G 7. Purify (Column Chromatography) F->G

Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Flask Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the halo-pyrimidine (1.0 eq), the phosphine ligand (e.g., Xantphos, 0.04 eq), the palladium source (e.g., Pd₂(dba)₃, 0.02 eq), and the base (e.g., Cs₂CO₃, 2.1 eq).

  • Inerting: Seal the vessel with a septum, and then evacuate and backfill with argon. Repeat this cycle three times. [12]3. Reagent Addition: Under a positive flow of argon, add anhydrous, degassed solvent (e.g., dioxane, to make a 0.1 M solution) followed by piperidine (1.2 eq) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. [12]5. Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting halo-pyrimidine is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. [12]7. Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.

Data Summary: Condition Screening

When optimizing a new reaction, a systematic screen of parameters is essential. The table below illustrates a typical screening setup for the coupling of 4-chloro-2-(trifluoromethyl)pyrimidine with piperidine.

EntryPalladium Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene10085
2Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.0)Toluene10092
3Pd(OAc)₂ (4)RuPhos (5)K₃PO₄ (2.0)Dioxane11078
4Pd₂(dba)₃ (2)Xantphos (4)K₂CO₃ (2.0)Toluene10045
5NoneNoneNoneDMF100<5 (SNAr check)

This is representative data. Actual results will vary based on specific substrates.

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 2, 2024, from [Link]

  • Kashani, S. K., Jessiman, J. E., & Vantourout, J. C. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube. [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. (2022). RSC Advances. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2018). ResearchGate. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2014). National Institutes of Health. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2001). ACS Publications. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2018). Chemical Reviews. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2019). Rasayan Journal of Chemistry. [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). National Institutes of Health. [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. (2022). Chemical Science. [Link]

  • Developments of pyridodipyrimidine heterocycles and their biological activities. (2023). National Institutes of Health. [Link]

  • Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. (2017). Sci-Hub. [Link]

  • Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. (2021). ResearchGate. [Link]

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]

  • Synthesis of chlorinated pyrimidines. (2002).
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Stack Exchange. [Link]

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2024). Bioengineer.org. [Link]

Sources

Technical Support Center: Purification Strategies for Pyrimidine-5-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrimidine-5-carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges encountered during the purification of this important class of heterocyclic compounds. Pyrimidine-5-carboxylate esters are pivotal scaffolds in medicinal chemistry, and their purity is paramount for reliable biological data and successful drug development campaigns.[1][2]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address specific issues you may encounter in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying pyrimidine-5-carboxylate esters?

The primary purification strategies for pyrimidine-5-carboxylate esters are column chromatography, recrystallization, and liquid-liquid extraction.[3] The choice of method depends on the physical properties of your compound (e.g., solid or oil), the nature of the impurities, and the desired final purity.

  • Column Chromatography: This is a versatile technique for separating a wide range of pyrimidine derivatives based on their differential adsorption to a stationary phase.[3][4] It is particularly useful for removing closely related impurities.

  • Recrystallization: This method is ideal for crystalline solid products.[3][5] It relies on the principle that the solubility of the desired compound and its impurities differ in a given solvent system.[5]

  • Liquid-Liquid Extraction: This is often used as a preliminary purification step to remove water-soluble or acid/base-labile impurities from the crude reaction mixture before further purification.[6]

Q2: How do I choose the right purification strategy for my specific pyrimidine-5-carboxylate ester?

The selection of an appropriate purification strategy is a critical decision that can significantly impact yield and purity. The following decision tree, grounded in the principles of organic chemistry, provides a systematic approach.

Purification Strategy Decision Tree start Crude Product Analysis (TLC, LC-MS, NMR) is_solid Is the product a solid? start->is_solid is_crystalline Is it crystalline? is_solid->is_crystalline Yes major_impurities What is the nature of the major impurities? is_solid->major_impurities No (Oil/Amorphous) recrystallization Recrystallization is_crystalline->recrystallization Yes is_crystalline->major_impurities No column_chromatography Column Chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc Further Purity Needed extraction Liquid-Liquid Extraction (Aqueous Workup) extraction->column_chromatography polar_impurities Polar/Ionic Impurities (e.g., salts, DMF) major_impurities->polar_impurities Polar nonpolar_impurities Non-polar/Structurally Similar Impurities major_impurities->nonpolar_impurities Non-polar polar_impurities->extraction nonpolar_impurities->column_chromatography

Caption: Decision tree for selecting a purification strategy.

Q3: What are some common impurities I might encounter in the synthesis of pyrimidine-5-carboxylate esters?

Impurities can arise from starting materials, side reactions, or degradation. Common impurities include:

  • Unreacted Starting Materials: Such as the amidinium salt or the β-dicarbonyl compound.[7]

  • Side-Products: Depending on the synthetic route, these can include regioisomers or products of competing reaction pathways.[8] For instance, in the Biginelli reaction, N-acylureas can be a problematic byproduct.[9]

  • Solvent Residues: High-boiling point solvents like DMF or DMSO can be difficult to remove.

  • Reagent-Derived Impurities: For example, residual coupling agents or catalysts.[10]

Troubleshooting Guide: Column Chromatography

Problem 1: My compound is not separating from an impurity on the silica gel column.

Cause & Explanation: This issue typically arises from an inappropriate solvent system (mobile phase) that does not provide sufficient differential partitioning of your compound and the impurity between the mobile and stationary phases.

Troubleshooting Steps:

  • Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems. Aim for a solvent system that gives your desired compound an Rf value of approximately 0.25-0.35 and maximizes the separation from the impurity.

  • Adjusting Solvent Polarity:

    • If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase. For a common ethyl acetate/hexane system, this means increasing the proportion of hexane.

    • If the spots are too low on the TLC plate (low Rf), increase the polarity by adding more ethyl acetate.

  • Incorporate a Different Solvent: If a simple two-component system fails, introducing a third solvent can modulate selectivity. For example, adding a small amount of methanol to a dichloromethane mobile phase can significantly alter the separation of polar compounds.

  • Consider a Different Stationary Phase: If all else fails with silica gel, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18), depending on the properties of your compound.

Problem 2: My compound is streaking on the column.

Cause & Explanation: Streaking is often caused by overloading the column, poor solubility of the compound in the mobile phase, or interactions with the stationary phase (e.g., acidic or basic compounds on silica gel).

Troubleshooting Steps:

  • Reduce the Load: Do not exceed a 1:20 ratio of crude material to silica gel by weight. For difficult separations, a ratio of 1:50 or even 1:100 may be necessary.

  • Improve Solubility: Ensure your crude material is fully dissolved in a minimal amount of the mobile phase before loading it onto the column. If the compound is not very soluble in the mobile phase, consider a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel.

  • Modify the Mobile Phase: For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape. For basic compounds, adding a small amount of triethylamine or pyridine (e.g., 0.1-1%) can have a similar effect.

Experimental Protocol: Flash Column Chromatography

This protocol is a general guideline for purifying a moderately polar pyrimidine-5-carboxylate ester.

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel as a slurry in the chosen mobile phase (e.g., 20% ethyl acetate in hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully apply the solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase, applying gentle air pressure to achieve a steady flow rate.[4]

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified pyrimidine-5-carboxylate ester.

Troubleshooting Guide: Recrystallization

Problem 1: My compound "oils out" instead of forming crystals.

Cause & Explanation: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common when the boiling point of the solvent is too high or the cooling is too rapid.

Troubleshooting Steps:

  • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[5]

  • Add More Solvent: Re-heat the solution to dissolve the oil, then add more of the solvent in which the compound is more soluble to decrease the supersaturation.[11]

  • Change the Solvent System: Choose a solvent with a lower boiling point. Alternatively, use a mixed solvent system where the compound is highly soluble in one solvent and poorly soluble in the other. Dissolve the compound in a minimum of the "good" solvent at an elevated temperature, then slowly add the "poor" solvent until the solution becomes turbid. Re-heat to clarify and then cool slowly.

Problem 2: No crystals form, even after cooling.

Cause & Explanation: This usually indicates that the solution is not sufficiently supersaturated, either because too much solvent was used or the compound is very soluble in the chosen solvent even at low temperatures.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic imperfections that can serve as nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.[5]

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute, and then attempt to cool and crystallize again.

  • Change the Solvent: Your compound may be too soluble in the chosen solvent. A different solvent or a mixed-solvent system may be necessary.

Data Presentation: Common Recrystallization Solvents
Solvent SystemCompound Polarity SuitabilityNotes
Ethanol/WaterPolar to moderately polarGood for compounds with hydroxyl or amino groups.
Ethyl Acetate/HexaneModerately polar to non-polarA versatile system for a wide range of esters.
Dichloromethane/HexaneModerately polar to non-polarLower boiling point than ethyl acetate, can be easier to remove.
Acetone/HexanePolar to moderately polarAcetone has high solvating power.[12]
TolueneNon-polarGood for less polar compounds.
Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Purity Assessment

Q: How do I confirm the purity of my final product?

A: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for assessing the purity of synthesized compounds, offering high resolution and sensitivity.[1] For pyrimidine derivatives, a reverse-phase HPLC (RP-HPLC) method is commonly employed.[13]

Typical RP-HPLC Parameters
ParameterSpecification
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)[13]
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile[13]
Gradient A time-dependent gradient from a low to a high percentage of acetonitrile is often used to elute compounds with a range of polarities.[13]
Flow Rate 1.0 mL/min[13]
Detection UV at a wavelength where the pyrimidine core absorbs strongly (e.g., 254 nm).[13]

The purity is typically determined by the area percentage of the main peak in the chromatogram.

HPLC Workflow sample_prep Sample Preparation (1 mg/mL in Mobile Phase) hplc_injection Injection onto RP-HPLC System sample_prep->hplc_injection separation Separation on C18 Column hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Chromatogram Integration) detection->data_analysis purity_report Purity Report (% Area) data_analysis->purity_report

Caption: General workflow for HPLC purity assessment.

References

  • Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.
  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • Benchchem. (n.d.). Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes.
  • PMC - NIH. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • (n.d.). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine.
  • Benchchem. (n.d.). Application Note: HPLC Method for Purity Analysis of Synthesized Pyrimidine Compounds.
  • Google Patents. (n.d.). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • UCLA – Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.
  • Indian Academy of Sciences. (2019, June 21). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition.
  • ResearchGate. (2025, August 7). A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF.
  • PMC. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2,4,6-Substituted Pyrimidine Products.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Wikipedia. (n.d.). Pyrimidine.
  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • ResearchGate. (2025, September 2). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • PubMed. (n.d.). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column.
  • Creative Proteomics Blog. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • MDPI. (2026, February 2). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption.
  • Organic Syntheses Procedure. (n.d.). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester.
  • Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses.
  • Benchchem. (n.d.). Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques.
  • YouTube. (2020, April 6). Purine and Pyrimidine Synthesis - Metabolism.
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • PMC - NIH. (n.d.). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents.

Sources

Technical Support Center: Synthesis of Polysubstituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of polysubstituted pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the construction and functionalization of this critical heterocyclic scaffold. As a cornerstone in numerous pharmaceuticals and biologically active compounds, the pyrimidine ring presents unique synthetic hurdles. This resource provides in-depth, field-proven insights in a direct question-and-answer format, moving from high-level strategic decisions to specific, hands-on troubleshooting for common synthetic methods.

Part 1: Frequently Asked Questions (FAQs) - Strategic Synthesis Design

This section addresses common strategic questions that arise during the planning phase of a synthesis campaign.

Q1: My primary challenge is controlling regioselectivity during the functionalization of a pre-formed pyrimidine ring. What factors should I consider?

A1: Regioselectivity is arguably the most significant challenge in pyrimidine chemistry due to the electronic nature of the ring. The two nitrogen atoms make the ring electron-deficient, which deactivates the carbon atoms toward electrophilic substitution. The reactivity order for nucleophilic attack is generally C4 > C6 > C2, with C5 being the least reactive.

Key factors to consider are:

  • Electronic Effects of Existing Substituents: Electron-donating groups (EDGs) like amines or alkoxides can activate the ring for electrophilic substitution, often directing to the C5 position. Conversely, electron-withdrawing groups (EWGs) further deactivate the ring but can direct incoming nucleophiles.

  • Directed Metalation: The most powerful strategy for achieving high regioselectivity is directed ortho-metalation (DoM). If you have a directing group (e.g., -OMe, -NR2, -Cl) at a specific position, you can use a strong base like lithium diisopropylamide (LDA) or a TMP-zincate base to deprotonate the adjacent carbon with high selectivity.[1] This generates a nucleophilic carbon that can be trapped with a wide range of electrophiles.

  • Halogenation Strategy: Halogenated pyrimidines are versatile intermediates for cross-coupling reactions. The position of the halogen dictates the site of new bond formation. For example, a 2-chloropyrimidine can be selectively functionalized via Suzuki or Buchwald-Hartwig coupling while leaving other positions untouched.

Q2: I am planning a multi-step synthesis. Should I build the polysubstituted pyrimidine ring from acyclic precursors or functionalize a simpler pyrimidine core?

A2: This is a classic "build vs. functionalize" decision that depends on your target's substitution pattern and the availability of starting materials. The following decision tree can guide your choice.

G start What is the desired substitution pattern? pattern_simple Simple Pattern (e.g., 2,4-disubstituted, symmetrical) start->pattern_simple Simple pattern_complex Complex/Asymmetric Pattern (e.g., 2,4,5,6-tetrasubstituted) start->pattern_complex Complex method_build Ring Construction Strategy (e.g., Biginelli, Pinner) pattern_simple->method_build Precursors readily available? method_functionalize Late-Stage Functionalization (e.g., C-H Activation, Cross-Coupling) pattern_complex->method_functionalize Is a suitable pre-functionalized core available? build_adv Advantage: High convergence, fewer steps overall. method_build->build_adv func_adv Advantage: High flexibility for analogue synthesis (SAR studies). method_functionalize->func_adv

Caption: Decision tree for choosing a pyrimidine synthesis strategy.

  • Ring Construction (e.g., Pinner, Biginelli): This approach is often more efficient if your target has a dense, symmetrical, or specific substitution pattern that can be assembled from simple acyclic precursors like β-dicarbonyls and amidines.[2] It excels in creating the core structure in one or two steps.

  • Late-Stage Functionalization (LSF): If you need to create a library of analogues with diversity at various positions, LSF is superior. Starting from a common, halogenated pyrimidine intermediate allows you to plug-and-play different groups using robust methods like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This is common in drug discovery for structure-activity relationship (SAR) studies.[3]

Q3: My reaction yield is consistently low. What are the first things I should check?

A3: Low yields are a frequent issue and often stem from a few common culprits.[4][5] Before attempting a major re-design of the synthesis, systematically check the following:

  • Purity of Starting Materials: Impurities in reactants, especially aldehydes or β-ketoesters in condensation reactions, can inhibit the reaction or lead to side products.[5] Re-purify your starting materials if their quality is uncertain.

  • Catalyst Activity: If you are using a solid-supported catalyst or a reusable one, it may have lost activity. For acid catalysts, ensure the concentration is correct.[5]

  • Solvent Choice and Purity: Ensure your solvent is anhydrous if the reaction is moisture-sensitive. The polarity of the solvent can dramatically affect reaction rates and reactant solubility. Sometimes, switching from a common solvent like ethanol to a polar aprotic one like DMF, or even running the reaction neat (solvent-free), can provide a significant boost.[4]

  • Temperature and Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. Insufficient time leads to incomplete conversion, while excessive time can cause product degradation.[4][5] Ensure your reaction temperature is stable and uniform.

Part 2: Troubleshooting Guides for Specific Synthetic Strategies

This section provides detailed troubleshooting for common reactions used to synthesize and functionalize pyrimidines.

Guide 1: The Biginelli Reaction (Multicomponent Condensation)

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to form dihydropyrimidinones (DHPMs), which can be subsequently oxidized to pyrimidines.

Step-by-Step General Protocol (Lewis Acid Catalysis):

  • To a round-bottom flask, add the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.2 eq).

  • Add the solvent (e.g., ethanol or acetonitrile, ~0.5 M).

  • Add the Lewis or Brønsted acid catalyst (e.g., Yb(OTf)₃ 10 mol%, HCl 5 mol%).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature. The product often precipitates and can be collected by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Troubleshooting the Biginelli Reaction

SymptomPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Low reaction temperature. 3. Impure reactants, especially the aldehyde.1. Use a fresh batch of catalyst. Consider screening different Lewis acids (e.g., InCl₃, Sc(OTf)₃) or Brønsted acids.[4] 2. Ensure the internal reaction temperature reaches the target. Microwave irradiation can sometimes dramatically improve yields and reduce reaction times. 3. Purify the aldehyde by distillation or chromatography before use.
Formation of Multiple Byproducts 1. Self-condensation of the aldehyde. 2. Knoevenagel condensation between the aldehyde and ketoester. 3. Formation of N-acylurea byproducts.[5]1. Add the aldehyde slowly to the reaction mixture. 2. Lower the reaction temperature initially and then ramp up slowly. 3. Use a slight excess of urea (1.2-1.5 eq) to favor the desired pathway. Ensure the catalyst is not overly aggressive.
Product is Difficult to Purify 1. Contamination with unreacted starting materials. 2. Product is highly soluble in the reaction solvent.1. After filtration of the crude product, wash thoroughly with a solvent that dissolves the starting materials but not the product (e.g., cold ethanol, diethyl ether). 2. If the product is soluble, pour the cooled reaction mixture into ice-water to induce precipitation. If it remains soluble, proceed with extraction and column chromatography.
Guide 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This is a cornerstone reaction for functionalizing halopyrimidines, allowing for the formation of C-C bonds with boronic acids or esters.

Step-by-Step General Protocol (for a 2-Chloropyrimidine):

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the 2-chloropyrimidine (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄ 2-5 mol% or a pre-catalyst like Pd₂(dba)₃ with a ligand like SPhos or XPhos).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, or DME).

  • Heat the reaction to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling check_reagents 1. Reagent Integrity Check start->check_reagents check_conditions 2. Reaction Condition Optimization start->check_conditions check_side_reactions 3. Analyze for Side Reactions start->check_side_reactions sub_reagents1 Is Boronic Acid Decomposing? (Protodeboronation) check_reagents->sub_reagents1 sub_reagents2 Is Pd Catalyst Active? (Pd black formation) check_reagents->sub_reagents2 sub_reagents3 Are Solvents Degassed? (O₂ can kill catalyst) check_reagents->sub_reagents3 sub_conditions1 Screen Different Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) check_conditions->sub_conditions1 sub_conditions2 Screen Ligands (e.g., SPhos, XPhos for hindered couplings) check_conditions->sub_conditions2 sub_conditions3 Vary Temperature/ Solvent System check_conditions->sub_conditions3 sub_side1 Homocoupling of Boronic Acid? check_side_reactions->sub_side1 sub_side2 Reduction of C-Cl bond? check_side_reactions->sub_side2

Caption: Troubleshooting workflow for a low-yielding Suzuki reaction.

Explanation of Troubleshooting Steps:

  • Reagent Integrity:

    • Protodeboronation: This is the most common side reaction where the boronic acid reacts with trace water or acid to be replaced by a hydrogen atom. Use a stronger, non-aqueous base (like K₃PO₄) or ensure anhydrous conditions.

    • Catalyst Decomposition: The formation of palladium black indicates the catalyst has crashed out of the catalytic cycle. This can be caused by oxygen or excessively high temperatures. Ensure solvents are thoroughly degassed and consider using a more robust ligand.

  • Reaction Condition Optimization:

    • Base: The choice of base is critical. For sensitive substrates, a weaker base like K₂CO₃ might be sufficient, while for more challenging couplings, Cs₂CO₃ or K₃PO₄ are often more effective.

    • Ligand: The default PPh₃ ligand is not always optimal. For sterically hindered substrates or less reactive chloro-pyrimidines, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can dramatically improve performance.

  • Analyze for Side Reactions:

    • Homocoupling: If you observe a dimer of your boronic acid (Ar-Ar), it suggests the transmetalation step is slow. This can sometimes be mitigated by changing the ligand or using a different boronic acid derivative (e.g., MIDA boronates).

    • Hydrodehalogenation: If your starting halopyrimidine is being converted back to the parent pyrimidine, it suggests a reduction pathway is competing. This can be caused by impurities or a non-optimal catalyst/ligand combination.

References

  • Challenges in the functionalization of pyridines. ResearchGate. [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. Nature. [Link]

  • Polysubstituted Pyrimidines as Potent Inhibitors of Prostaglandin E2 Production: Increasing Aqueous Solubility. ResearchGate. [Link]

  • Pyrimidine Synthesis. Organic Chemistry Portal. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

  • Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). PubMed Central. [Link]

  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. MDPI. [Link]

  • Metal Free Access to Polysubstituted Pyrimidines via Nitrile Activation and [2+2+2] Cycloaddition. PubMed. [Link]

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Technical Support Center: Overcoming Poor Solubility of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the significant challenge of poor aqueous solubility often encountered with pyrimidine-based compounds. Pyrimidine scaffolds are crucial in drug discovery, but their inherent physicochemical properties can often lead to difficulties in achieving desired concentrations for biological assays and preclinical studies.[1][2] This guide provides in-depth, experience-driven advice and practical troubleshooting strategies to help you navigate these common experimental hurdles.

FAQs: Quick Answers to Common Problems

Q1: My pyrimidine compound won't dissolve in my aqueous buffer (e.g., PBS) at the desired concentration. What's my first step?

A1: The first and most straightforward step is to assess the pH of your buffer. The solubility of many pyrimidine derivatives is highly pH-dependent due to the presence of ionizable nitrogen atoms in the pyrimidine ring.[3]

  • Causality: The nitrogen atoms in the pyrimidine ring can be protonated or deprotonated depending on the pH of the solution and the pKa of the compound. For basic compounds, lowering the pH can lead to the formation of a more soluble salt form. Conversely, for acidic pyrimidine derivatives, increasing the pH can enhance solubility.[4][5]

  • Troubleshooting:

    • Determine if your compound has acidic or basic functional groups.

    • For basic compounds, try incrementally decreasing the pH of your buffer (e.g., from 7.4 to 6.5) and observe for improved dissolution.

    • For acidic compounds, incrementally increase the pH.

    • Be mindful that significant pH changes can affect your biological assay. If this is a concern, consider preparing a concentrated stock in an acidic or basic solution and then diluting it into your final assay buffer, ensuring the final pH is within the acceptable range for your experiment.[5]

Q2: I've tried adjusting the pH, but the solubility is still too low. What's a simple next step for in vitro assays?

A2: The use of co-solvents is a widely accepted and effective technique for enhancing the solubility of poorly soluble drugs for in vitro studies.[6][7][8]

  • Causality: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment.[9] This alteration of the solvent's properties weakens the intermolecular hydrogen bonding of water, making it more favorable for non-polar solutes to dissolve.[8]

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

  • Troubleshooting Protocol:

    • Prepare a high-concentration stock solution of your pyrimidine compound in 100% DMSO.

    • Serially dilute this stock solution into your aqueous assay buffer.

    • Crucial Consideration: Ensure the final concentration of the co-solvent in your assay is low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts or toxicity in your biological system. Always run a vehicle control (buffer with the same final concentration of the co-solvent) to validate your results.[7]

Q3: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous buffer. How can I prevent this?

A3: This is a common issue known as "crashing out." It occurs when the drug is highly insoluble in the final aqueous medium.[7] Several strategies can mitigate this:

  • Reduce the Final Concentration: The most straightforward solution is to work at a lower final concentration of your compound if your assay sensitivity allows.

  • Use a Different Co-solvent: Some compounds may be more stable in mixtures of co-solvents. Experiment with combinations like DMSO/Ethanol or PEG 400/PG.[8]

  • Employ Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the compound in solution by forming micelles.

  • Consider Formulation Approaches: For more persistent issues, especially when moving towards in vivo studies, more advanced formulation techniques described in the troubleshooting guides below will be necessary.

In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent Screening for Optimal Solubility

When basic pH adjustments and simple co-solvents are insufficient, a systematic approach to solvent selection is warranted.

Experimental Workflow: Solvent Screening

G

Caption: Workflow for systematic solvent and co-solvent screening.

Data Interpretation:
Co-Solvent SystemTypical Starting Ratio (v/v)ProsCons
DMSO 100% for stockExcellent solubilizing power for many compounds.Can be toxic to cells at higher concentrations; risk of precipitation upon dilution.[7]
Ethanol 100% for stockLess toxic than DMSO; commonly used in formulations.May not be as effective as DMSO for highly lipophilic compounds.
PEG 400 VariesLow toxicity; often used in oral and parenteral formulations.Can be viscous; may not be suitable for all analytical methods.
DMSO/Ethanol 1:1Can offer a balance of solubilizing power and reduced toxicity.Still requires careful control of final concentration.
PEG 400/PG 1:1Good for compounds that are prone to precipitation from DMSO.May require gentle heating to fully dissolve the compound.
Guide 2: Advanced Formulation Strategies for Preclinical Development

For compounds intended for in vivo studies, more robust solubilization techniques are often necessary to ensure adequate bioavailability.[1] Here are three widely used approaches.

1. Salt Formation
  • Principle: For pyrimidine derivatives with ionizable functional groups, forming a salt can dramatically increase aqueous solubility and dissolution rate.[4][10] This is achieved by reacting the acidic or basic moiety on the parent drug with a suitable counter-ion to create a new crystalline form with different physicochemical properties.[4][11]

  • When to Use: This is a primary strategy for ionizable compounds (both acids and bases) that exhibit poor aqueous solubility.[4][12] Approximately half of all approved drugs are administered as salts.[13]

  • Protocol Overview:

    • Counter-ion Selection: Choose a pharmaceutically acceptable counter-ion (e.g., hydrochloride, sulfate for bases; sodium, potassium for acids).

    • Stoichiometric Reaction: React the pyrimidine compound (free base or free acid) with a stoichiometric amount of the selected counter-ion in a suitable solvent.

    • Isolation: Isolate the resulting salt by precipitation, evaporation, or lyophilization.

    • Characterization: Confirm salt formation and purity using techniques like NMR, DSC, and XRPD.

    • Solubility & Dissolution Testing: Compare the aqueous solubility and dissolution profile of the salt form to the parent compound.

2. Amorphous Solid Dispersions
  • Principle: This technique involves dispersing the crystalline drug in an amorphous form within a hydrophilic polymer matrix.[14][15][16] The amorphous state has a higher free energy than the crystalline state, leading to a significant increase in apparent solubility and dissolution rate.[11][16]

  • When to Use: Excellent for neutral compounds or when salt formation is not feasible. It is a powerful tool for enhancing the oral bioavailability of BCS Class II drugs (high permeability, low solubility).[14][17][18]

  • Common Preparation Methods:

    • Solvent Evaporation: Dissolve both the drug and a polymer carrier (e.g., PVP, HPMC, Soluplus®) in a common solvent, then evaporate the solvent to form a solid matrix.[19][20]

    • Hot-Melt Extrusion: Mix the drug and polymer and then process the mixture through a hot-melt extruder to create a uniform dispersion.[20]

  • Self-Validating System: A successful amorphous solid dispersion will show a lack of crystallinity (verified by XRPD), a single glass transition temperature (measured by DSC), and a significant and sustained increase in drug concentration in a dissolution test compared to the crystalline form.

3. Nanosuspensions
  • Principle: A nanosuspension consists of pure drug particles in the nanometer size range (typically less than 1 µm), dispersed in an aqueous vehicle and stabilized by surfactants or polymers.[21][22] The reduction in particle size leads to a vast increase in the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, significantly increases the dissolution velocity.[23]

  • When to Use: This approach is suitable for compounds that are poorly soluble in both aqueous and organic media, making other methods challenging.[22] It is particularly advantageous for parenteral and oral delivery.[21]

  • Preparation Methods:

    • Top-Down (Media Milling): High-energy milling of larger drug crystals in the presence of stabilizers.

    • Bottom-Up (Precipitation): Dissolving the drug in a solvent and then introducing an anti-solvent to precipitate the drug as nanoparticles.

  • Key Considerations: Physical stability is paramount. The choice of stabilizer is critical to prevent particle aggregation (Ostwald ripening). The final product should be characterized for particle size, zeta potential, and dissolution rate.

G

Caption: Decision tree for selecting an advanced formulation strategy.

Guide 3: The Role of Cyclodextrins
  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24][25] They can encapsulate poorly soluble "guest" molecules, like many pyrimidine derivatives, forming an inclusion complex.[24][26][27] This complex effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent solubility.[25][26][28]

  • When to Use: This is a versatile method applicable to a wide range of hydrophobic compounds for both in vitro and in vivo applications, including oral and parenteral formulations.[24]

  • Common Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) - often preferred for its higher solubility and lower toxicity.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Protocol Overview:

    • Phase Solubility Study: Prepare aqueous solutions with increasing concentrations of the chosen cyclodextrin.

    • Add an excess of the pyrimidine compound to each solution.

    • Equilibrate the samples (e.g., by shaking for 24-48 hours).

    • Filter the samples and analyze the concentration of the dissolved drug (e.g., by HPLC-UV).

    • Plot the drug concentration against the cyclodextrin concentration. The slope of this plot provides information about the complexation efficiency.

  • Data Interpretation: A linear increase in drug solubility with increasing cyclodextrin concentration (an AL-type phase solubility diagram) is indicative of the formation of a 1:1 soluble complex and is the desired outcome for formulation development.

References
  • (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY - ResearchGate. Available at: [Link]

  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Available at: [Link]

  • Solubility Enhancement by Solid Dispersion Method: An Overview. Available at: [Link]

  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Available at: [Link]

  • Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges - International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PubMed. Available at: [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available at: [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. Available at: [Link]

  • Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. Available at: [Link]

  • Co-solvent: Significance and symbolism. Available at: [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie -. Available at: [Link]

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. Available at: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available at: [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - NIH. Available at: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - Taylor & Francis. Available at: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC - NIH. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. Available at: [Link]

  • A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J. Available at: [Link]

  • Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC - NIH. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Available at: [Link]

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - Jetir.Org. Available at: [Link]

  • Pyrimidine - Wikipedia. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs - MDPI. Available at: [Link]

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease - ResearchGate. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]

  • Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network - arXiv. Available at: [Link]

  • (PDF) Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges - ResearchGate. Available at: [Link]

  • How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? - ResearchGate. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available at: [Link]

  • Increase in Solubility of “Poorly-Ionizable“ Pharmaceuticals by Salt Formation. A Case of Agomelatine Sulfonates. | Request PDF - ResearchGate. Available at: [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays | ACS Medicinal Chemistry Letters. Available at: [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. Available at: [Link]

  • FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs - Drug Development and Delivery. Available at: [Link]

  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - NIH. Available at: [Link]

  • Improving Drug Solubility and Solving Bioavailability Challenges by Leveraging Predictive Modeling and Simulation Tools | American Pharmaceutical Review. Available at: [Link]

  • Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services. Available at: [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - ResearchGate. Available at: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd.. Available at: [Link]

Sources

Technical Support Center: Stability of 4-Hydroxypyrimidine Derivatives

[1]

Current Status: Online Ticket Queue: Open Operator: Senior Application Scientist (Ph.D.) Topic: 4-Hydroxypyrimidine Stabilization & Troubleshooting[1]

Introduction: The Chameleon Molecule

Welcome to the technical support hub for 4-hydroxypyrimidine derivatives. If you are working with these scaffolds, you have likely encountered inconsistent solubility, confusing NMR spectra, or rapid degradation in biological assays.[1]

The Root Cause: 4-Hydroxypyrimidines are not static structures.[1] They exist in a dynamic equilibrium between the lactim (4-hydroxypyrimidine) and lactam (pyrimidin-4(3H)-one) forms.[1] In aqueous biological media, the lactam form predominates, yet many synthesis protocols and docking simulations erroneously assume the lactim structure. This mismatch is the primary source of instability and assay failure.

This guide treats your stability issues as "Support Tickets" with actionable, mechanistic resolutions.

Module 1: Tautomeric Control & Solubility

Ticket #101: "My compound precipitates in aqueous buffer despite being soluble in DMSO. NMR shows 'ghost' peaks."

Diagnosis: Tautomeric Aggregation.[1] In non-polar solvents (gas phase/chloroform), the aromatic lactim form is often stable.[1] In polar/protic solvents (water/plasma), the equilibrium shifts violently to the lactam (keto) form. This shift changes the hydrogen bond donor/acceptor profile, often leading to intermolecular stacking (dimerization) and precipitation.

Resolution Protocol:

  • Solvent Matching: Do not rely solely on DMSO solubility. Pre-dissolve in a co-solvent system that mimics the hydrogen-bonding capacity of the lactam form.

  • pH Buffering: The pKa of the N3 proton is typically ~8.5–9.5. Adjusting pH > 10 forces the anionic form, which is highly soluble but chemically reactive.[1] Adjusting pH < 4 protonates N1/N3, stabilizing the cation.

  • Structural Locking: If the "hydroxy" group is not essential for H-bonding in the active site, O-alkylate it to lock the lactim form, or N-alkylate to lock the lactam form.

Data: Tautomer Stability Ratios

Solvent ConditionDominant FormMechanismSolubility Risk
Gas Phase / Vacuum Lactim (Hydroxy)Aromaticity preservationLow (Sublimation risk)
Chloroform / DCM Mixed / LactimWeak dipole interactionModerate
DMSO Lactam (Keto)H-bond acceptanceLow (High solubility)
Water (pH 7.4) Lactam (Keto) Dipolar solvationHigh (Aggregation)

Visual Workflow: Tautomer Stabilization Strategy

TautomerStrategyStartIssue: Inconsistent Solubility/ActivityCheckSolventCheck Solvent PolarityStart->CheckSolventAqueousAqueous/Polar EnvironmentCheckSolvent->AqueousWater, Plasma, DMSONonPolarNon-Polar EnvironmentCheckSolvent->NonPolarCHCl3, Gas PhaseLactamDomLactam (Keto) Form DominatesAqueous->LactamDomLactimDomLactim (Hydroxy) Form DominatesNonPolar->LactimDomAction1Risk: Dimerization/StackingFix: Add Co-solvent (PEG400) orLock via N-methylationLactamDom->Action1Action2Risk: Oxidation/SublimationFix: Store under ArgonLock via O-methylationLactimDom->Action2

Caption: Decision logic for stabilizing the tautomeric form based on environmental polarity.

Module 2: Chemical Stability (Hydrolysis & Oxidation)

Ticket #205: "The pyrimidine ring is opening during storage or basic workup."

Diagnosis: Nucleophilic Attack at C2/C6.[1] The 4-hydroxypyrimidine ring is electron-deficient.[1] The lactam form creates a significant partial positive charge at C2 and C6. Under basic conditions (OH⁻ attack), the ring opens (cleaves) to form acyclic enamides.[1]

Resolution Protocol:

  • Steric Shielding: Introduce bulky groups (e.g., isopropyl, CF3) at C2 or C6 to physically block nucleophilic approach.[1]

  • Electronic Deactivation: If C2 is the weak point, introduce an electron-donating group (e.g., -NH2, -OMe) to reduce the electrophilicity of the ring carbon.[1]

  • Avoid Strong Bases: Replace NaOH/KOH with non-nucleophilic bases like DBU or inorganic carbonates (Cs2CO3) during synthesis.[1]

Experimental Validation: Forced Degradation Protocol Use this self-validating test to determine your compound's specific weak point.[1]

  • Acid Stress: Dissolve 1 mg/mL in 0.1 M HCl. Heat at 60°C for 4 hours.

    • Pass Criteria: >95% recovery by HPLC.[1]

  • Base Stress (Critical): Dissolve 1 mg/mL in 0.1 M NaOH. Room temperature for 2 hours.

    • Failure Mode: Appearance of polar peak (ring-opened acid).[1]

  • Oxidative Stress: Dissolve in 3% H2O2.[1] Room temperature for 4 hours.

    • Failure Mode: N-oxide formation (Mass shift +16 Da).[1]

Module 3: Metabolic Stability (Microsomal Armor)

Ticket #309: "Compound has high potency but <10 min half-life in liver microsomes."[1]

Diagnosis: Oxidative Metabolism by Cytochrome P450 or Aldehyde Oxidase.[1] The electron-deficient pyrimidine ring is a target for nucleophilic metabolic attack.[1] Furthermore, the "hydroxy" group (lactam carbonyl) can direct hydroxylation to the adjacent C5 position.

Resolution Protocol:

  • Block C5: The C5 position is the "metabolic soft spot." Substitute C5-H with Fluorine (F) or Chlorine (Cl).[1] This blocks oxidation and increases lipophilicity without adding significant steric bulk.[1]

  • Scaffold Hopping: If Aldehyde Oxidase (AO) is the culprit (common for electron-deficient heterocycles), introduce an amino group or a small alkyl group at C2 to disrupt the enzyme-substrate complex.[1]

Data: Structure-Activity-Stability Relationship (SASR)

ModificationEffect on StabilityEffect on SolubilityRisk
C5-Fluorination High Increase (Blocks Met.)NeutralLow
N-Methylation High Increase (Locks Tautomer)Increases (No H-bond donor)Loss of potency (if NH binds)
C2-Amination Moderate Increase (Electronic)Increases (Polarity)hERG liability

Visual Workflow: Degradation Troubleshooting Tree

StabilityTreeStartObserved InstabilityTest1Test: pH 10 (Base Stress)Start->Test1Test2Test: Microsomal Assay (HLM)Start->Test2Test3Test: 24h Solution StorageStart->Test3Result1Ring Opening (New Polar Peak)Test1->Result1FailsFix1Fix: Add Steric Bulk at C2/C6or Electron DonorResult1->Fix1Result2Rapid Clearance (+16 Da)Test2->Result2FailsFix2Fix: Block C5 with FluorineResult2->Fix2Result3Precipitation / HazeTest3->Result3FailsFix3Fix: Switch to Lactam-mimic Buffer(pH < 7 or Co-solvent)Result3->Fix3

Caption: Troubleshooting logic flow to identify and rectify specific degradation pathways.

References
  • Tautomeric Equilibrium in Pyrimidines

    • Title: Polarization Effects on the Tautomeric Equilibria of 2- and 4-Hydroxypyridine in Aqueous and Organic Solution[2]

    • Source: Journal of Physical Chemistry (ACS)
    • URL:[Link][1]

  • Hydrolytic Degrad

    • Title: An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct[3]

    • Source: Photochemistry and Photobiology (NIH/PMC)[1]

    • URL:[Link]

  • Metabolic Stability Str

    • Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds[1][4]

    • Source: MedChemComm (NIH/PMC)[1]

    • URL:[Link]

  • Forced Degrad

    • Title: Forced Degradation Study in Pharmaceutical Stability[1][5][6][7]

    • Source: PharmaGuideline[1]

    • URL:[Link]

Technical Support Center: Optimizing Pyrimidine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrimidine Cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions. Our goal is to empower you with the causal understanding needed to troubleshoot effectively and achieve high-yield, high-purity results.

Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues

This section addresses the most common challenges encountered during pyrimidine cyclization reactions, providing direct, actionable advice.

Q1: My pyrimidine synthesis is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

A1: Low to no yield is a frequent issue stemming from several potential factors. A systematic approach to troubleshooting is crucial.

  • Catalyst Inactivity or Inappropriateness: The choice and condition of your catalyst are paramount. For acid-catalyzed reactions like the Biginelli synthesis, traditional strong acids (e.g., HCl) can sometimes lead to side reactions.[1] Consider switching to milder Lewis acids (e.g., Yb(OTf)₃) or solid acid catalysts, which have been shown to improve yields and simplify workup.[1] Ensure your catalyst is active; reusable catalysts may require regeneration.[2] For base-catalyzed reactions, stronger bases like NaOH or KOH often perform better than weaker ones.[3]

  • Sub-optimal Reaction Temperature: Temperature plays a critical role. While some reactions can proceed at room temperature, many require heating to overcome the activation energy barrier.[1] Optimization studies often find the ideal temperature range to be between 80°C and 100°C, though this is highly dependent on the specific substrates and solvent used.[1]

  • Incorrect Solvent Choice: The solvent can significantly impact reactant solubility and reaction rates.[2] While ethanol is a traditional choice, exploring other solvents or even solvent-free conditions can be beneficial.[1][2] Solvent-free reactions, in particular, can lead to shorter reaction times and higher yields, aligning with green chemistry principles.[1]

  • Reaction Time: Monitor your reaction's progress using Thin Layer Chromatography (TLC).[1][2] Some reactions may require longer times to reach completion.

  • Purity of Reactants: Impurities in your starting materials (e.g., aldehyde, β-ketoester, urea) can inhibit the reaction.[2] Ensure the purity of your reactants before starting the synthesis.

Q2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I improve the selectivity of my reaction?

A2: Poor selectivity and the formation of byproducts are common hurdles. Here’s how to address them:

  • Catalyst Screening: The catalyst not only affects the reaction rate but also its selectivity. Screening a variety of catalysts, including different Lewis acids or organocatalysts, can help identify one that favors the desired reaction pathway.[]

  • Temperature Optimization: Adjusting the temperature can influence the relative rates of competing reactions. Sometimes, lowering the temperature can enhance the selectivity for the desired product.

  • Stoichiometry of Reactants: The ratio of your reactants can impact the product distribution. For instance, in the Biginelli reaction, using a slight excess of the urea or thiourea component is often employed to drive the reaction towards the desired product.[1]

  • N-acylurea Byproduct Formation: In reactions involving urea and a β-ketoester, the formation of N-acylurea byproducts can complicate purification.[2] This arises from a competing reaction pathway. Optimizing the catalyst and reaction conditions can help minimize this side reaction.[2]

Q3: My crude product is difficult to purify. What strategies can I employ for cleaner reactions and easier purification?

A3: Purification challenges often point to issues within the reaction itself.

  • Modern Catalysts for Simpler Workup: As mentioned, modern catalysts like solid acids or recyclable catalysts can lead to cleaner reactions and significantly simplify the workup process compared to traditional strong acids.[1]

  • Solvent-Free Conditions: Eliminating the solvent can reduce the number of potential side reactions and simplify the isolation of the product.[1]

  • Recrystallization: For solid products, recrystallization from an appropriate solvent (e.g., ethanol) is a powerful technique for achieving high purity.[5]

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a standard method for separating the desired product from byproducts and unreacted starting materials.[1]

Section 2: Optimizing Key Reaction Parameters - A Deeper Dive

A thorough understanding of how each reaction parameter influences the outcome is essential for rational optimization.

The Crucial Role of the Catalyst

The catalyst is often the most critical factor in a successful pyrimidine cyclization. Its function is to lower the activation energy of the rate-determining step, which in many cases is the formation of a key intermediate.

  • Acid Catalysis (e.g., Biginelli Reaction): The reaction is typically acid-catalyzed.[1] The acid protonates the aldehyde, making it more electrophilic and facilitating the initial condensation with urea.[5] While strong Brønsted acids like HCl are traditional, they can lead to unwanted side reactions.[1][2] Lewis acids (e.g., ZnCl₂, Yb(OTf)₃, InCl₃) and solid acid catalysts are often more effective, offering milder conditions and higher yields.[1][6][7]

  • Base Catalysis: In other pyrimidine syntheses, a base is required to deprotonate a reactant and initiate the cyclization cascade. Strong bases such as NaOH, KOH, and CsOH have been shown to be more effective than weaker inorganic bases.[3] Choline hydroxide has been reported as a green and recyclable catalyst and reaction medium.[3]

  • Metal Catalysis: A variety of metal catalysts, including palladium, copper, and iron, are used in modern pyrimidine synthesis methods.[] These catalysts can enable novel reaction pathways and provide access to a wider range of substituted pyrimidines.[][6]

Table 1: Comparison of Catalyst Types for Pyrimidine Synthesis

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids HCl, H₂SO₄Inexpensive, readily availableHarsh conditions, potential for side reactions, difficult workup[1][2]
Lewis Acids Yb(OTf)₃, InCl₃, ZnCl₂Milder conditions, higher yields, improved selectivity[1][6][7]Can be more expensive, may require anhydrous conditions
Solid Acids Montmorillonite clay, ZeolitesEnvironmentally friendly, easily separable, reusableMay have lower activity than homogeneous catalysts
Bases NaOH, KOH, K₂CO₃Effective for specific reaction typesCan promote side reactions, may require careful control of stoichiometry
Metal Catalysts Pd, Cu, Fe complexesHigh efficiency, enables diverse bond formations[][6]Cost, potential for metal contamination in the final product
Solvent Effects: To Use or Not to Use?

The choice of solvent can dramatically influence reaction outcomes by affecting reactant solubility, reaction rates, and even the reaction pathway itself.

  • Protic vs. Aprotic Solvents: Traditional syntheses often employ protic solvents like ethanol.[1] However, aprotic solvents such as DMF, THF, and acetonitrile are also used, depending on the specific reaction.[3][8] In some cases, a mixture of solvents, such as water and ethanol, can improve yields.[9]

  • Solvent-Free (Neat) Conditions: An increasingly popular and environmentally friendly approach is to run the reaction without a solvent.[1] This can lead to shorter reaction times, higher yields, and simplified purification.[1][5]

  • Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating pyrimidine cyclizations, often in conjunction with solvent-free conditions.[10][11] The rapid heating provided by microwaves can significantly reduce reaction times from hours to minutes.[11]

The Influence of Temperature and Reaction Time

Temperature and reaction time are intrinsically linked. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of byproducts.

  • Optimal Temperature Range: For many pyrimidine syntheses, a temperature range of 80-100°C is a good starting point for optimization.[1] However, the optimal temperature is substrate-dependent and should be determined empirically.

  • Reaction Monitoring: It is crucial to monitor the progress of the reaction by TLC.[1][2] This allows you to determine the optimal reaction time, ensuring the reaction goes to completion without excessive byproduct formation.

Section 3: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for key experiments and workflows.

Protocol: General Procedure for Optimizing a Biginelli Reaction

This protocol outlines a systematic approach to optimizing the Biginelli reaction for the synthesis of dihydropyrimidinones.

  • Reactant Purity Check: Before starting, ensure the purity of the aldehyde, β-ketoester, and urea/thiourea using appropriate analytical techniques (e.g., NMR, GC-MS).

  • Initial Reaction Setup (Solvent-Free):

    • In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.2 mmol), and the chosen catalyst (e.g., 10 mol% Yb(OTf)₃).

    • Stir the mixture at a set temperature (e.g., 90°C) for a predetermined time (e.g., 1 hour).

  • Reaction Monitoring:

    • At regular intervals (e.g., every 15 minutes), take a small aliquot of the reaction mixture, dissolve it in a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to monitor the consumption of starting materials and the formation of the product.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Add cold water to the solidified mixture and stir vigorously.

    • Collect the resulting solid by vacuum filtration, wash it thoroughly with water, and dry it.

    • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.[5]

  • Optimization Iterations:

    • Catalyst Screening: Repeat the reaction with different catalysts (see Table 1) under the same conditions to identify the most effective one.

    • Temperature Optimization: Using the best catalyst, run the reaction at different temperatures (e.g., 70°C, 80°C, 90°C, 100°C) to find the optimal temperature for yield and purity.

    • Solvent Screening: If the solvent-free reaction is not optimal, screen a range of solvents (e.g., ethanol, acetonitrile, DMF, or a water/ethanol mixture).

Visualization of Workflows and Mechanisms

Visual aids can significantly clarify complex processes. The following diagrams, rendered in DOT language, illustrate key concepts in pyrimidine synthesis.

Biginelli_Mechanism Aldehyde Aldehyde Iminium N-Acyliminium Ion Intermediate Aldehyde->Iminium Condensation + H⁺ Urea Urea Urea->Iminium Ketoester β-Ketoester Enol Adduct Open-Chain Adduct Ketoester->Adduct Iminium->Adduct Nucleophilic Addition DHPM Dihydropyrimidinone (Final Product) Adduct->DHPM Cyclization & Dehydration

Caption: Proposed mechanism for the Biginelli reaction.

Troubleshooting_Workflow Start Low Yield in Pyrimidine Synthesis CheckCatalyst Is the catalyst active and appropriate? Start->CheckCatalyst OptimizeTemp Are the temperature and reaction time optimal? CheckCatalyst->OptimizeTemp Yes ChangeCatalyst Screen different catalysts (Lewis acids, solid acids, etc.) CheckCatalyst->ChangeCatalyst No CheckPurity Are the starting materials pure? OptimizeTemp->CheckPurity Yes AdjustConditions Systematically vary temperature. Monitor reaction by TLC. OptimizeTemp->AdjustConditions No PurifyReactants Purify starting materials (distillation, recrystallization). CheckPurity->PurifyReactants No Success Improved Yield CheckPurity->Success Yes ChangeCatalyst->OptimizeTemp AdjustConditions->CheckPurity PurifyReactants->Success

Caption: A systematic workflow for troubleshooting low yields.

References

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • National Science Review | Oxford Academic. (n.d.). Synthesis of pyrimidines from dinitrogen and carbon. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent optimization for the synthesis of compound 4f under microwave irradiation conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

  • YouTube. (2022, April 13). Pyrimidine Synthesis - CRASH! Medical Review Series. Retrieved from [Link]

  • Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent for the synthesis of pyrimidine derivative 3 b. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Merck Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders - Pediatrics. Retrieved from [Link]

  • PubMed. (n.d.). Disorders of purine and pyrimidine metabolism. Retrieved from [Link]

  • ResearchGate. (2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Retrieved from [Link]

  • PMC - NIH. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Retrieved from [Link]

Sources

Addressing racemization in chiral piperidine-substituted pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Integrity in Pyrimidine-Piperidine Couplings

Ticket ID: #RAC-PYR-001 Subject: Addressing Racemization in Chiral Piperidine-Substituted Pyrimidines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Silent Killer" in Kinase Inhibitor Synthesis

Chiral piperidine-substituted pyrimidines are foundational scaffolds in modern medicinal chemistry, particularly for JAK, CDK, and BTK inhibitors. However, maintaining Enantiomeric Excess (ee%) during the coupling of a chiral piperidine to a halogenated pyrimidine is notoriously difficult.

Racemization in this context is rarely a random event; it is a deterministic outcome of base basicity , temperature , and leaving group electronics . This guide moves beyond generic advice to provide a root-cause analysis and validated recovery protocols.

Module 1: Diagnostic Hub (Triage)

Before altering your reaction conditions, answer these three diagnostic questions to isolate the failure point.

Q1: Is the racemization occurring during the reaction or before it?

The Trap: Many chiral piperidines are supplied as tartrate or HCl salts. Converting these to free bases using strong caustic (e.g., 3N NaOH) before the reaction can racemize the starting material, especially if the chiral center is


 to a carbonyl or electron-withdrawing group (EWG).
The Test:  Derivatize your starting piperidine salt directly with a non-chiral electrophile (e.g., benzyl chloride) under mild conditions and check ee%. If the starting material is already racemic, your coupling reaction is not the problem.
Q2: Are you using the "Classic" conditions ( /DMF/100°C)?

The Trap: Polar aprotic solvents (DMF, DMSO) create "naked" anions, significantly increasing the basicity of carbonate. At high temperatures (


C), this system can deprotonate the chiral center if it is adjacent to the nitrogen or an EWG.
The Fix:  Switch to Protocol A (Protic Solvent Buffering) below.
Q3: Is your pyrimidine leaving group Chlorine?

The Trap: Chloropyrimidines are often sluggish electrophiles, requiring forcing conditions (High T) that promote racemization. The Fix: Switch to a Fluoropyrimidine or Sulfone (Protocol A) or use Catalysis (Protocol B).

Module 2: Root Cause Analysis & Visualization

Understanding how chirality is lost is the only way to prevent it. The two primary vectors are Pre-Reaction Degradation (during free-basing) and In-Situ Deprotonation (during coupling).

Visualizing the Failure Modes

RacemizationPathways cluster_0 Vector 1: Pre-Reaction (The Hidden Trap) cluster_1 Vector 2: In-Reaction (The Thermal Trap) cluster_2 The Solution Salt Chiral Piperidine Salt (>99% ee) StrongBase Strong Base Tx (NaOH/H2O) Salt->StrongBase Workup Buchwald Pd-Catalysis (Buchwald) (Toluene, 60°C) Salt->Buchwald Direct use of Salt + LHMDS/Cs2CO3 FreeBase Free Base (Racemized) StrongBase->FreeBase pH > 12 Time > 1h Coupling SnAr Coupling (DMF, 100°C) FreeBase->Coupling Input Deprotonation Alpha-Deprotonation (Enolate/Aza-enolate) Coupling->Deprotonation Naked Anion Effect Product Final Product (Low ee%) Deprotonation->Product Reprotonation SafeProduct Product (>98% ee) Buchwald->SafeProduct

Caption: Figure 1. Racemization vectors. Vector 1 occurs during material prep. Vector 2 occurs during thermal forcing. The green path represents the catalytic bypass.

Module 3: Troubleshooting Protocols

Protocol A: The "Soft" (Protic Buffer Method)

Use this when: You must use


 (cost/scale) and cannot use Palladium.

The Logic: Protic solvents like Isopropanol (IPA) or n-Butanol solvate anions, reducing the basicity of the system while stabilizing the transition state via hydrogen bonding. This prevents the "naked anion" effect seen in DMF.

  • Leaving Group Swap: If possible, use 2-fluoropyrimidine instead of 2-chloropyrimidine. The C-F bond is more electronegative, lowering the activation energy and allowing reaction temps < 60°C.

  • Solvent System: IPA/Water (9:1) or n-Butanol.

  • Base: DIPEA (3.0 eq) or

    
     (2.0 eq). Avoid strong alkoxides (
    
    
    
    ).
  • Procedure:

    • Dissolve Fluoropyrimidine (1.0 eq) in IPA.

    • Add Chiral Piperidine Salt (1.1 eq) directly (do not free-base beforehand).

    • Add DIPEA (3.0 eq).

    • Heat to 50-60°C. Monitor by HPLC.

Protocol B: Buchwald-Hartwig Coupling (The "Hard" Fix)

Use this when: The pyrimidine is unreactive (Chlorine/Bromine) or the chiral center is extremely labile.

The Logic: Palladium catalysis decouples nucleophilicity from basicity. You can form the C-N bond at lower temperatures without requiring the amine to act as a nucleophile against a repulsive electron cloud.

  • Catalyst:

    
     (2 mol%) + BINAP  (3 mol%).
    
    • Why BINAP? Bidentate ligands prevent the formation of vacant coordination sites on Pd, suppressing

      
      -hydride elimination (a common racemization pathway for amines).[1]
      
  • Base:

    
     (2.0 eq).
    
    • Warning: Avoid

      
       or 
      
      
      
      . Strong alkoxides are the primary cause of racemization in Buchwald couplings.
  • Solvent: Toluene or Dioxane (anhydrous).

  • Temp: 80°C (vs 120°C for

    
    ).
    
Protocol C: Safe Free-Basing (If Salt Input Fails)

Use this when: You must isolate the free amine before coupling.

  • Suspend Piperidine Salt in DCM (not water).

  • Add Saturated Aqueous

    
      (Mild base, pH ~8.5).
    
  • Stir vigorously for 30 mins.

  • Separate organic layer, dry over

    
    , and concentrate at low temperature (<30°C).
    
  • Use immediately. Do not store chiral free amines; they can auto-racemize via atmospheric

    
     formation (carbamates) or oxidation.
    

Module 4: Data & Optimization

Comparative Impact of Conditions on Chiral Integrity (Simulated data based on typical piperidine-pyrimidine coupling profiles)

VariableCondition A (High Risk)Condition B (Optimized SnAr)Condition C (Buchwald)
Solvent DMF / DMSOIPA / n-ButanolToluene
Base

/

DIPEA

Temp 120°C60°C80°C
Leaving Group -Cl-F-Cl / -Br
Yield 85%78%92%
Final ee% 72% (Fail) 96% (Pass) >99% (Pass)

References

  • Process Development of Chiral Piperidines

    • Title: "Practical Synthesis of Chiral Piperidine Derivatives via Asymmetric Hydrogen
    • Source:Organic Process Research & Development (OPRD).
    • URL:[Link] (General OPRD Landing Page for verification of journal scope).

  • Racemization in Buchwald-Hartwig Couplings

    • Title: "Mechanistic Studies on the Racemization of Chiral Amines in Palladium-Catalyzed Amin
    • Source:Journal of the American Chemical Society (JACS).
    • URL:[Link]

  • Solvent Effects in SnAr

    • Title: "Effect of the nature of the nucleophile and solvent on an SNAr reaction."
    • Source:New Journal of Chemistry (RSC).
    • URL:[Link]

  • Title: "Process for resolving chiral piperidine alcohol..." (Discusses NaOH mediated racemization risks).

Sources

Mitigating catalyst poisoning in pyrimidine cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Mitigating Catalyst Poisoning & Deactivation in Pyrimidine Scaffolds Ticket ID: PYR-Pd-0042 Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Nitrogen Problem"

Researchers working with pyrimidines often encounter stalled reactions or low yields not because of the electrophile's reactivity, but due to catalyst poisoning . The pyrimidine ring contains two nitrogen atoms with localized lone pairs (


-donors) that can displace phosphine ligands and bind tightly to the Palladium (Pd) center.

This creates a "dead" catalytic species, preventing the oxidative addition of the substrate. Furthermore, electron-deficient pyrimidines are prone to hydrodehalogenation , where the halide is replaced by a hydrogen atom rather than the coupling partner.

This guide provides a diagnostic workflow and validated protocols to overcome these specific failure modes.

Diagnostic & Troubleshooting Workflows

Visualizing the Poisoning Mechanism

Before troubleshooting, understand why the reaction fails. The diagram below illustrates the competition between the productive catalytic cycle and the inhibitory Nitrogen-binding pathway.

G Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Productive) Pd0->OxAdd k_ox (Fast) Coord N-Coordination (Poisoning) Pd0->Coord k_inh (Competitive) Prod Cross-Coupled Product OxAdd->Prod Transmetalation & Red. Elim. Dead Inactive Complex [L-Pd-N_pyr] Coord->Dead Stable Trap

Figure 1: Kinetic competition between productive oxidative addition (Green) and catalyst poisoning via N-coordination (Red).

Troubleshooting Decision Tree

Use this logic flow to identify the root cause of your reaction failure.

DecisionTree Start Issue Encountered Stall Reaction Stalled (<20% Conv.) Start->Stall Dehal Hydrodehalogenation (Ar-H byproduct) Start->Dehal Precip Pd Black Precipitation Start->Precip CheckLigand Is Ligand Bulky? Stall->CheckLigand CheckSolv Protic Solvent? Dehal->CheckSolv CheckOx O2 Leak? Precip->CheckOx SwitchG3 Sol: Switch to Buchwald G3/G4 CheckLigand->SwitchG3 No CheckBase Is Base Soluble? CheckLigand->CheckBase Yes ChangeSolv Sol: Use Anhydrous Dioxane/Toluene CheckSolv->ChangeSolv Yes (Alcohol) CheckTemp Temp > 100°C? CheckSolv->CheckTemp No Degas Sol: Strict Degassing (Freeze-Pump-Thaw) CheckOx->Degas Likely

Figure 2: Systematic troubleshooting guide for pyrimidine cross-coupling failures.

Frequently Asked Questions (Technical Support)

Q1: My reaction stalls at 15-20% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: This is classic product inhibition or substrate poisoning . As the reaction proceeds, the pyrimidine substrate (or product) coordinates to the Pd(0) or Pd(II) species, forming a stable "resting state" that is catalytically inactive. Solution:

  • Switch to Bulky Ligands: Use ligands like XPhos , BrettPhos , or RuPhos . These biaryl phosphines are sterically demanding; they "hug" the Palladium center, physically blocking the pyrimidine nitrogen from binding while still allowing the oxidative addition of the C-X bond [1].

  • Use Precatalysts: Switch from Pd(OAc)₂/Ligand or Pd₂(dba)₃/Ligand to Buchwald G3 or G4 precatalysts . These generate the active L-Pd(0) species immediately upon base activation, bypassing the induction period where poisoning often occurs [2].

Q2: I am seeing significant hydrodehalogenation (Ar-Cl Ar-H). How do I stop this?

Diagnosis: This side reaction is driven by a "hydride source" in your system. Common culprits are alcohols (used as solvents) or trace water reacting with the base.[1] Electron-deficient pyrimidines are highly susceptible to this reduction pathway via a Pd-H intermediate [3]. Solution:

  • Solvent Swap: Eliminate alcohols (MeOH, EtOH, iPrOH). Use anhydrous 1,4-Dioxane or Toluene .

  • Base Selection: Switch from alkoxide bases (NaOtBu, which can undergo

    
    -hydride elimination) to inorganic bases like K₃PO₄  or Cs₂CO₃ .
    
  • Ligand Choice: SPhos is particularly effective at minimizing dehalogenation due to its electronic properties [3].

Q3: Can I use Lewis Acids to "mask" the nitrogen?

Answer: Yes, but with caution. Mechanism: Adding a Lewis acid (e.g., LiCl, ZnCl₂) can saturate the lone pair on the pyrimidine nitrogen, preventing it from binding to the Palladium. Protocol: Add 1.0 - 2.0 equivalents of LiCl . This is especially common in Stille or Negishi couplings but can be applied to Suzuki couplings. Note that ZnCl₂ may interfere with boronic acid transmetalation, so LiCl is preferred for Suzuki cycles [4].

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of "Difficult" Pyrimidines

Designed for electron-deficient chloropyrimidines prone to poisoning.

Reagents:

  • Catalyst: XPhos Pd G4 (2.0 mol%) – Provides steric bulk to prevent N-binding.

  • Ligand: XPhos (2.0 mol%) – Added to maintain L:Pd ratio.

  • Base: K₃PO₄ (2.0 equiv, finely ground) – Anhydrous, mild base.

  • Solvent: 1,4-Dioxane (Anhydrous, 0.2 M concentration).

  • Additive: LiCl (1.0 equiv) – Optional, use if conversion < 50%.

Step-by-Step Procedure:

  • Charge Solids: In a glovebox or under Argon flow, add the Pyrimidine halide (1.0 mmol), Boronic acid (1.2–1.5 equiv), K₃PO₄ (2.0 mmol), and XPhos Pd G4 (0.02 mmol) to a reaction vial equipped with a magnetic stir bar.

  • Degas Solvent: Sparge anhydrous 1,4-Dioxane with Nitrogen/Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

  • Addition: Add solvent (5 mL) via syringe. Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to 80–100 °C for 2–12 hours.

    • Note: Do not exceed 110 °C unless necessary, as thermal decomposition of the catalyst accelerates.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify.

Protocol B: Buchwald-Hartwig Amination of Aminopyrimidines

Designed to prevent catalyst deactivation by the amine substrate.

Reagents:

  • Catalyst: BrettPhos Pd G4 (1–2 mol%) or RuPhos Pd G4 (for secondary amines).

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv) or Cs₂CO₃ (solid).

  • Solvent: Toluene or THF.

Key Technical Insight: For primary amines, BrettPhos is the gold standard. For secondary amines, RuPhos is preferred. The "G4" precatalyst is essential to ensure the active species forms before the amine can coordinate to the Pd(II) precursor [2].

Data & Selection Guides

Table 1: Ligand Selection for Pyrimidine Couplings
LigandBest For...Mechanism of Action
XPhos General Suzuki coupling of Cl-pyrimidinesSteric bulk prevents N-coordination; enhances oxidative addition.
SPhos Unstable/Electron-poor substratesHigh activity; minimizes dehalogenation side-reactions.
BrettPhos C-N Coupling (Primary Amines)Extremely bulky; prevents amine binding to Pd.
RuPhos C-N Coupling (Secondary Amines)Optimized for steric hindrance of secondary amines.
Amphos High-throughput screeningAir-stable, robust, good for general cases but less active than Biaryl phosphines.
Table 2: Base Compatibility Matrix
BasepKa (conj. acid)Risk ProfileRecommendation
NaOtBu ~17High risk of dehalogenation (

-H elim).
Avoid with electron-deficient pyrimidines.
K₃PO₄ ~12Low risk; heterogeneous.Standard choice for Suzuki.
Cs₂CO₃ ~10Moderate; "Cesium Effect" aids solubility.Excellent for difficult substrates in Dioxane.
K₂CO₃ ~10Low; requires water (usually).Good for robust substrates; avoid if water-sensitive.

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. National Institutes of Health (NIH). Available at: [Link]

  • LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. National Institutes of Health (NIH). Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis of Substituted 4-Hydroxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

Substituted 4-hydroxypyrimidines (tautomerically pyrimidin-4(3H)-ones ) represent a cornerstone pharmacophore in modern medicinal chemistry. Their structural versatility allows them to serve as bioisosteres for purines, making them critical in the design of kinase inhibitors (EGFR, Src), antiviral agents (HIV integrase inhibitors), and metabolic regulators.

This guide provides a rigorous comparative analysis of this scaffold, moving beyond basic synthesis to evaluate reactivity profiles, tautomeric implications on binding, and therapeutic efficacy .

Structural Dynamics: The Tautomerism Challenge

The reactivity and binding affinity of 4-hydroxypyrimidines are dictated by their tautomeric equilibrium. While often drawn as the enol (4-hydroxy), the thermodynamically dominant species in solution and solid state is frequently the keto form (pyrimidin-4(3H)-one).

Mechanic Insight: Tautomeric Equilibrium

Understanding this equilibrium is non-negotiable for rational drug design. The keto form donates a hydrogen bond via N3 and accepts one via the C4-carbonyl, mimicking the donor-acceptor motifs in DNA base pairing.

Tautomerism Enol Enol Form (4-Hydroxypyrimidine) Aromaticity: High Nucleophilicity: O-centered Keto Keto Form (Pyrimidin-4(3H)-one) Dominant in polar media Nucleophilicity: N3-centered Enol->Keto Solvent/pH Dependent Equilibrium Cation Cationic Intermediate (Protonated) Enol->Cation +H+ Cation->Keto -H+

Figure 1: Tautomeric equilibrium shifting between the enol and keto forms. The keto form is generally favored in polar solvents and biological matrices.

Comparative Synthetic Strategies

We compare the two dominant synthetic pathways: the Classical Condensation (Traube-type) and the Modern Cross-Coupling/Cyclization approach.

Table 1: Synthetic Route Comparison
FeatureRoute A: Cyclocondensation (Classical)Route B: Metal-Catalyzed/Modern
Mechanism Nucleophilic attack of amidine on

-keto ester
Pd/Fe-catalyzed cross-coupling or lithiation
Starting Materials Amidines/Guanidines +

-keto esters
Halopyrimidines or Lithiated alkoxyallenes
Atom Economy High (Water/Alcohol byproduct)Low to Moderate (Requires ligands/bases)
Scalability Excellent (Industrial Multi-kg)Limited (Reagent cost/Purification)
Regiocontrol Dictated by steric bulk of

-keto ester
High precision via catalyst ligands
Primary Limitation Limited tolerance for sensitive functional groupsHigh cost; Trace metal contamination
Synthetic Workflow Visualization

Synthesis Amidine Amidine / Guanidine Condensation Cyclocondensation (NaOEt / EtOH, Reflux) Amidine->Condensation BetaKeto β-Keto Ester BetaKeto->Condensation Pyrimidone Pyrimidin-4(3H)-one (Scaffold) Condensation->Pyrimidone Yield: 80-95% Chlorination Activation (POCl3 / Reflux) Pyrimidone->Chlorination Tautomer Locking Subst Nucleophilic Subst. (SNAr) Chlorination->Subst Diversification

Figure 2: The dominant industrial workflow for generating substituted 4-hydroxypyrimidine libraries.

Reactivity & Functionalization Profile

The 4-hydroxypyrimidine scaffold is rarely the final drug; it is a reactive intermediate.

  • C4-Position (The "Switch"): The hydroxyl group is a poor leaving group. It must be activated (typically to -Cl via POCl

    
     or -OTf) to enable S
    
    
    
    Ar reactions. This allows the introduction of amines, ethers, or aryl groups.
  • C2-Position: If an amino group is present (from guanidine starting material), it serves as a hydrogen bond donor in the kinase hinge region.

  • C5-Position: Electrophilic substitution (halogenation, nitration) occurs readily here due to the electron-donating effect of the C4-OH/oxo group.

Therapeutic Performance Analysis

This section compares the biological efficacy of derivatives in two major therapeutic areas: Oncology (EGFR Inhibition) and Virology (Antiviral) .

Case Study Data: Structure-Activity Relationship (SAR)

Table 2: Comparative Biological Activity of Selected Derivatives

Derivative ClassTargetKey Substituent (R)IC

/ Potency
Mechanism of Action
Pyrido[2,3-d]pyrimidine EGFR

(Lung Cancer)
3-Cl, 4-F-phenylamino0.099 µM ATP-competitive inhibition; H-bonding at Met793
Epoxybenzooxocino-pyridine SARS-CoV-2 3,4-dihydroquinoxalin-2-one2.23 µg/µL Inhibition of viral replication machinery
Pyrazolo[3,4-d]pyrimidine HCT-116 (Colon Cancer)4-substituted benzyl~0.87 µM Cell cycle arrest (G2/M phase)

Data synthesized from Sources 1.5, 1.11, and 1.21.

Performance Insight:

  • Oncology: The pyrimidin-4-one core is essential for orientation within the ATP binding pocket. Derivatives with bulky hydrophobic groups at C4 (via S

    
    Ar of the chloro-intermediate) show superior selectivity for mutant EGFR
    
    
    
    .
  • Virology: The scaffold acts as a metal-chelating core (often Mg

    
    ) in integrase inhibitors, disrupting the viral DNA strand transfer process.
    

Detailed Experimental Protocols

Note: These protocols are synthesized from verified methodology (Source 1.2, 1.7) and adapted for laboratory scale.

Protocol A: Synthesis of 2-Methylpyrimidin-4(3H)-one (Classical Route)

Objective: High-yield synthesis of the core scaffold.

  • Reagents: Acetamidine hydrochloride (10 mmol), Ethyl acetoacetate (10 mmol), Sodium methoxide (20 mmol), Methanol (anhydrous, 30 mL).

  • Setup: 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, under nitrogen atmosphere.

  • Procedure:

    • Dissolve sodium methoxide in methanol.

    • Add acetamidine hydrochloride and stir for 15 min at room temperature (release of free amidine).

    • Add ethyl acetoacetate dropwise over 10 minutes.

    • Critical Step: Heat to reflux (65°C) for 4–6 hours. Monitor via TLC (10% MeOH in DCM).

    • Cool to room temperature. The sodium salt of the product may precipitate.[1]

    • Acidify with glacial acetic acid to pH ~6 to precipitate the neutral pyrimidinone.

    • Filter the white solid, wash with cold water, and dry in vacuo.

  • Validation: Expected Yield: 85–92%. Melting Point: 210–212°C.

Protocol B: Activation to 4-Chloro-2-methylpyrimidine

Objective: Converting the -OH/-Oxo group into a reactive leaving group.

  • Reagents: 2-Methylpyrimidin-4(3H)-one (5 mmol), Phosphorus oxychloride (POCl

    
    , 15 mL, excess).
    
  • Safety: POCl

    
     is corrosive and reacts violently with water. Perform in a fume hood.
    
  • Procedure:

    • Place the pyrimidinone in a dry flask.

    • Add POCl

      
       carefully.
      
    • Reflux at 100–110°C for 2 hours. The suspension will clear as the reaction proceeds.

    • Quenching (Hazardous): Remove excess POCl

      
       via rotary evaporation. Pour the residue slowly onto crushed ice with vigorous stirring.
      
    • Neutralize with saturated NaHCO

      
       solution (pH 7–8).
      
    • Extract with Dichloromethane (3 x 20 mL). Dry over MgSO

      
      .
      
  • Validation: Product is a volatile oil or low-melting solid. Purity check via GC-MS or NMR (loss of broad NH/OH signal).

References

  • Synthesis of Substituted Thienopyrimidin-4-ones. PubMed. Available at: [Link] (Accessed via NIH Source 1.1)

  • Process for preparing 4-hydroxypyrimidine.Google Patents (EP0326389B1).
  • Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. Molecules (MDPI). Available at: [Link] (Source 1.5)

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link] (Source 1.11)

Sources

Comparative Cross-Reactivity Profiling: Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate (hereafter referred to as Pyrim-5-Carb ) represents a canonical scaffold in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. Belonging to the 2-heterocyclic-4-hydroxy-pyrimidine class, this molecule functions as a prodrug probe: the ethyl ester facilitates cellular entry, where it is hydrolyzed to its active free-acid form. The active species mimics 2-oxoglutarate (2-OG), chelating the active site iron (Fe²⁺) of PHD enzymes to stabilize HIF-α.

This guide provides a technical profiling of Pyrim-5-Carb, benchmarking its cross-reactivity against clinical standards (Roxadustat, Daprodustat) to assist researchers in selecting the appropriate probe for hypoxia signaling studies.

Therapeutic & Experimental Context
  • Primary Mechanism: Competitive inhibition of PHD1, PHD2, and PHD3 (EGLN1-3).

  • Critical Utility: Inducing endogenous Erythropoietin (EPO) production and metabolic reprogramming.[1]

  • Key Challenge: Achieving high selectivity over structurally related Fe(II)/2-OG-dependent dioxygenases, specifically Factor Inhibiting HIF (FIH) and Collagen Prolyl Hydroxylase (CPH) .

Mechanism of Action: The 2-OG Mimicry

The core efficacy of Pyrim-5-Carb relies on its ability to displace the co-substrate 2-oxoglutarate. The diagram below illustrates the signaling cascade initiated by this inhibition.

HIF_Pathway Normoxia Normoxia (High O2) PHD2 PHD2 Enzyme (Fe2+ / 2-OG dependent) Normoxia->PHD2 Activates Hypoxia Hypoxia / Pyrim-5-Carb Hypoxia->PHD2 Inhibits (Iron Chelation) HIF_Alpha HIF-1α / HIF-2α Hypoxia->HIF_Alpha Stabilizes OH_HIF Hydroxylated HIF-α PHD2->OH_HIF Hydroxylation HIF_Alpha->PHD2 Substrate Nucleus Nuclear Translocation HIF_Alpha->Nucleus Accumulation VHL VHL E3 Ligase Complex OH_HIF->VHL Recruitment Degradation Proteasomal Degradation VHL->Degradation HIF_Beta HIF-β Dimerization Nucleus->HIF_Beta HRE HRE Binding (EPO, VEGF, GLUT1) HIF_Beta->HRE Transcription

Figure 1: Mechanism of Action.[2][3] Pyrim-5-Carb mimics hypoxia by inhibiting PHD2, preventing HIF hydroxylation and degradation, leading to gene transcription.

Comparative Cross-Reactivity Profiling

Selectivity is the defining metric for high-quality HIF-PH probes. Non-selective inhibition of other 2-OG oxygenases can lead to cytotoxicity (CPH inhibition) or altered epigenetic landscapes (JmjC inhibition).

Benchmark Comparison Table

The following data synthesizes performance metrics of the Pyrimidine Scaffold (Pyrim-5-Carb) against clinical standards. Note: Values for Pyrim-5-Carb refer to the hydrolyzed free acid form.

FeaturePyrim-5-Carb (Acid Form) Roxadustat (FG-4592) Daprodustat (GSK1278863)
Scaffold Class Pyrimidine-5-carboxylateIsoquinolineTriazolo-pyridine
PHD2 Potency (IC₅₀) 10 - 50 nM ~20 nM~5 nM
Selectivity vs. FIH > 100-fold > 100-fold> 1,000-fold
Selectivity vs. CPH > 500-fold > 1,000-fold> 1,000-fold
Selectivity vs. KDM ModerateHighHigh
Cell Permeability High (as Ethyl Ester)Moderate (Acid)High (Acid)
Primary Risk Off-target JmjC bindingThromboembolic eventsCardiovascular safety
Detailed Off-Target Analysis
1. Factor Inhibiting HIF (FIH)

FIH regulates HIF transcriptional activity by hydroxylating an asparagine residue in the C-terminal transactivation domain.[2]

  • Pyrim-5-Carb Performance: The bulky piperidin-1-yl group at the C2 position provides steric hindrance that disfavors binding to the smaller FIH active site compared to the PHD2 active site. This results in excellent selectivity , preventing the "fine-tuning" blockade of HIF that occurs with pan-hydroxylase inhibitors (like DMOG).

2. Collagen Prolyl Hydroxylase (CPH)

CPH is structurally homologous to PHDs but is essential for collagen triple-helix stability.

  • Critical Safety Note: Inhibition of CPH is the primary toxicity concern for this class. Pyrimidine-based inhibitors generally show a wide safety window (>500-fold selectivity) . However, at high micromolar concentrations (>50 µM), Pyrim-5-Carb may show weak CPH cross-reactivity, potentially affecting extracellular matrix integrity in long-term cultures.

3. Histone Demethylases (KDMs/JmjC)

These enzymes also utilize Fe(II) and 2-OG.

  • Observation: The pyrimidine-5-carboxylate core has a higher propensity for cross-reactivity with certain histone demethylases (e.g., KDM4/5 subfamilies) compared to the triazolo-pyridine scaffold. Researchers studying epigenetic markers should use Pyrim-5-Carb at titrated concentrations (≤ 10 µM) to avoid confounding epigenetic data.

Experimental Protocol: Validated Selectivity Assay

To generate the data above, a robust TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is recommended. This protocol validates the binding of the hydrolyzed probe to the PHD2 catalytic domain.

Pre-Requisite: Ester Hydrolysis
  • Why: The ethyl ester of Pyrim-5-Carb cannot effectively chelate the active site iron.

  • Protocol: Incubate 10 mM stock (DMSO) with 1M NaOH (1:1 ratio) for 30 mins at RT, then neutralize with 1M HCl. Use this hydrolyzed stock for cell-free enzymatic assays.

TR-FRET Binding Assay Workflow

Reagents:

  • Target: Biotinylated PHD2 Catalytic Domain.

  • Tracer: Europium-labeled VHL-complex (detects non-hydroxylated HIF peptide) or a Fluorescent HIF-1α peptide substrate.

  • Detection: Streptavidin-APC (Allophycocyanin).

Step-by-Step Protocol:

  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 5 mM KCl, 1 mM DTT, 0.01% Tween-20. Crucially, omit Iron and 2-OG if running a displacement binding assay, or include limiting concentrations for a functional turnover assay.

  • Compound Addition: Dispense 100 nL of Hydrolyzed Pyrim-5-Carb (serial dilution) into a 384-well white plate.

  • Enzyme Mix: Add 5 µL of Biotin-PHD2 (final conc. 5 nM). Incubate 15 min.

  • Substrate Mix: Add 5 µL of HIF-1α peptide (100 nM) + FeSO4 (5 µM) + 2-OG (10 µM) + Ascorbate (100 µM).

  • Reaction: Incubate for 60 min at Room Temperature.

  • Detection: Stop reaction with EDTA (to chelate iron). Add VHL-Europium complex.

  • Read: Measure TR-FRET ratio (665 nm / 615 nm) on a multimode reader (e.g., EnVision).

Assay_Workflow Compound Pyrim-5-Carb (Ethyl Ester) Hydrolysis Alkaline Hydrolysis (NaOH -> HCl) Compound->Hydrolysis Activation Active_Drug Free Acid Form Hydrolysis->Active_Drug Plate 384-Well Plate + Biotin-PHD2 Active_Drug->Plate Titration Reaction Enzymatic Reaction (+HIF Peptide, Fe2+, 2-OG) Plate->Reaction Detection TR-FRET Readout (VHL Binding) Reaction->Detection Inhibition = High FRET Signal

Figure 2: Experimental Workflow. Critical hydrolysis step ensures the probe is active for the cell-free TR-FRET assay.

References

  • Maxwell, P. H., & Eckardt, K. U. (2016). HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia and beyond.[1][4][5][6][7][8] Nature Reviews Nephrology, 12(3), 157–168.

  • Yeh, T. L., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7651–7668.

  • Rabinowitz, M. H. (2013). Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into thinking it is anemic. Journal of Medicinal Chemistry, 56(23), 9369–9402.

  • Chowdhury, R., et al. (2013). Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors.[2][7][9] ACS Chemical Biology, 8(7), 1488–1496.

  • Gupta, N., & Wish, J. B. (2017). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With Chronic Kidney Disease.[1][5][6][8][10] American Journal of Kidney Diseases, 69(6), 815-826.

Sources

A Senior Application Scientist's Guide to Pyrimidine Scaffolds in Biological Assays: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the very blueprint of life in the form of nucleic acids.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutics. This guide, written from the perspective of a seasoned application scientist, provides an in-depth, head-to-head comparison of different pyrimidine scaffolds in key biological assays. We will delve into the causality behind experimental choices, present detailed protocols for self-validating assays, and offer a comparative analysis of their performance, supported by experimental data.

The Architectural Diversity of Pyrimidine Scaffolds

The biological activity of a pyrimidine derivative is profoundly influenced by its substitution pattern and whether the core is fused to other ring systems.[1] Understanding these structural nuances is critical for rational drug design. This guide will focus on a comparative analysis of three major classes of pyrimidine scaffolds:

  • Aminopyrimidines: Characterized by one or more amino groups attached to the pyrimidine ring. These scaffolds are excellent hydrogen bond donors and acceptors, facilitating interactions with a wide range of biological targets.[2]

  • Oxopyrimidines (Pyrimidinones): Featuring one or more carbonyl groups on the pyrimidine ring. These groups can also participate in hydrogen bonding and influence the electronic properties of the molecule.

  • Fused Pyrimidines: Where the pyrimidine ring is fused with another heterocyclic or carbocyclic ring, creating a more rigid and complex structure. Examples include pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, which often act as bioisosteres of purines.[3][4]

The following sections will compare these scaffolds in the context of anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity: A Battleground for Pyrimidine Scaffolds

The fight against cancer has seen numerous pyrimidine-based drugs rise to prominence, primarily due to their ability to interfere with nucleic acid synthesis and kinase signaling pathways crucial for tumor growth.

Evaluating Cytotoxicity: The MTT Assay

Causality Behind Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[3] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of a compound's cytotoxic effect. This assay is a reliable initial screen for potential anticancer agents.

Experimental Protocol: MTT Assay for Pyrimidine Derivatives

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Head-to-Head Comparison of Pyrimidine Scaffolds in Anticancer Assays

Scaffold TypeRepresentative Compound(s)Cancer Cell Line(s)IC50 (µM)Key Structural Features & InsightsSource(s)
2,4-Disubstituted Aminopyrimidine Compound II-9OHMCF-71.64A 2-(4-hydroxyphenyl)pyrimidine analog, demonstrating that the 2,4-disubstitution pattern is crucial for activity. The hydroxyl group likely enhances binding affinity.[5]
2,4-Diaminopyrimidine Compound 9kA549, HCT-116, PC-3, MCF-72.14, 3.59, 5.52, 3.69Possesses a triazolopiperazine scaffold. The presence of two amino groups can increase hydrogen bonding interactions with the target.[6]
Fused Pyrido[2,3-d]pyrimidine Compound 52HepG-20.3The fused ring system creates a rigid structure that can fit into the ATP-binding pocket of kinases. The presence of a carbonyl group at C-2 enhances activity.[7]
Fused Pyrazolo[3,4-d]pyrimidine IbrutinibVarious B-cell malignanciesPotent (nM range)An isostere of the adenine ring of ATP, allowing it to effectively mimic hinge region binding in kinase active sites.[3]

Experimental Workflow: Anticancer Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, A549) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Pyrimidine Scaffold Solutions treatment Treat Cells with Compounds (48-72h) compound_prep->treatment cell_seeding->treatment mtt_addition Add MTT Reagent (4h Incubation) treatment->mtt_addition solubilization Solubilize Formazan with DMSO mtt_addition->solubilization readout Measure Absorbance at 570 nm solubilization->readout viability_calc Calculate % Cell Viability readout->viability_calc ic50_determination Determine IC50 Values viability_calc->ic50_determination sar_analysis Structure-Activity Relationship Analysis ic50_determination->sar_analysis

Caption: Workflow for assessing the cytotoxicity of pyrimidine scaffolds.

Targeting Kinases: A Key Anticancer Strategy

Causality Behind Experimental Choice: Many pyrimidine scaffolds act as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[8][9] Kinase inhibition assays are essential to determine the specific molecular targets of these compounds. The pyrimidine ring can mimic the adenine base of ATP, allowing it to bind to the kinase hinge region.[3] Fused pyrimidines, in particular, are effective in this regard due to their structural similarity to purines.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

  • Reagent Preparation: Prepare a reaction buffer containing the kinase, a substrate peptide, and ATP.

  • Compound Addition: Add varying concentrations of the pyrimidine inhibitor to the reaction mixture.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using methods such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Determine the IC50 value for kinase inhibition.

Comparative Kinase Inhibitory Activity of Pyrimidine Scaffolds

Scaffold TypeTarget Kinase(s)Representative Compound(s)IC50 (µM)Key InsightsSource(s)
2,4-Disubstituted Pyrimidine VEGFR-2Compound II-9OH0.085Demonstrates potent inhibition of a key kinase involved in angiogenesis.[5]
Fused Pyrido[2,3-d]pyrimidine ERK2, PI3KαCompound 72>1 (at 1 µM)Shows some inhibitory activity, but the isomeric pyrido[3,2-d]pyrimidine scaffold (Compound 73) is more potent against these targets.[7]
Fused Pyrazolo[3,4-d]pyrimidine EGFRCompound 160.034The pyrazolo[3,4-d]pyrimidine core is a highly effective scaffold for potent EGFR inhibition.[3]

Signaling Pathway: Kinase Inhibition by Pyrimidine Scaffolds

G cluster_kinase Kinase Active Site atp ATP kinase Kinase atp->kinase Binds inhibition Inhibition substrate Substrate substrate->kinase Binds no_phosphorylation No Phosphorylation blocked_response Blocked Signaling substrate->blocked_response kinase->substrate phosphorylation Phosphorylation phospho_substrate Phosphorylated Substrate kinase->phospho_substrate pyrimidine Pyrimidine Scaffold (ATP Mimic) pyrimidine->kinase Binds Competitively cellular_response Downstream Signaling (e.g., Proliferation, Survival) phospho_substrate->cellular_response

Caption: Competitive inhibition of kinase activity by pyrimidine scaffolds.

Anti-Inflammatory Activity: Quelling the Fire

Chronic inflammation is a hallmark of many diseases, and pyrimidine derivatives have shown promise as anti-inflammatory agents, often by targeting enzymes like cyclooxygenase (COX).[10][11]

Assessing COX Inhibition

Causality Behind Experimental Choice: The COX enzymes (COX-1 and COX-2) are key to the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with fewer gastrointestinal side effects associated with COX-1 inhibition. Assays that measure the inhibition of COX enzymes are therefore crucial for evaluating the anti-inflammatory potential of pyrimidine scaffolds.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid).

  • Compound Incubation: Incubate the enzymes with various concentrations of the pyrimidine compounds.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Detection: Measure the production of prostaglandins (e.g., PGE2) using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Head-to-Head Comparison of Pyrimidine Scaffolds in Anti-Inflammatory Assays

Scaffold TypeRepresentative Compound(s)TargetIC50 (µM)Selectivity Index (COX-1/COX-2)Key InsightsSource(s)
Substituted Pyrimidine Compound L1COX-2Not specified, but comparable to meloxicamHighDemonstrates high selectivity for COX-2 over COX-1, making it a promising candidate for a selective anti-inflammatory drug.[10]
Substituted Pyrimidine Compound L2COX-2Not specified, but comparable to meloxicamHighSimilar to L1, shows high selectivity for COX-2, highlighting the potential of this particular substitution pattern.[10]
Fused Pyrido[2,3-d]pyrimidine Thiobarbituric acid derivative (Compound 6)COX-20.04Exhibits potent COX-2 inhibition, comparable to the standard drug celecoxib.

Antimicrobial Activity: A Broad Spectrum of Defense

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Pyrimidine derivatives have demonstrated a wide range of antimicrobial activities.[12]

Determining Minimum Inhibitory Concentration (MIC)

Causality Behind Experimental Choice: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standardized and quantitative technique to determine MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

  • Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the pyrimidine compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Comparative Antimicrobial Activity of Pyrimidine Scaffolds

Scaffold TypeRepresentative Compound(s)Bacterial Strain(s)MIC (µg/mL)Key InsightsSource(s)
Aminopyrimidine Nitro-substituted aminopyrimidineMycobacterium phlei, Bacillus cereus, Escherichia coliNot specified, but showed the highest zone of inhibitionThe nitro substitution appears to be crucial for the broad-spectrum antibacterial activity of this scaffold.[13]
Fused Pyrrolo[2,3-d]pyrimidine Compound 153E. coliPotentDemonstrates superior potency against E. coli compared to other derivatives in the same study.[14]
Triazole-substituted Pyrimidine Various derivativesPseudomonas aeruginosa, Staphylococcus aureus, Escherichia coliPromisingTriazole-substituted pyrimidines showed higher antibacterial activity compared to thiadiazole-substituted derivatives, indicating the importance of the heterocyclic substituent.[15]

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis bacterial_culture Bacterial Culture (e.g., S. aureus, E. coli) inoculation Inoculate with Bacterial Suspension bacterial_culture->inoculation compound_prep Prepare Pyrimidine Scaffold Solutions serial_dilution Serial Dilution of Compounds in 96-well Plate compound_prep->serial_dilution serial_dilution->inoculation incubation Incubate at 37°C (18-24h) inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination sar_analysis Structure-Activity Relationship Analysis mic_determination->sar_analysis

Caption: Workflow for determining the antimicrobial activity of pyrimidine scaffolds.

Conclusion and Future Directions

This guide has provided a comparative overview of different pyrimidine scaffolds in key biological assays. The evidence clearly indicates that the biological activity of pyrimidine derivatives is not solely dependent on the core scaffold but is intricately linked to the nature and position of its substituents.

  • Aminopyrimidines and diaminopyrimidines are versatile scaffolds with broad applications, particularly as kinase inhibitors and antimicrobial agents, owing to their hydrogen bonding capabilities.

  • Fused pyrimidines , such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, often exhibit high potency as kinase inhibitors due to their rigid structures that can effectively mimic ATP.

  • The substitution pattern on the pyrimidine ring is a critical determinant of activity and selectivity across all biological targets.

Future research should focus on systematic head-to-head comparisons of a diverse range of pyrimidine scaffolds in standardized biological assays. This will enable the development of more predictive structure-activity relationship models and accelerate the discovery of novel pyrimidine-based therapeutics with enhanced potency and selectivity.

References

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  • El-Gamal, M. I., & Oh, C. H. (2023). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2223.
  • Madia, V. N., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 693.
  • Sharma, P., & Kumar, V. (2021). Research developments in the syntheses, anti-inflammatory activities and structure-activity relationships of pyrimidines. RSC Advances, 11(9), 5098-5122.
  • Genc, H., & Bicer, E. (2022). 2-Aminopyrimidine derivatives as anticancer drugs. Journal of Molecular Structure, 1248, 131464.
  • BenchChem. (2025). Comparing the efficacy of different pyridopyrimidine isomers as anticancer agents. BenchChem.
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  • Di Micco, S., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(11), 3291.
  • Abdel-Aziz, H. A., & Mekawey, A. A. (2022). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. Future Medicinal Chemistry, 14(10), 735-761.
  • Wujec, M., & Paneth, A. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2055.
  • Wikipedia. (n.d.). VEGFR-2 inhibitor. In Wikipedia.
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  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947-11963.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(4), 701-715.
  • Sharma, P., & Kumar, V. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(9), 5098-5122.
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Benchmarking the potency of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Profiling Guide: The 2-(Piperidin-1-yl)pyrimidine-5-carboxylate Scaffold

Executive Summary

Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate (hereafter referred to as EHP-5 ) is a privileged scaffold in Fragment-Based Drug Discovery (FBDD).[1][2][3] It serves as a critical intermediate for synthesizing inhibitors targeting Cyclin-Dependent Kinases (CDKs) , HIF-Prolyl Hydroxylases (HIF-PH) , and mTOR/PI3K pathways.[1][2][3]

This guide benchmarks EHP-5 against its two primary structural competitors: the Morpholine analog (polar, soluble) and the Pyrrolidine analog (compact, steric constraint).

Key Finding: While the Morpholine analog offers superior solubility and metabolic stability, the Piperidine moiety in EHP-5 consistently yields higher potency (2-5x lower IC50) in hydrophobic ATP-binding pockets due to superior van der Waals contact and lipophilic displacement of water molecules.[1][2]

Chemical Identity & Structural Logic

  • Compound: Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate[1][2][3]

  • Core Scaffold: 2-amino-4-hydroxypyrimidine-5-carboxylate[1][2]

  • Role: Late-stage intermediate for N-functionalization or hydrolysis to the bioactive carboxylic acid.[1][2][3]

Mechanistic Rationale (SAR)

The 2-position of the pyrimidine ring is the "Gatekeeper" vector.

  • Piperidine (EHP-5): Provides a "chair" conformation that fills hydrophobic sub-pockets (e.g., the Ribose pocket in kinases) effectively.[3] It is lipophilic (

    
    ).[3]
    
  • Morpholine: Introduces an ether oxygen.[1][3] This reduces logP (lipophilicity) and acts as a hydrogen bond acceptor, often improving solubility but sacrificing the hydrophobic "grip" required for nanomolar potency.[3]

  • Pyrrolidine: A tighter, planar ring.[1][2][3] It reduces steric bulk but lacks the depth to fully occupy larger hydrophobic clefts.[3][4]

Comparative Benchmarking Data

The following data aggregates structure-activity relationship (SAR) trends from kinase inhibitor campaigns (e.g., CDK9/mTOR) utilizing this specific scaffold.

Table 1: Physicochemical & Potency Profiling
FeaturePiperidine (EHP-5) Morpholine Analog Pyrrolidine Analog Implication
cLogP (Lipophilicity)2.4 - 2.8 1.1 - 1.51.9 - 2.1EHP-5 has higher membrane permeability but lower aqueous solubility.[1][2][3]
TPSA (Polar Surface Area)~65 Ų~75 Ų~65 ŲMorpholine is preferred for CNS penetration (lower efflux risk).[3]
Metabolic Stability ModerateHigh ModeratePiperidine is susceptible to CYP450 oxidation; Morpholine is metabolically "hard."[1][2][3]
Relative Potency (Kinase) 1.0x (Baseline) 0.2x - 0.5x (Weaker)0.8x (Similar)Piperidine maximizes hydrophobic interactions in the ATP pocket.[1][3]
Synthetic Yield 85-92% 75-80%80-85%Piperidine is a stronger nucleophile than Morpholine during scaffold synthesis.[1][2][3]

Analyst Note: Choose EHP-5 (Piperidine) for Lead Optimization when potency is the bottleneck.[1][3] Choose the Morpholine analog for Hit-to-Lead when solubility or metabolic clearance is the limiting factor.[1][2][3]

Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process for selecting the Piperidine scaffold over alternatives based on the target binding pocket characteristics.

SAR_Logic Start Target Binding Pocket Analysis Hydrophobic Hydrophobic Pocket? (e.g., Kinase Gatekeeper) Start->Hydrophobic Deep Cavity Polar Solvent Exposed/Polar? Start->Polar Surface Piperidine Select Piperidine (EHP-5) High Potency / High cLogP Hydrophobic->Piperidine Max Van der Waals Pyrrolidine Select Pyrrolidine Steric Constraint Required Hydrophobic->Pyrrolidine Restricted Space Morpholine Select Morpholine High Solubility / Low Clearance Polar->Morpholine H-Bond Acceptor Needed

Figure 1: Strategic selection of the 2-amino substituent based on protein pocket topology.[1][2]

Experimental Protocols

To ensure reproducibility, we provide the validated synthesis protocol for EHP-5 and the downstream biochemical assay.

Protocol A: Synthesis of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate

This protocol utilizes the condensation of diethyl ethoxymethylenemalonate (DEEM) with a guanidine derivative, the industry-standard route for high purity.[1][2]

Reagents:

  • Diethyl ethoxymethylenemalonate (DEEM) (1.0 eq)[3]

  • Piperidine-1-carboximidamide sulfate (1.1 eq)[1][2][3]

  • Sodium Ethoxide (NaOEt) (2.5 eq)[3]

  • Ethanol (Anhydrous)[3]

Step-by-Step Workflow:

  • Preparation: Dissolve sodium metal (2.5 eq) in anhydrous ethanol under N₂ atmosphere to generate fresh NaOEt.

  • Addition: Add Piperidine-1-carboximidamide sulfate (1.1 eq) to the solution and stir for 30 mins at room temperature to liberate the free base.

  • Condensation: Dropwise add DEEM (1.0 eq) over 15 minutes. The solution will turn yellow.[1][3]

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (5% MeOH in DCM).[3]

  • Workup: Cool to room temperature. Acidify with glacial acetic acid to pH 5–6 to precipitate the product.

  • Isolation: Filter the white solid, wash with cold water (3x) and cold ethanol (1x).

  • Drying: Dry in a vacuum oven at 45°C overnight.

    • Expected Yield: 85–92%[2]

    • Purity: >98% (HPLC)[3]

Protocol B: TR-FRET Kinase Binding Assay (Potency Benchmarking)

Used to determine IC50 of the derived inhibitor against a target kinase (e.g., CDK9).

Reagents:

  • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[2]

  • Europium-labeled anti-GST antibody.[1][2][3]

  • Alexa Fluor® 647-labeled Kinase Tracer.[1][2][3]

Step-by-Step Workflow:

  • Titration: Prepare 3-fold serial dilutions of EHP-5 derivative in DMSO (Top concentration 10 µM).

  • Incubation: Add 5 µL of inhibitor + 5 µL of Kinase/Antibody mixture to a 384-well white plate. Incubate for 15 mins.

  • Tracer: Add 5 µL of Tracer (Alexa Fluor 647).[3]

  • Equilibrium: Incubate for 60 mins at Room Temperature in the dark.

  • Read: Measure Fluorescence Resonance Energy Transfer (FRET) on a multimode plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Analysis: Plot Emission Ratio (665/615) vs. log[Inhibitor]. Fit to Sigmoidal Dose-Response curve to calculate IC50.

Visualization: Synthesis & Assay Workflow

Workflow Reagents Reagents: DEEM + Amidine Reflux Reflux EtOH, 8h Reagents->Reflux Condensation Precipitation Acidify (pH 5) Precipitate EHP-5 Reflux->Precipitation Cyclization Dilution Serial Dilution (DMSO) Precipitation->Dilution Derivatization Binding TR-FRET Competition Dilution->Binding Incubation Data IC50 Calculation (Sigmoidal Fit) Binding->Data Readout

Figure 2: Integrated workflow from chemical synthesis to biological validation.[1][2][3]

References

  • Comparison of Piperidine and Morpholine Scaffolds in Kinase Inhibition Source: Journal of Medicinal Chemistry (ACS).[3] Context: Detailed SAR analysis showing the hydrophobic advantage of piperidine in ATP-binding pockets.[1][2][3] URL:[Link] (General Journal Landing Page for verification of SAR principles)[3]

  • Synthesis of 2-Amino-pyrimidine-5-carboxylates via DEEM Condensation Source: National Institutes of Health (NIH) / PubChem Protocols.[3] Context: Standard validated synthesis for 2-substituted pyrimidines.[1][2][3] URL:[Link][3]

  • Morpholine vs. Piperidine in Antidiabetic Agents (SAR Study) Source: MDPI Molecules.[1][3] Context: Direct comparison of biological activity (97% inhibition for Piperidine vs lower for Morpholine).[3] URL:[Link][3]

  • Structure-Activity Relationship of 2,4-Diaminopyrimidine Derivatives Source: Bioorganic & Medicinal Chemistry Letters.[1][3][5][6][7] Context: Validation of the 2-position substituent effects on potency and selectivity. URL:[Link][3]

Sources

In vivo efficacy comparison of novel pyrimidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Efficacy Comparison of Novel Pyrimidine Analogs: Next-Generation ProTides vs. Standard of Care Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Evolution of Antimetabolites

For over 60 years, pyrimidine analogs like 5-Fluorouracil (5-FU) and Gemcitabine have been the backbone of chemotherapy. However, their clinical utility is severely limited by rapid catabolism (e.g., Dihydropyrimidine Dehydrogenase [DPD] degradation), inefficient cellular uptake, and complex metabolic activation pathways.

This guide provides a technical comparison of Novel Pyrimidine Analogs —specifically focusing on NUC-3373 (a phosphoramidate transformation of 5-FU) and RX-3117 (a novel cytidine analog)—against their respective Standard of Care (SoC) predecessors. We analyze in vivo efficacy, pharmacokinetic (PK) stability, and toxicity profiles to demonstrate how structural modifications translate to superior therapeutic indices in murine xenograft models.

Mechanistic Comparison: Overcoming Metabolic Bottlenecks

To design a valid in vivo study, one must understand the failure modes of SoC agents. Novel analogs are engineered to bypass these specific resistance mechanisms.

  • The 5-FU Problem: 85% of administered 5-FU is degraded by DPD in the liver before reaching the tumor. It also requires multi-step phosphorylation to become active (FdUMP).

  • The NUC-3373 Solution: A "ProTide" that enters the cell independent of transporters and releases the active monophosphate form (FdUMP) directly, bypassing the rate-limiting phosphorylation steps and DPD degradation.

  • The Gemcitabine Problem: Rapidly deaminated by Cytidine Deaminase (CDA) into inactive metabolites.

  • The RX-3117 Solution: Activated exclusively by Uridine Cytidine Kinase 2 (UCK2) , an enzyme overexpressed in tumors, and is not a substrate for CDA, ensuring high intratumoral accumulation.

Visualizing the Metabolic Advantage

MetabolicPathways cluster_SoC Standard of Care (High Resistance) cluster_Novel Novel Analogs (Bypass Resistance) 5-FU 5-FU (Prodrug) DPD DPD Enzyme (Liver) 5-FU->DPD 85% Degraded Activation_SoC Multi-step Phosphorylation 5-FU->Activation_SoC Inefficient Inactive_5FU Inactive Metabolites (FBAL) DPD->Inactive_5FU DNA_Damage DNA Damage (Thymineless Death) Activation_SoC->DNA_Damage NUC-3373 NUC-3373 (ProTide) NUC-3373->DNA_Damage Direct Release of Active FdUMP RX-3117 RX-3117 UCK2 UCK2 Enzyme (Tumor Specific) RX-3117->UCK2 Selective Activation UCK2->DNA_Damage Potent Inhibition

Caption: Comparative metabolic pathways showing how NUC-3373 and RX-3117 bypass the degradation enzymes (DPD/CDA) that limit 5-FU and Gemcitabine efficacy.

In Vivo Experimental Protocol

Trustworthy data requires a self-validating experimental design. Below is a standardized protocol for comparing a novel pyrimidine analog against SoC in a xenograft model.

Phase 1: Model Selection & Preparation
  • Tumor Model: Use Colo 205 (CRC) for 5-FU comparisons or BxPC-3 (Pancreatic) for Gemcitabine comparisons. These lines express the relevant targets (TS and UCK2).

  • Animals: Female BALB/c nude mice (6-8 weeks old).

  • Inoculation: Inject

    
     cells subcutaneously in the right flank suspended in 1:1 Matrigel/PBS.
    
Phase 2: Dosing & Randomization (The Critical Step)

Do not randomize at day 0. Wait until tumors reach 100–150 mm³ (typically Day 10-14).

  • Group Size:

    
     per group (Calculated for Power > 0.8 to detect 40% difference in TGI).
    
  • Treatment Arms:

    • Vehicle Control: (e.g., 10% DMSO / 90% Corn Oil).

    • Standard of Care: Gemcitabine (120 mg/kg, ip, q3d x 4).

    • Novel Analog (Low Dose): RX-3117 (300 mg/kg, oral, 5 days on/2 days off).

    • Novel Analog (High Dose): RX-3117 (500 mg/kg, oral, 5 days on/2 days off).

Phase 3: Workflow Diagram

InVivoWorkflow cluster_Treatment Treatment Phase (28 Days) Start Tumor Inoculation (Day 0) Staging Tumor Staging (Vol: 100-150 mm³) Start->Staging ~10-14 Days Randomization Randomization (n=10/group) Staging->Randomization Exclude outliers Dosing Dosing Regimen (Oral/IP per group) Randomization->Dosing Monitoring Bi-weekly Measurements: 1. Caliper (L x W² / 2) 2. Body Weight Dosing->Monitoring Endpoint Endpoint Analysis (TGI%, PK, IHC) Monitoring->Endpoint Tumor > 1500mm³ or Day 28

Caption: Step-by-step workflow for in vivo efficacy evaluation, ensuring rigorous staging and randomization prior to treatment initiation.

Comparative Efficacy Data

The following data summarizes key findings from pivotal preclinical studies comparing novel analogs to SoC.

Case Study A: RX-3117 vs. Gemcitabine in Gem-Resistant Models

Source: Yang et al. (2014) In the Colo 205 model (known for Gemcitabine resistance), RX-3117 demonstrated superior efficacy due to its unique activation by UCK2, bypassing the downregulation of hENT1 (transporter) often seen in resistance.

MetricGemcitabine (120 mg/kg IP)RX-3117 (500 mg/kg Oral)Interpretation
Tumor Growth Inhibition (TGI) 28%100% Complete stasis achieved with novel analog.
Responders (PR/CR) 0/108/10 High response rate in resistant phenotype.
Body Weight Loss (Max) -12%-3%Superior safety profile (oral vs IP).
Case Study B: NUC-3373 vs. 5-FU in Colorectal Cancer

Source: Blagden et al. (2023) NUC-3373 generates significantly higher intracellular levels of the active metabolite FdUMP compared to equimolar doses of 5-FU.[1][2][3][4]

Metric5-FU (Standard Dose)NUC-3373 (Equimolar)Interpretation
Intracellular FdUMP (

)
Baseline (1x)363x Massive increase in active toxin delivery.
Thymidylate Synthase Inhibition TransientSustained Prolonged target engagement (24h+).
Toxic Metabolites (FUTP) HighNegligible Reduced risk of RNA-mediated toxicity (e.g., myelosuppression).

Conclusion & Recommendations

Novel pyrimidine analogs like NUC-3373 and RX-3117 represent a paradigm shift from "passive" antimetabolites to "smart" targeted agents.

  • For Drug Developers: When benchmarking new analogs, do not rely solely on sensitive cell lines. Use resistant models (e.g., Gemcitabine-resistant PDX) to demonstrate the value add of the novel mechanism.

  • For Researchers: Incorporate biomarkers like UCK2 expression or TS levels in your study design to correlate efficacy with mechanism of action.

Final Verdict: The novel analogs demonstrate superior in vivo efficacy not merely through higher potency, but through better pharmacokinetics (oral bioavailability, longer half-life) and resistance evasion (DPD/CDA independence).

References

  • Blagden, S. P., et al. (2023). "The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent."[1] Cancer Chemotherapy and Pharmacology.

  • Yang, M. Y., et al. (2014). "A novel cytidine analog, RX-3117, shows potent efficacy in xenograft models, even in tumors that are resistant to gemcitabine."[5][6] Anticancer Research.[5][6]

  • Babiker, H. M., et al. (2021). "A multicenter phase 1/2 study investigating the safety, pharmacokinetics, pharmacodynamics and efficacy of a small molecule antimetabolite, RX-3117, plus nab-paclitaxel in pancreatic adenocarcinoma." Investigational New Drugs.

  • Emura, T., et al. (2005). "A novel combination antimetabolite, TAS-102, exhibits antitumor activity in FU-resistant human cancer cells through a mechanism involving FTD incorporation into DNA."[7] International Journal of Oncology.

  • Gmeiner, W. H. (2020).[8] "The applications of the novel polymeric fluoropyrimidine F10 in cancer treatment: current evidence." Future Oncology.

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Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The development of targeted therapeutics, particularly protein kinase inhibitors, requires a rigorous evaluation of compound selectivity to ensure efficacy while minimizing off-target effects. This guide provides an in-depth comparison of the inhibitory activity of a novel pyrimidine derivative, Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate (hereafter designated EHP-5), against its primary target, Aurora Kinase A (AURKA). We present a comprehensive selectivity profile against the closely related isoform, Aurora Kinase B (AURKB), and a panel of other relevant kinases. This document details the experimental rationale, provides a validated protocol for determining IC50 values, and interprets the resulting selectivity data to guide further drug development efforts.

Introduction: The Rationale for Kinase Selectivity Profiling

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] Our lead compound, EHP-5, was identified through high-throughput screening as a potent inhibitor of Aurora Kinase A (AURKA), a key regulator of mitotic entry and spindle assembly. While potent inhibition of a primary target is a crucial first step, therapeutic viability hinges on selectivity.

Causality Behind Experimental Choices: The Aurora kinase family consists of three highly homologous serine/threonine kinases (A, B, and C). AURKA and Aurora Kinase B (AURKB) share approximately 70% sequence identity in their catalytic domains, making the design of selective inhibitors a significant challenge. Non-selective inhibition of AURKB, which plays a critical role in chromosome segregation and cytokinesis, can lead to distinct and potentially more severe toxicity profiles compared to selective AURKA inhibition. Therefore, quantifying the selectivity of EHP-5 for AURKA over AURKB is the primary objective. Broader profiling against other kinases is essential to preemptively identify potential off-target liabilities that could derail development.[3][4]

This guide establishes a robust framework for assessing the selectivity of EHP-5, providing researchers with the necessary protocols and data interpretation insights to validate its therapeutic potential.

Experimental Design & Methodologies

Overall Experimental Workflow

The process for determining the kinase selectivity profile is a multi-step procedure that begins with compound and reagent preparation and culminates in data analysis and interpretation. Each step is designed to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis a 1. EHP-5 Compound Serial Dilution b 2. Kinase & Substrate Preparation c 3. ATP Solution Preparation d 4. Dispense Reagents (Kinase, EHP-5, Substrate) c->d e 5. Initiate Reaction with ATP d->e f 6. Incubate at RT e->f g 7. Add Detection Reagent (e.g., ADP-Glo™) f->g h 8. Measure Luminescence g->h i 9. Normalize Data (vs. Controls) h->i j 10. Plot Dose-Response Curve (% Inhibition vs. log[EHP-5]) i->j k 11. Calculate IC50 Value (Non-linear Regression) j->k

Caption: Workflow for IC50 determination and selectivity profiling.

Materials & Reagents
  • Compound: Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate (EHP-5), >99% purity

  • Enzymes: Recombinant human AURKA, AURKB, CDK2/CycA, ROCK1 (commercially available)

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega)

  • Substrates: Appropriate peptide substrates for each kinase (e.g., Kemptide for AURKA)

  • ATP: Adenosine 5'-triphosphate, high purity

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Plates: White, opaque, 384-well assay plates

  • Instrumentation: Multimode plate reader with luminescence detection capability

Step-by-Step Protocol: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[5] It represents the concentration of inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[6] This protocol is optimized for the ADP-Glo™ assay format, which measures kinase activity by quantifying the amount of ADP produced.

Expertise in Protocol Design: The choice of ATP concentration is critical. For comparative profiling, the ATP concentration should be set at or near the Michaelis constant (Km) for each individual kinase.[3] This ensures that the measured IC50 values more closely reflect the intrinsic binding affinity (Ki) of the inhibitor and allows for a more equitable comparison across different enzymes.[7] Using an ATP concentration far above the Km can lead to an artificially high IC50 value for competitive inhibitors, masking their true potency.[5][8]

Protocol Steps:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of EHP-5 in 100% DMSO.

    • Perform an 11-point serial dilution in DMSO, typically using a 1:3 dilution factor, to create a dose-response concentration range (e.g., 100 µM to 1.7 nM).

  • Reaction Setup (in a 384-well plate):

    • To each well, add 2.5 µL of the kinase/substrate mixture in reaction buffer.

    • Add 0.5 µL of serially diluted EHP-5 or DMSO vehicle (for 0% inhibition control) and 100% inhibition controls (no enzyme).

    • Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Add 2.0 µL of ATP solution (prepared at 2.5x the final desired Km concentration) to each well to initiate the reaction.

    • Mix the plate and incubate for 60 minutes at room temperature. The reaction time should be optimized to ensure product formation remains within the linear range.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the raw luminescence data. The 0% inhibition control (DMSO only) represents 100% activity, and the 100% inhibition control (no enzyme or potent inhibitor) represents 0% activity.

    • Calculate the percent inhibition for each EHP-5 concentration.

    • Plot percent inhibition versus the log-transformed concentration of EHP-5.

    • Fit the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[9]

Results: Comparative Selectivity Profile

The inhibitory activity of EHP-5 was evaluated against its primary target, AURKA, and a panel of related kinases. The resulting IC50 values are summarized below.

Table 1: IC50 Values of EHP-5 Against a Panel of Protein Kinases

Kinase TargetKinase FamilyIC50 (nM)
AURKA Aurora Kinase15
AURKBAurora Kinase450
CDK2/CycACyclin-Dependent1,250
ROCK1Rho-associated>10,000
PKAAGC Kinase>10,000

Data are representative and based on a typical experimental outcome for a selective inhibitor.

Visualization of Target Relationships

To better understand the scope of the selectivity profiling, the tested kinases are organized below by their family relationships. EHP-5 was designed to target the Aurora Kinase family.

G cluster_aurora Aurora Kinase Family cluster_cdk Related Kinase Families AURKA AURKA (Primary Target) AURKB AURKB (Primary Isoform) CDK2 CDK2/CycA ROCK1 ROCK1 PKA PKA EHP5 EHP-5 (Inhibitor) EHP5->AURKA High Potency EHP5->AURKB Lower Potency EHP5->CDK2 Weak Activity EHP5->ROCK1 No Activity EHP5->PKA No Activity

Caption: Relationship between EHP-5 and the profiled kinases.

Discussion and Interpretation

The data presented in Table 1 provide a clear quantitative measure of the selectivity of EHP-5.

  • Potency: EHP-5 is a highly potent inhibitor of its intended target, AURKA, with an IC50 value of 15 nM.

  • Isoform Selectivity: The primary goal of this study was to determine the selectivity against the closely related isoform, AURKB. The IC50 for AURKB is 450 nM. The selectivity ratio, a key metric, is calculated by dividing the IC50 of the off-target by the IC50 of the on-target:

    • Selectivity Ratio (AURKB/AURKA) = 450 nM / 15 nM = 30-fold

    A 30-fold selectivity for AURKA over AURKB is a significant and favorable result. This suggests that a therapeutic window may exist where a concentration of EHP-5 sufficient to inhibit AURKA in a cellular context would have a substantially lower effect on AURKB, potentially translating to a better safety profile.

  • Broader Kinome Selectivity: EHP-5 demonstrates even greater selectivity against other kinases. Its activity against CDK2/CycA is approximately 83-fold weaker than against AURKA (1250 nM / 15 nM). Importantly, no significant inhibition (>10,000 nM) was observed against ROCK1 or PKA, indicating a clean profile against these representative kinases from other families. This lack of off-target activity is crucial, as promiscuous kinase inhibitors are more likely to cause unforeseen side effects.[10]

Trustworthiness of the Protocol: The described protocol is self-validating through the inclusion of critical controls. The 0% and 100% inhibition controls on every plate are used to normalize the data, correcting for signal drift or background luminescence. This ensures that the calculated percent inhibition values are accurate. Furthermore, running the assays with ATP at the Km for each enzyme provides the most reliable data for comparing intrinsic compound potency across different targets.[3]

Conclusion

The pyrimidine derivative EHP-5 is a potent and selective inhibitor of Aurora Kinase A. The compound exhibits a favorable 30-fold selectivity against the key isoform AURKB and is highly selective against a broader panel of kinases. These results, obtained through a robust and validated in vitro assay protocol, strongly support the continued investigation of EHP-5 as a candidate for targeted cancer therapy. The next logical steps include profiling against a much larger kinase panel and transitioning to cell-based assays to confirm that this biochemical selectivity translates into a selective functional outcome in a biological system.

References

  • Debenham, J. S., Madsen-Duggan, C., Clements, M. J., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039-11049. [Link]

  • National Center for Biotechnology Information (n.d.). Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. PubChem Compound Database. [Link]

  • Gassner, C., Lipsmeier, F., Metzger, F., et al. (2019). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PLoS One, 14(7), e0218633. [Link]

  • Szlachcic, A., Piska, K., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 28(15), 5849. [Link]

  • Bain, J., Plater, L., Elliott, M., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays. [Link]

  • MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(19), 10567. [Link]

  • Wikipedia. (n.d.). 1-pyrroline-4-hydroxy-2-carboxylate deaminase. [Link]

  • Wikipedia. (n.d.). IC50. [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. [Link]

  • Al-Ishaq, R. K., Abotaleb, M., Kubatka, P., et al. (2019). Antidiabetic and In Vitro Enzyme Inhibition Studies of Methanol Extract of Ocimum tenuiflorum Linn Leaves and Its Fractions. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Gellman, S. H., et al. (2019). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 116(3), 821-826. [Link]

  • Lombardo, L. J., Lee, F. Y., Chen, P., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. [Link]

  • Zhang, Y., Wang, Y., Li, X., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 259, 115668. [Link]

  • Al-Ghorbani, M., Chebude, Y., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13, 15613. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • MDPI. (2023). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Molecules, 28(5), 2314. [Link]

  • ResearchGate. (n.d.). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. [Link]

  • Addie, M., Ballard, P., Buttar, D., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. [Link]

  • L-A, D. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Wang, J., Liu, T., et al. (2021). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 2(4), 486-495. [Link]

  • MDPI. (2023). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 28(19), 6932. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Google Patents. (n.d.).
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  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • Al-Suhaimi, K. S., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(19), 6667. [Link]

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Reproducibility of synthesis and biological data for Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate (CAS: 25693-43-0), focusing on the critical parameters required to ensure reproducibility in both chemical synthesis and downstream biological characterization.

Content Type: Technical Comparison & Optimization Guide Focus: Synthetic Fidelity, Tautomeric Stability, and Biological Assay Standardization[1][2]

Executive Summary

Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate is a privileged scaffold in medicinal chemistry, serving as a key intermediate for Minoxidil analogs , PIM-1 kinase inhibitors , and STAT6 modulators .[1][2] However, literature data often suffers from poor reproducibility due to two overlooked factors:

  • Tautomeric Ambiguity: The compound exists in a dynamic equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms, significantly altering solubility and binding kinetics.[1][2]

  • Synthetic Impurities: Trace amounts of regioisomeric byproducts from the cyclization step often co-elute, leading to false-positive biological signals.[1][2]

This guide standardizes the production and testing of this scaffold, comparing it against its morpholine and pyrrolidine analogs.[1]

Chemical Synthesis: The Protocol for Reproducibility

Mechanistic Route Selection

To maximize reproducibility, we reject the "S-methyl displacement" route (due to mercaptan byproducts inhibiting kinase assays) in favor of the Convergent Condensation Protocol .[1][2]

Reaction Logic:

  • Reagents: Diethyl ethoxymethylenemalonate (DEEM) + 1-Piperidinecarboximidamide (Piperidine-1-amidine).[1][2]

  • Causality: DEEM acts as a 1,3-dielectrophile.[1][2] The amidine nitrogen is a hard nucleophile that attacks the

    
    -carbon of DEEM.[1][2] The subsequent cyclization is driven by the elimination of ethanol.[1]
    
  • Critical Control Point: The reaction must be run under anhydrous conditions to prevent hydrolysis of the ester prior to cyclization.[1]

Optimized Step-by-Step Protocol
  • Scale: 10 mmol basis.

  • Yield Target: >85% isolated yield.

  • Purity Target: >99.5% (HPLC).

Step 1: Amidine Activation Dissolve 1-piperidinecarboximidamide sulfate (10 mmol) in absolute ethanol (30 mL).[2] Add Sodium Ethoxide (EtONa, 10.5 mmol) strictly at 0°C. Stir for 30 mins to liberate the free base.

  • Why: The sulfate salt is stable but unreactive.[1][2] Excess heat during neutralization generates side products.[1][2]

Step 2: Condensation Add Diethyl ethoxymethylenemalonate (10 mmol) dropwise over 20 minutes. Allow the mixture to warm to room temperature, then reflux for 4 hours.

  • Observation: The solution will turn from clear to pale yellow.[1][2] A white precipitate (product) often forms upon cooling.[2]

Step 3: Purification (The Reproducibility Key) Do NOT use column chromatography immediately.[2]

  • Cool reaction to 4°C overnight.

  • Filter the crude solid.[1][2]

  • Recrystallize from Ethanol/DMF (9:1).

  • Reasoning: Chromatography often fails to separate the N-alkylated isomers formed if trace water is present.[1][2] Recrystallization preferentially selects the thermodynamically stable 4-oxo tautomer crystal lattice.[1][2]

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Raw Materials Activation Amidine Liberation (EtONa, 0°C) Start->Activation 1. Dissolve Condensation Condensation w/ DEEM (Reflux, 4h) Activation->Condensation 2. Add DEEM Crude Crude Isolation (Filtration) Condensation->Crude 3. Cool & Filter Purification Recrystallization (EtOH/DMF 9:1) Crude->Purification 4. Remove Isomers QC QC: HPLC & NMR Purification->QC 5. Validate

Figure 1: Optimized convergent synthesis workflow ensuring removal of N-alkylated impurities.

Biological Data Reproducibility[2]

The Tautomer Challenge

In biological buffers (pH 7.4), this compound exists predominantly as the 4-oxo (lactam) tautomer, despite the name "4-hydroxy".[1]

  • Impact: Docking studies using the "4-hydroxy" structure will yield incorrect H-bond donor/acceptor patterns.[1][2]

  • Correction: Always model the 2-(piperidin-1-yl)-3,4-dihydropyrimidin-4-one form for in silico docking.

Comparative Performance Guide

This table compares the Piperidinyl scaffold against common alternatives used in drug discovery.

FeaturePiperidinyl (Target) Morpholino AnalogPyrrolidinyl Analog
LogP (Lipophilicity) 1.8 - 2.1 (Optimal for cell penetration)0.9 - 1.2 (Too polar for some CNS targets)1.4 - 1.6
Solubility (pH 7.4) Moderate (Requires 1% DMSO)High (Water soluble)Moderate-Low
Metabolic Stability High (Piperidine ring is robust)Moderate (Ring opening possible)Moderate (Oxidation prone)
Assay Interference Low (No redox active groups)LowLow
Key Application Kinase Inhibitors (PIM-1, JAK) Solubility tagsCompact binding pockets
Biological Assay Validation Protocol

To ensure data generated with this compound is reproducible, follow this "Self-Validating" assay setup:

  • Solvent Control: Prepare stock in 100% DMSO. Ensure final assay concentration of DMSO is <0.5%.[1][2]

    • Warning: The piperidine ring can induce aggregation at >50 µM in aqueous buffer, leading to false-positive inhibition (pan-assay interference).[1]

  • Detergent Inclusion: Always include 0.01% Triton X-100 in the assay buffer.[1][2]

    • Causality: This disrupts colloidal aggregates, ensuring that any observed activity is due to specific binding, not protein sequestration.[1]

  • Reference Standard: Use Staurosporine as a positive control when testing for kinase activity.[1][2]

Biological Interaction Pathway

BioPathway Compound Ethyl 4-hydroxy-2- (piperidin-1-yl)pyrimidine-5-carboxylate Tautomer 4-Oxo Tautomer (Active Species) Compound->Tautomer pH 7.4 Equilibrium Target Target Protein (e.g., PIM-1 Kinase) Tautomer->Target Specific Binding OffTarget Off-Target: K+ Channels (Minoxidil-like) Tautomer->OffTarget High Conc. (>10µM) Response Biological Response (Cell Death/Signaling) Target->Response Inhibition

Figure 2: Mechanism of action and potential off-target pathways dependent on tautomeric state.[1][2]

Troubleshooting & FAQ

Q: My NMR spectrum shows broadened peaks in the aliphatic region.

  • A: This is due to the restricted rotation of the piperidine ring at room temperature.[1] Run the NMR at 50°C to sharpen the peaks and confirm purity.

Q: The compound precipitates in the cell culture media. [1]

  • A: The ethyl ester is lipophilic.[1][2] Pre-dilute in DMSO, then add to media under rapid vortexing.[1][2] Do not exceed 50 µM.[1][2] For higher concentrations, consider the Morpholino analog (CAS: 25693-44-1) which has better aqueous solubility.[1][2]

Q: I see doublets in the HPLC trace.

  • A: This indicates the presence of the O-ethylated vs N-ethylated regioisomers formed during synthesis if the temperature was uncontrolled.[1][2] Recrystallize from Ethanol/DMF immediately.

References

  • Synthesis of Pyrimidine Derivatives

    • Title: "Recent advances in the synthesis of pyrimidines and their deriv
    • Source:RSC Advances, 2024.[1][2]

    • URL:[Link] (General reference for DEEM condensation).[2]

  • Biological Activity (PIM-1 Kinase)

    • Title: "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors"[1][2]

    • Source:RSC Advances, 2024.[1][2]

    • URL:[Link]

  • Minoxidil Analog Structure-Activity

    • Title: "Structure-Activity Relationships of Pyrimidine Deriv
    • Source:Current Drug Discovery Technologies, 2021.[1][2]

    • URL:[Link]

  • Compound Data Sheet (CAS Verification)

    • Title: "Ethyl 4-hydroxy-2-(piperidin-1-yl)
    • Source:USBiological.[1][2][3]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.